molecular formula C2H6N2O B032501 Acethydrazide CAS No. 1068-57-1

Acethydrazide

Cat. No.: B032501
CAS No.: 1068-57-1
M. Wt: 74.08 g/mol
InChI Key: OFLXLNCGODUUOT-UHFFFAOYSA-N
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Description

Acethydrazide, also known as acetic acid hydrazide, is a versatile and fundamental hydrazide derivative that serves as a critical building block in organic synthesis and medicinal chemistry research. Its structure, featuring a reactive hydrazide group adjacent to an acetyl moiety, makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles, including 1,3,4-oxadiazoles, pyrazoles, and triazoles. These scaffolds are of paramount interest in the development of novel pharmaceutical compounds, agrochemicals, and materials science. Researchers utilize this compound as a key intermediate in the design and synthesis of molecules with potential biological activity, such as antimicrobial, antifungal, and anticancer agents. Its mechanism of action in research contexts primarily involves nucleophilic attack at the carbonyl carbon, enabling the formation of new carbon-nitrogen bonds, or condensation reactions to form hydrazone derivatives. This reagent is essential for studying structure-activity relationships (SAR) and for constructing complex molecular architectures in a controlled laboratory environment. Our high-purity this compound is supplied to ensure consistent and reliable results in your investigative workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetohydrazide
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InChI

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OFLXLNCGODUUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6N2O
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DSSTOX Substance ID

DTXSID9020900
Record name Monoacetyl hydrazine
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Molecular Weight

74.08 g/mol
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CAS No.

1068-57-1
Record name Acetohydrazide
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Record name Acetylhydrazine
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Record name Acethydrazide
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Record name Acetic acid, hydrazide
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Record name Monoacetyl hydrazine
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Record name Acetohydrazide
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Foundational & Exploratory

Synthesis of Acethydrazide from Ethyl Acetate and Hydrazine Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acethydrazide from ethyl acetate (B1210297) and hydrazine (B178648) hydrate (B1144303). The document details the optimized reaction conditions, a step-by-step experimental protocol, and critical safety considerations. All quantitative data is presented in structured tables for ease of comparison and analysis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a key intermediate in the preparation of various active pharmaceutical ingredients. The synthesis of this compound via the hydrazinolysis of ethyl acetate is a common and efficient method. This guide explores the critical parameters of this reaction to ensure a high yield and purity of the final product.

Reaction and Mechanism

The synthesis of this compound from ethyl acetate and hydrazine hydrate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of ethyl acetate. This is followed by the elimination of ethanol (B145695), yielding this compound. The reaction is typically carried out in a polar solvent, such as methanol (B129727), to facilitate the dissolution of the reactants.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, based on optimized conditions for achieving high yields.

Table 1: Optimized Reaction Parameters

ParameterOptimal ValueNotes
Molar Ratio (Ethyl Acetate : Hydrazine Hydrate) ~1.1 : 1A slight excess of ethyl acetate ensures complete consumption of hydrazine, which can be challenging to remove during purification.[1]
Solvent MethanolProvides good solubility for reactants and facilitates the reaction.[2]
Reaction Temperature ~45°COffers a balance between reaction rate and minimizing side reactions.[1]
Stirrer Speed ~750 rpmEnsures proper mixing of the reactants for an efficient reaction.[1]
Yield ~98%Under optimal conditions, a high yield of this compound can be achieved.[1]

Table 2: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
Ethyl Acetate 88.1177.1-83.60.902
Hydrazine Hydrate (100%) 50.06120.1-51.71.032
This compound 74.08-67-
Methanol 32.0464.7-97.60.792

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound based on optimized conditions.

4.1. Materials and Equipment

  • Reactants:

    • Ethyl Acetate (Reagent Grade)

    • Hydrazine Hydrate (100% or specified concentration)

    • Methanol (Anhydrous)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Thermometer or temperature probe

    • Büchner funnel and flask

    • Vacuum source

    • Beakers and Erlenmeyer flasks

    • Crystallizing dish

4.2. Reaction Setup and Procedure

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add hydrazine hydrate (e.g., 0.5 mol).

  • Solvent Addition: Add methanol to the flask. The amount of solvent can be adjusted, but a common starting point is to use a volume that is 2-3 times the volume of the limiting reagent.

  • Heating and Stirring: Begin stirring the mixture at approximately 750 rpm and heat the flask to 40°C using a heating mantle.[1]

  • Ethyl Acetate Addition: Once the temperature has stabilized at 40°C, add ethyl acetate (e.g., 0.55 mol, a 1.1 molar equivalent) dropwise from the dropping funnel over a period of 20-30 minutes.[1]

  • Reaction: After the addition of ethyl acetate is complete, raise the temperature to 45°C and maintain it for the duration of the reaction.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 4 hours.

4.3. Work-up and Purification

  • Cooling and Crystallization: Once the reaction is complete, turn off the heating and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath will promote the crystallization of this compound.

  • Isolation of Crude Product: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials and byproducts.

  • Recrystallization: For higher purity, the crude this compound can be recrystallized from ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven or desiccator to a constant weight.

Mandatory Visualizations

Chemical Reaction Pathway

G Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_products Products Ethyl Acetate Ethyl Acetate (CH₃COOCH₂CH₃) This compound This compound (CH₃CONHNH₂) Ethyl Acetate->this compound Hydrazinolysis Ethanol Ethanol (CH₃CH₂OH) Ethyl Acetate->Ethanol Hydrazine Hydrate Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine Hydrate->this compound Water Water (H₂O)

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

G Figure 2: Experimental Workflow A 1. Charge flask with Hydrazine Hydrate and Methanol B 2. Heat to 40°C with stirring (750 rpm) A->B C 3. Add Ethyl Acetate dropwise over 20-30 min B->C D 4. Heat to 45°C and react for 2-4 hours C->D E 5. Cool to room temperature, then in an ice bath D->E F 6. Filter crude product (Vacuum Filtration) E->F G 7. Wash with cold Methanol F->G H 8. Recrystallize from hot Ethanol G->H I 9. Filter purified product H->I J 10. Dry under vacuum I->J K Pure this compound J->K

Caption: Step-by-step experimental workflow for this compound synthesis.

Safety Considerations

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Ethyl Acetate and Methanol: These solvents are flammable. Ensure that there are no open flames or ignition sources in the vicinity of the experiment.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in compliance with all applicable regulations.

References

An In-depth Technical Guide to the Biological Actions of Acethydrazide and its Progenitor, Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological mechanisms of acethydrazide, primarily focusing on its role as a key metabolite of the first-line antitubercular drug, isoniazid (B1672263). The document details the well-established mechanism of action of isoniazid, the metabolic pathways leading to this compound, and its subsequent biological implications, including its contribution to hepatotoxicity.

The Central Role of Isoniazid in Tuberculosis Therapy

Isoniazid (INH) remains a cornerstone of tuberculosis treatment.[1] It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[2][3]

Isoniazid's primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1][4] This process can be broken down into several key steps:

  • Uptake and Activation: Isoniazid passively diffuses into the mycobacterial cell.[3] Inside the bacterium, it is activated by the catalase-peroxidase enzyme KatG.[2][3][5] This activation process converts isoniazid into a variety of reactive species, including an isonicotinoyl radical.[2][3]

  • Formation of the Isonicotinoyl-NAD Adduct: The isonicotinoyl radical spontaneously couples with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a covalent isonicotinoyl-NAD (INH-NAD) adduct.[2][6]

  • Inhibition of InhA: The INH-NAD adduct binds with high affinity to the active site of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[4][7] This binding blocks the natural substrate of InhA, preventing the synthesis of mycolic acids.[2][3]

  • Bactericidal Effect: The disruption of mycolic acid synthesis leads to a loss of cell wall integrity, resulting in a bactericidal effect against rapidly dividing mycobacteria.[2][8] For slow-growing mycobacteria, the effect is primarily bacteriostatic.[2]

A simplified representation of this pathway is provided below:

Isoniazid_Activation_Pathway Isoniazid Isoniazid (Prodrug) Activated_INH Isonicotinoyl Radical Isoniazid->Activated_INH KatG INH_NAD Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD NAD NAD+ NAD->INH_NAD InhA_inhibited Inhibited InhA Enzyme INH_NAD->InhA_inhibited InhA_active Active InhA Enzyme Mycolic_Acid Mycolic Acid Synthesis InhA_active->Mycolic_Acid InhA_inhibited->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect

Figure 1: Isoniazid Activation and Mechanism of Action.

Metabolism of Isoniazid and the Formation of this compound

In the human host, isoniazid is primarily metabolized in the liver.[3][5] The rate of metabolism is genetically determined, leading to "fast" and "slow" acetylator phenotypes due to polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme.[3]

The primary metabolic pathway is as follows:

  • Acetylation of Isoniazid: Isoniazid is first acetylated by NAT2 to form acetylisoniazid.[9]

  • Hydrolysis to this compound: Acetylisoniazid is then hydrolyzed to produce This compound and isonicotinic acid.[9]

Isoniazid_Metabolism Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid N-acetyltransferase 2 (NAT2) This compound This compound Acetylisoniazid->this compound Hydrolysis Isonicotinic_Acid Isonicotinic Acid Acetylisoniazid->Isonicotinic_Acid Hydrolysis

Figure 2: Metabolic Pathway of Isoniazid to this compound.

Biological Role and Toxicity of this compound

While this compound itself does not possess the potent antitubercular activity of its parent compound, it is not biologically inert. Its primary significance lies in its contribution to isoniazid-induced hepatotoxicity.[9]

The current understanding of this compound-mediated liver injury involves its further metabolism into reactive intermediates:

  • Oxidation by Cytochrome P450: this compound is oxidized by the cytochrome P450 enzyme system (specifically CYP2E1) into reactive metabolites.[5]

  • Covalent Binding to Hepatocytes: These reactive metabolites can covalently bind to liver proteins and other macromolecules, leading to cellular stress, dysfunction, and eventually, hepatocellular necrosis.[9]

This pathway highlights the dual nature of isoniazid metabolism: while acetylation is a detoxification step for the parent drug, the resulting this compound can be bioactivated to a toxic species. Slow acetylators are at a higher risk of isoniazid-related peripheral neuropathy, while fast acetylators may have a higher risk of hepatotoxicity due to the increased production of this compound.[3]

Acethydrazide_Toxicity This compound This compound Reactive_Metabolites Reactive Metabolites This compound->Reactive_Metabolites CYP2E1 Hepatocytes Hepatocyte Macromolecules Reactive_Metabolites->Hepatocytes Covalent Binding Hepatotoxicity Hepatotoxicity Hepatocytes->Hepatotoxicity

Figure 3: Bioactivation of this compound and Hepatotoxicity.

This compound as a Chemical Scaffold

The this compound moiety is a versatile building block in medicinal chemistry.[10] Its derivatives, particularly hydrazide-hydrazones, have been explored for a range of biological activities, including the development of new antitubercular agents.[11][12] These derivatives often aim to improve upon the parent molecule's properties, such as enhancing activity against resistant strains or reducing toxicity.

Quantitative Data

The following table summarizes key quantitative parameters related to the biological activity of isoniazid and its derivatives.

Compound/ParameterValueOrganism/SystemReference
Isoniazid MIC0.025 - 0.05 µg/mLM. tuberculosis H37Rv[12]
Isonicotinoyl-NAD adduct Kd for InhA< 0.4 nMIn vitro[13]
Nicotinohydrazide 8c MIC6.25 µg/mLM. tuberculosis[14]
Nicotinohydrazide 8b MIC12.5 µg/mLM. tuberculosis[14]

Experimental Protocols

This protocol is based on the method described by Wei et al. (2004) for detecting the formation of the InhA-inhibitor complex.[15]

Objective: To determine the ability of KatG to activate isoniazid and produce an inhibitor of InhA.

Materials:

  • Recombinant M. tuberculosis KatG

  • Recombinant M. tuberculosis InhA

  • Isoniazid

  • NADH

  • 50 mM Phosphate (B84403) buffer (pH 7.5)

  • Microcon YM-10 filter units

  • UV-Vis Spectrophotometer

Procedure:

  • Activation Reaction:

    • Prepare a 1 mL reaction mixture in 50 mM phosphate buffer containing:

      • 1 mM NADH

      • 1 mM Isoniazid

      • 0.5 µM KatG

    • Incubate the mixture for 3 hours at room temperature under aerobic conditions.

  • Separation of KatG:

    • Separate the KatG enzyme from the reaction mixture by passing it through a Microcon YM-10 filter unit, which retains proteins larger than 10 kDa.

  • Formation and Detection of the InhA-Inhibitor Complex:

    • Add the filtrate (containing the activated isoniazid species) to a solution containing InhA.

    • Monitor the formation of the InhA-inhibitor complex by measuring the absorbance spectrum. The complex has a characteristic absorption peak at 278 nm and a pronounced shoulder around 326 nm.

  • Data Analysis:

    • The amount of InhA-inhibitor complex formed is indicative of the extent of isoniazid activation by KatG.

Experimental_Workflow cluster_activation Isoniazid Activation cluster_separation Separation cluster_detection Detection start Prepare Reaction Mixture (INH, NADH, KatG) incubate Incubate 3h at Room Temp start->incubate filter Filter through Microcon YM-10 incubate->filter add_inhA Add Filtrate to InhA filter->add_inhA spectro Measure Absorbance (278 nm and 326 nm) add_inhA->spectro

Figure 4: Experimental Workflow for Isoniazid Activation Assay.

Conclusion

The biological mechanism of this compound is intrinsically linked to the metabolism of its parent drug, isoniazid. While not a primary antitubercular agent itself, its formation is a critical step in the pathway leading to potential hepatotoxicity associated with isoniazid therapy. A thorough understanding of both the therapeutic action of isoniazid and the toxic potential of its metabolite, this compound, is essential for the development of safer and more effective treatments for tuberculosis. The this compound scaffold continues to be a valuable starting point for the design of novel therapeutic agents.

References

Spectroscopic data of Acethydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acethydrazide (CAS No: 1068-57-1), also known as acetylhydrazine, is a chemical compound with the formula C₂H₆N₂O.[1] It serves as a key building block in the synthesis of various pharmaceuticals and other organic compounds. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a structured format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR data provide characteristic signals corresponding to its molecular structure.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound shows distinct signals for the methyl protons and the amine protons. The chemical shifts can vary slightly depending on the solvent used.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
-CH₃~1.98Singlet3H
-NH₂~3.97Broad Singlet2H
-NH~7.95Broad Singlet1H
(Data based on spectrum in CDCl₃)[2]
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound is characterized by two signals corresponding to the methyl carbon and the carbonyl carbon.

Carbon Assignment Chemical Shift (δ) in ppm
-CH₃~20.6
-C=O~170.1
(Data based on spectrum in CDCl₃)[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its amide and amine functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3290N-H Stretch-NH₂
3200N-H Stretch-NH
3010C-H Stretch-CH₃
1640C=O Stretch (Amide I)Amide
1560N-H Bend (Amide II)Amide
1420C-H Bend-CH₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
745.8[CH₃CONHNH₂]⁺ (Molecular Ion)
4350.4[CH₃CO]⁺
418.1[C₂H₃N]⁺
32100.0[N₂H₄]⁺ or [CH₄N₂]⁺
3124.4[N₂H₃]⁺ or [CH₃N₂]⁺

Fragmentation Pathway: The fragmentation of this compound upon electron ionization likely involves the initial loss of the acetyl group to form the acylium ion at m/z 43. Further fragmentation can lead to the other observed ions.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum at room temperature using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Introduce a small amount of this compound directly into the ion source, or dissolve it in a suitable volatile solvent for injection.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a mass range appropriate for the compound (e.g., m/z 10-100).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions from the mass spectrum. The relative intensities of the peaks are normalized to the most abundant peak (base peak).

Workflow Diagram

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Inlet or Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Analysis Chemical Shifts Multiplicity Integration NMR_Acq->NMR_Analysis IR_Analysis Vibrational Frequencies Functional Group ID IR_Acq->IR_Analysis MS_Analysis Molecular Ion Fragmentation Pattern MS_Acq->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Acethydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acethydrazide (acetic acid hydrazide), a versatile intermediate in organic synthesis, plays a crucial role in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, detailing available qualitative data, and presenting a robust experimental protocol for the quantitative determination of its solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in a solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound (CH₃CONHNH₂) features both a polar hydrazide group capable of hydrogen bonding and a nonpolar methyl group. This amphiphilic nature suggests a nuanced solubility profile across a range of organic solvents. Generally, this compound is considered to have moderate to good solubility in polar solvents.[1]

Qualitative Solubility Profile of this compound

Solvent Class Solvent Observed/Expected Solubility Reference
Polar Protic WaterSoluble[2][3]
EthanolModerately Soluble[1]
MethanolSlightly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble
Dimethylformamide (DMF)Good Solubility (inferred for derivatives)
Nonpolar HexaneLimited Solubility (inferred for derivatives)
Ethyl AcetateLimited Solubility (inferred for derivatives)

It is important to note that these are general observations and the actual solubility can be significantly influenced by temperature and the presence of impurities. For precise and reliable data, experimental determination is essential.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid. This protocol provides a step-by-step guide for its implementation.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Securely seal the vials.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of successive samples is constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen measurement technique.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve should be prepared using standard solutions of known this compound concentrations.

  • Calculation of Solubility:

    • From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (x).

3. Data Reporting:

  • Clearly state the solvent used.
  • Report the temperature at which the solubility was determined.
  • Provide the mean solubility value and the standard deviation from replicate measurements.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis & Calculation prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in thermostatic shaker prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 samp1 Settle excess solid equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter with syringe filter samp2->samp3 anal1 Dilute filtrate samp3->anal1 anal2 Measure concentration (e.g., UV-Vis, HPLC) anal1->anal2 anal3 Calculate solubility anal2->anal3

References

Potential Research Applications of Acethydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethydrazide and its derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry. Possessing a reactive hydrazide moiety, these compounds serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems and other complex organic molecules. This technical guide explores the burgeoning research applications of this compound derivatives, with a particular focus on their promising antimicrobial and anticancer activities. It provides an in-depth overview of their synthesis, mechanisms of action, and relevant experimental protocols, supported by quantitative data and visual representations of key biological pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound, also known as acetic acid hydrazide, is an organic compound featuring an acetyl group attached to a hydrazine (B178648) molecule.[1] Its unique chemical architecture makes it a valuable building block in organic synthesis, enabling the creation of diverse molecular scaffolds.[1][2] The hydrazide-hydrazone linkage (-CONH-N=C) is a key structural feature in many biologically active compounds, conferring a range of pharmacological properties.[3][4] Research into this compound derivatives has revealed their potential as potent antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral agents.[4][5] This guide will delve into the significant research applications of these derivatives, primarily focusing on their antimicrobial and anticancer therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the formation of a key intermediate, which is then reacted with various aldehydes or ketones to yield the final hydrazone derivatives.

A common synthetic route begins with the reaction of an ester with hydrazine hydrate (B1144303) to form the corresponding acid hydrazide.[2] This intermediate is then condensed with a variety of substituted aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to produce the desired this compound-hydrazone derivatives.[2][6]

For instance, novel acetohydrazide pyrazole (B372694) derivatives have been synthesized through the condensation of acetohydrazide with different substituted formyl pyrazole derivatives.[7] Similarly, other studies have reported the synthesis of hydrazide-hydrazone derivatives by refluxing a mixture of a hydrazide and an aromatic aldehyde in ethanol (B145695) with a catalytic amount of glacial acetic acid.[6]

The general synthetic workflow can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Condensation Reaction Ester Ester (e.g., Ethyl Acetate) This compound This compound Intermediate Ester->this compound Reaction with Hydrazine Hydrate Hydrazine Hydrazine Hydrate Hydrazine->this compound Derivative This compound Derivative This compound->Derivative Condensation Aldehyde Aldehyde/Ketone Aldehyde->Derivative G This compound This compound Derivative ROS Increased ROS Generation This compound->ROS MMP Mitochondrial Membrane Potential Collapse ROS->MMP Bax_Bcl2 Increased Bax/Bcl-2 Ratio MMP->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis G A Seed Cells in 96-well Plate B Treat with This compound Derivatives A->B C Add MTT Reagent (Incubate 4h) B->C D Add Solubilization Solution (e.g., DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability and IC50 E->F G A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Disks with This compound Derivatives B->C D Incubate at 37°C for 18-24h C->D E Measure Zone of Inhibition (mm) D->E F Determine Susceptibility E->F

References

Acethydrazide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acethydrazide, a simple and readily available organic compound, has emerged as a cornerstone in the field of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydrazide moiety and an acetyl group, renders it an exceptionally versatile precursor for the construction of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a particular focus on its application in the synthesis of heterocyclic compounds, the development of novel therapeutic agents, and the formation of Schiff bases. Detailed experimental protocols, quantitative data, and visual representations of key synthetic and biological pathways are presented to facilitate its practical application in the laboratory.

Chemical Properties and Reactivity

This compound, with the chemical formula C₂H₆N₂O, is a white crystalline solid soluble in polar solvents. The reactivity of this compound is primarily dictated by the hydrazide functional group (-CONHNH₂). The terminal nitrogen atom is highly nucleophilic, readily participating in reactions with electrophiles. Furthermore, the presence of the adjacent carbonyl group influences the reactivity of the hydrazide moiety and allows for a variety of cyclization reactions to form stable heterocyclic rings.[1][2]

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is typically achieved through the reaction of an acetylating agent with hydrazine (B178648) hydrate. Common methods include:

  • From Ethyl Acetate (B1210297): This is a widely used laboratory method involving the reaction of ethyl acetate with hydrazine hydrate, often in a solvent like ethanol (B145695).[1]

  • From Acetic Acid: In this method, acetic acid reacts with hydrazine hydrate, sometimes in the presence of a catalyst.[3]

  • From Butanone Hydrazine and Acetamide: This method offers an alternative route using butanone hydrazine and acetamide.[3]

This compound as a Precursor to Heterocyclic Compounds

A significant application of this compound in organic synthesis is its use as a building block for various heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry.

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] this compound serves as a key starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common synthetic strategy involves the condensation of this compound with an aldehyde to form an acylhydrazone intermediate, which is subsequently cyclized under oxidative conditions.[5]

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of Acylhydrazones [5]

  • Step 1: Preparation of Acylhydrazone Intermediate. To a solution of an appropriate aldehyde (1 mmol) in ethanol, this compound (1 mmol) is added. The mixture is refluxed for 4 hours. After cooling, the precipitated acylhydrazone is filtered, washed with cold ethanol, and dried.

  • Step 2: Oxidative Cyclization. The acylhydrazone (1 mmol) is dissolved in a suitable solvent, and a cyclizing agent is added. The reaction mixture is stirred at room temperature or heated, depending on the specific protocol. Upon completion, the reaction is worked up by washing the organic layer with brine, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Pyrazoles

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] The Knorr pyrazole (B372694) synthesis is a classical and efficient method for preparing pyrazole derivatives, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, such as this compound.[1][6]

Experimental Protocol: Synthesis of Pyrazole Derivatives via Knorr Cyclocondensation [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound derivative (1.0 eq) in glacial acetic acid.

  • Addition of Reagent: To the stirring solution, add the β-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

This compound in Medicinal Chemistry

The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery and development due to their diverse biological activities.

Antimicrobial and Antifungal Activity

Derivatives of this compound, particularly those incorporating 1,3,4-oxadiazole (B1194373) and pyrazole rings, have demonstrated promising antimicrobial and antifungal properties.[7][8][9][10] The mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For instance, certain pyrazole-4-acetohydrazide derivatives have been identified as potential inhibitors of fungal succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[11]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound ClassTarget OrganismActivity (e.g., MIC, IC50)Reference
1,3,4-Oxadiazole DerivativesStaphylococcus aureusMIC: 4–32 μg/ml[12]
Pyrazole Acetohydrazide DerivativesRhizoctonia solaniEC50: 0.27 μg/mL[11]
Pyrazole DerivativesEscherichia coliMIC: 1.95–7.81 μg/mL[13]
Pyrazole DerivativesCandida albicans-[9]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Anticancer Activity

Numerous studies have highlighted the potential of this compound-derived compounds as anticancer agents.[4][14][15] Pyrazole derivatives, in particular, have been shown to target various signaling pathways implicated in cancer progression, such as the MAPK/ERK and PI3K/AKT pathways.[5][16] These pathways regulate critical cellular processes like cell proliferation, survival, and angiogenesis.

Table 2: Anticancer Activity of Selected this compound-Derived Pyrazole Derivatives

CompoundCancer Cell LineActivity (IC50)Target PathwayReference
Pyrazolo[4,3-c]pyridine derivativeMCF7 (Breast)1.937 µg/mLERK2 (potential)[16]
Pyrazolo[4,3-c]pyridine derivativeHepG2 (Liver)3.695 µg/mLERK2 (potential)[16]
Pyrazole carbaldehyde derivativeMCF7 (Breast)0.25 μMPI3 Kinase[16]
Pyrazole-pyrazoline hybridHeLa (Cervical)23.6 μMEGFR (potential)[14]
Pyrazole-pyrazoline hybridA549 (Lung)37.59 μMEGFR (potential)[14]

Signaling Pathway Diagram: Inhibition of Cancer Cell Proliferation by Pyrazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Growth_Factor_Receptor->PI3K Activates RAS RAS Growth_Factor_Receptor->RAS Activates AKT AKT PI3K->AKT Activates Transcription_Factors Transcription Factors AKT->Transcription_Factors Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription_Factors Activates Pyrazole_Derivative_PI3K Pyrazole Derivative Pyrazole_Derivative_PI3K->PI3K Inhibits Pyrazole_Derivative_ERK Pyrazole Derivative Pyrazole_Derivative_ERK->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: PI3K/AKT and MAPK/ERK signaling pathways targeted by pyrazole derivatives.

This compound in the Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are another important class of organic compounds with diverse applications, including in coordination chemistry and as intermediates for the synthesis of other bioactive molecules.[17][18] this compound readily condenses with aldehydes and ketones to form stable acylhydrazone Schiff bases.[19]

Experimental Protocol: General Synthesis of this compound Schiff Bases [12]

  • A mixture of this compound (0.001 mole) and a substituted aromatic aldehyde (0.001 mole) is refluxed in ethanol (3 mL) with a few drops of glacial acetic acid for 4 hours.

  • The solvent is then evaporated under vacuum, and the resulting solid is recrystallized from ethanol to yield the pure Schiff base.

Experimental Workflows

To provide a practical guide for researchers, the following workflow diagrams illustrate the key steps in the synthesis and screening of this compound derivatives.

Workflow Diagram: Synthesis of Pyrazole Derivatives from this compound

G cluster_synthesis Synthesis start Start: This compound Derivative & β-Dicarbonyl Compound dissolve Dissolve in Glacial Acetic Acid start->dissolve reflux Reflux (4-6 hours) dissolve->reflux workup Work-up: - Cool to RT - Add ice-water reflux->workup extract Extract with Organic Solvent workup->extract purify Purify: - Recrystallization or - Column Chromatography extract->purify end Final Product: Pyrazole Derivative purify->end

Caption: Experimental workflow for the synthesis of pyrazole derivatives.

Workflow Diagram: Antimicrobial Screening of Synthesized Compounds

G cluster_screening Antimicrobial Screening start Start: Synthesized this compound Derivatives primary_screen Primary Screening (e.g., Agar Diffusion Assay) start->primary_screen select_active Identify Active Compounds primary_screen->select_active mic_determination Determine Minimum Inhibitory Concentration (MIC) select_active->mic_determination Active end select_active->end Inactive cytotoxicity_assay Cytotoxicity Assay (on mammalian cells) mic_determination->cytotoxicity_assay lead_identification Lead Compound Identification cytotoxicity_assay->lead_identification

Caption: General workflow for antimicrobial screening of synthesized compounds.

Conclusion

This compound stands out as a remarkably versatile and valuable building block in organic synthesis. Its accessibility and reactivity enable the efficient construction of a wide range of heterocyclic compounds, including 1,3,4-oxadiazoles and pyrazoles, which are of significant interest in medicinal chemistry. The derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties. The detailed experimental protocols and workflow diagrams provided in this guide are intended to serve as a practical resource for researchers, empowering them to harness the full synthetic potential of this compound in their quest for novel molecules with important applications in science and medicine.

References

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of Acethydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of Acethydrazide (CAS No. 1068-57-1). The information is compiled from safety data sheets, toxicological databases, and scientific literature to serve as a critical resource for professionals working with this compound.

Chemical and Physical Properties

This compound, also known as acetylhydrazine, is a carbohydrazide (B1668358) that is a metabolite of the anti-tuberculosis drug Isoniazid (B1672263).[1][2] It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3] It appears as a white to off-white crystalline solid or powder.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1068-57-1[1][4]
Molecular Formula C₂H₆N₂O[1][5]
Molecular Weight 74.08 g/mol [2][5]
Appearance White solid/moist crystals[1][6][7]
Melting Point 57 - 68 °C[4][7][8]
Boiling Point 129 °C @ 18 mmHg[4][7]
Flash Point > 110 °C (> 230 °F)[4][8]
Solubility Very soluble in water[1][6]
Vapor Pressure 0.03 mmHg @ 25 °C[6]

Safety and Handling

This compound is classified as a hazardous chemical and requires strict safety protocols during handling and storage.[4]

GHS Hazard Classification

The compound is categorized under several hazard classes according to the Globally Harmonized System (GHS).[9]

Table 2: GHS Classification for this compound

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral3H301: Toxic if swallowedDanger
Skin Corrosion/Irritation2H315: Causes skin irritationDanger
Serious Eye Damage/Irritation2H319: Causes serious eye irritationDanger
Germ Cell Mutagenicity2H341: Suspected of causing genetic defectsDanger
Carcinogenicity2H351: Suspected of causing cancerDanger

Sources:[1][2][4][8][9]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][10] An eyewash station and safety shower must be readily accessible.[10]

  • Eye/Face Protection : Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are required to prevent skin contact.[4][10]

  • Respiratory Protection : If a fume hood is not available or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][10]

  • Hygiene Measures : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[9] Contaminated clothing should be removed and washed before reuse.[6][9]

Safe Handling and Storage
  • Handling : Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[9] Minimize dust generation and accumulation.[6] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[6]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][6][10] this compound is hygroscopic and may be air-sensitive; storage under an inert atmosphere, such as nitrogen, is recommended.[4][10] The product should be stored locked up and away from incompatible materials like strong oxidizing agents and strong bases.[7][9][10]

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_emergency Contingency risk_assessment Risk Assessment (Review SDS) eng_controls Engineering Controls (Fume Hood) risk_assessment->eng_controls Identify Need ppe_selection PPE Selection (Gloves, Goggles, Lab Coat) eng_controls->ppe_selection Primary Barrier handling Handling Procedure (Avoid Dust/Contact) ppe_selection->handling storage Proper Storage (Cool, Dry, Inert Gas) handling->storage disposal Waste Disposal (Authorized Site) handling->disposal spill Spill Response handling->spill If spill occurs exposure Exposure Response (First Aid) handling->exposure If exposure occurs

Caption: Logical workflow for the safe handling of this compound.

Accidental Release and First Aid Measures
  • Spill : Evacuate personnel to safe areas.[4] Clean up spills immediately using appropriate protective equipment.[6] Avoid dust formation.[4] Sweep up the material and place it into a suitable, labeled container for disposal.[4][6]

  • First Aid :

    • Ingestion : Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth and drink 2-4 cupfuls of milk or water. Call a physician or poison control center immediately.[4][6]

    • Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

    • Skin Contact : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[6]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[6]

Toxicology and Metabolism

This compound is poisonous by ingestion, subcutaneous, and intraperitoneal routes.[1] Chronic exposure may lead to significant health risks, including potential organ damage and cancer.[1][9]

Acute Toxicity

Quantitative acute toxicity data is available from studies on various animal species.

Table 3: Acute Toxicity Data for this compound

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsSource(s)
LD50IntraperitonealMouse153 mg/kgConvulsions or effect on seizure threshold[1]
LDLoSubcutaneousRabbit116 mg/kgHypoglycemia[1]
LD50OralWild Bird42.2 mg/kgNot specified[7][11][12]
Health Effects
  • Irritation : Causes skin irritation (redness, itching) and serious eye irritation.[1][6][13] Inhalation may cause respiratory tract irritation, while ingestion can lead to gastrointestinal irritation with nausea, vomiting, and diarrhea.[1][6]

  • Systemic Effects : Exposure can cause hemolysis (destruction of red blood cells) and liver damage.[1]

  • Metabolite-Induced Hepatotoxicity : As a metabolite of isoniazid, the metabolic activation of this compound is considered a critical factor in isoniazid-induced hepatotoxicity.[14] Studies show that metabolites can cause covalent binding to liver proteins and reduce intracellular glutathione (B108866) (GSH) content, leading to cellular damage.[14]

Genotoxicity and Carcinogenicity

This compound is suspected of causing genetic defects and is classified as a suspected human carcinogen (GHS Category 2).[1][4][9] Mutation data has been reported.[1] While there is no conclusive classification from IARC or the EPA, it should be handled with appropriate precautions due to these suspected long-term effects.[1]

Metabolism and Mechanism of Toxicity

The toxicity of this compound is closely linked to its metabolism. It is formed from the antituberculosis drug isoniazid via acetylation.[1] The mechanism of toxicity involves further metabolic activation.

  • Formation : Isoniazid is metabolized in the liver by N-acetyltransferase to form this compound.[14]

  • Activation : Cytochrome P450 enzymes in the liver oxidize this compound into a highly reactive electrophilic intermediate.

  • Cellular Damage : This reactive metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and necrosis, which manifests as hepatotoxicity.[14] This process can also deplete cellular antioxidant defenses like glutathione.[14]

  • Detoxification : this compound can also be further acetylated to form diacetylhydrazine, a more stable and less toxic compound that can be excreted.[14]

Metabolic_Pathway Isoniazid Isoniazid NAT_enzyme N-acetyltransferase Isoniazid->NAT_enzyme This compound This compound (Acetylhydrazine) P450_enzyme Cytochrome P450 (Oxidation) This compound->P450_enzyme Acetylation_enzyme Acetylation This compound->Acetylation_enzyme ReactiveMetabolite Reactive Metabolite (Electrophile) Hepatotoxicity Hepatotoxicity (Cellular Necrosis) ReactiveMetabolite->Hepatotoxicity Covalent Binding & Oxidative Stress Diacetylhydrazine Diacetylhydrazine (Detoxified) NAT_enzyme->this compound P450_enzyme->ReactiveMetabolite Acetylation_enzyme->Diacetylhydrazine

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

Experimental Protocols for Toxicological Assessment

The following sections outline representative methodologies for assessing the toxicity of this compound, based on established guidelines and practices.

Protocol: Acute Oral Toxicity - Limit Test (Adapted from OECD 420)
  • Objective : To determine the acute oral toxicity of a substance and identify potential health hazards from short-term exposure.[15]

  • Principle : A limit test is performed to determine if a substance causes mortality at a high dose level. If no mortality is observed, the LD50 is considered to be greater than that dose.[15]

  • Methodology :

    • Animal Model : Use a single sex (typically female rats) of a standard laboratory strain.[15]

    • Dosing : Administer a single dose of 2000 mg/kg body weight (or a maximum of 5 g/kg) of this compound via oral gavage to a group of 3-5 fasted animals.[15][16] A vehicle control group is also used.

    • Observation : Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days.[15][16]

    • Endpoint : If no compound-related mortality is observed, no further testing at higher doses is needed, and the substance is classified according to GHS criteria.[16] If mortality occurs, further testing with lower dose groups may be initiated.[15]

    • Necropsy : Perform a gross necropsy on all animals at the end of the study.

Protocol: Acute Dermal Irritation/Corrosion (Adapted from OECD 404)
  • Objective : To assess the potential of a substance to cause skin irritation or corrosion.[17]

  • Methodology :

    • Animal Model : Typically, albino rabbits are used.

    • Application : Apply 0.5 g of solid this compound, moistened with a small amount of water, to a small area (~6 cm²) of shaved skin on one animal. Cover the application site with a gauze patch.[17]

    • Exposure : After a 4-hour exposure period, remove the patch and wash the treated area to remove any residual test substance.

    • Observation : Score the test site for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[17]

    • Classification : The substance is classified based on the severity and reversibility of the observed skin reactions.

Protocol: In Vitro Genotoxicity - Comet Assay
  • Objective : To detect DNA damage (strand breaks) in individual cells caused by a genotoxic agent.

  • Methodology :

    • Cell Culture : Treat a relevant human cell line (e.g., lymphocytes or HepG2) with various concentrations of this compound for a short period (e.g., 2-4 hours). Include positive (e.g., H₂O₂) and vehicle (e.g., DMSO) controls.[16]

    • Cell Embedding : Mix treated cells with low melting point agarose (B213101) and layer them onto a pre-coated microscope slide.[16]

    • Lysis : Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

    • Electrophoresis : Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate fragments. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

    • Visualization & Analysis : Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using imaging software.

Toxicity_Screening_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Confirmation cluster_assessment Phase 3: Final Assessment Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Assess Cell Viability Genotoxicity Genotoxicity Assay (e.g., Comet, Ames) Compound->Genotoxicity Assess DNA Damage AcuteOral Acute Oral Toxicity (OECD 420) Cytotoxicity->AcuteOral Provides dose range info Genotoxicity->AcuteOral If positive/concern DermalIrritation Dermal Irritation (OECD 404) AcuteOral->DermalIrritation RepeatedDose Subchronic Toxicity (e.g., 28-day study) DermalIrritation->RepeatedDose RiskAssessment Hazard Identification & Risk Assessment RepeatedDose->RiskAssessment

Caption: A general workflow for toxicological screening of a chemical compound.

References

Acethydrazide: A Technical Guide to its Historical Context, Discovery, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethydrazide, a simple hydrazide derivative, holds a significant position in the landscape of organic and medicinal chemistry. First synthesized in the early 20th century, its journey from a chemical curiosity to a key intermediate and a significant metabolite of the frontline anti-tuberculosis drug isoniazid (B1672263) is a compelling narrative of chemical discovery and biochemical understanding. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound, its various synthesis methodologies with detailed experimental protocols, and its pivotal role in the metabolic pathway of isoniazid. Quantitative data are presented in structured tables for clarity, and key chemical and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Historical Context and Discovery

This compound (acetylhydrazine) first emerged in the early 20th century during a period of intense investigation into the chemistry of hydrazine (B178648) and its derivatives.[1] While the exact discoverer and the specific date of its first synthesis are not widely documented in historical records, its appearance coincides with the pioneering work on hydrazines by German chemist Theodor Curtius in the late 19th and early 20th centuries. Curtius, who discovered hydrazine in 1887, extensively explored the reactions of hydrazine with various organic compounds, laying the foundational chemistry for the synthesis of hydrazides like this compound.[1]

Initially, this compound was primarily a subject of academic and chemical research, valued as a versatile intermediate in organic synthesis. Its ability to act as a building block for more complex molecules, particularly heterocyclic compounds, was recognized early on.[1]

The significance of this compound expanded dramatically with the discovery and widespread use of isoniazid as a highly effective treatment for tuberculosis in the early 1950s. Subsequent metabolic studies revealed that this compound is a primary metabolite of isoniazid in humans. This discovery shifted the scientific focus on this compound towards understanding its pharmacological and toxicological properties, particularly its role in the hepatotoxicity sometimes associated with isoniazid treatment.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₂H₆N₂O
Molecular Weight 74.08 g/mol
Melting Point 58-68 °C[2]
Boiling Point 129 °C at 18 mmHg[2]
Solubility Soluble in water and ethanol.
Appearance White crystalline solid[2]

Synthesis of this compound

This compound can be synthesized through several routes, most commonly involving the reaction of a hydrazine source with an acetylating agent. The following sections detail the most prevalent experimental protocols.

Synthesis from Ethyl Acetate (B1210297) and Hydrazine Hydrate (B1144303)

This is one of the most common laboratory and industrial methods for preparing this compound. The reaction involves the hydrazinolysis of ethyl acetate.

Materials:

  • Ethyl acetate

  • Hydrazine hydrate (80-85% solution)

  • Methanol (B129727) (or Isopropyl alcohol)

  • Suitable reaction vessel (e.g., round-bottom flask)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Charge the reaction vessel with the chosen alcohol solvent (e.g., methanol or isopropyl alcohol) and hydrazine hydrate.

  • Heat the mixture to approximately 40°C with stirring.

  • Slowly add ethyl acetate to the reaction mixture over a period of 20-30 minutes. An exothermic reaction will cause the temperature to rise.

  • Maintain the reaction temperature at around 60°C and continue stirring for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of this compound.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Dry the purified this compound. A yield of approximately 97.5% can be achieved under optimized conditions.[2]

Synthesis from Acetic Acid and Hydrazine Hydrate

This method provides a direct route to this compound from acetic acid.

Materials:

  • Acetic acid

  • Hydrazine hydrate

  • Catalyst (e.g., Hβ-type solid acid molecular sieves)

  • Reaction kettle with a rectifying column

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • Under a nitrogen atmosphere, charge the reaction kettle with acetic acid, hydrazine hydrate, and the catalyst. The mass ratio of acetic acid to hydrazine hydrate is typically in the range of 1:1 to 1:1.5.

  • Heat the mixture to reflux with stirring.

  • As the reaction proceeds, water is formed and can be removed by distillation through the rectifying column (tower top temperature of 98-100°C) to drive the reaction to completion.

  • Continue the reaction for 4-6 hours.

  • After the reaction is complete, distill off any unreacted acetic acid and hydrazine hydrate (tower top temperature of 100-120°C).

  • While still hot, filter the remaining mixture to remove the catalyst.

  • Allow the filtrate to cool, leading to the crystallization of this compound.

  • Collect the crystals by filtration, wash with pure water, and dry under vacuum.[3]

Synthesis from Acetamide (B32628) and Butanone Hydrazine

An alternative method utilizes acetamide and butanone hydrazine.

Materials:

  • Butanone hydrazine

  • Acetamide

  • Water

  • Reaction vessel with a distillation column

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • Charge the reaction vessel with butanone hydrazine, acetamide, and water.

  • Heat the mixture to 90-120°C with stirring.

  • During the reaction, ammonia (B1221849) and butanone are produced as byproducts and can be removed and recovered via the distillation column (tower top temperature of 75-80°C).

  • The reaction is typically run for 8-12 hours.

  • Once the acetamide has been consumed (monitored by a suitable analytical method), the reaction mixture is transferred to a distillation apparatus.

  • This compound is purified by distillation, collecting the fraction at 128-130°C.[4]

Role as a Metabolite of Isoniazid

This compound is a key metabolite in the biotransformation of isoniazid. Understanding this pathway is crucial for drug development professionals, as the metabolites of isoniazid are implicated in its potential hepatotoxicity.

Isoniazid is primarily metabolized in the liver by the N-acetyltransferase 2 (NAT2) enzyme, which acetylates isoniazid to form acetylisoniazid. Acetylisoniazid is then hydrolyzed to isonicotinic acid and this compound. A smaller fraction of isoniazid can be directly hydrolyzed to hydrazine and isonicotinic acid. The this compound formed can be further metabolized.

Visualizing the Pathways

To provide a clearer understanding of the synthesis and metabolic pathways discussed, the following diagrams have been generated using the DOT language.

Synthesis of this compound from Ethyl Acetate

G cluster_reactants Reactants cluster_process Process cluster_products Products Ethyl Acetate Ethyl Acetate Reaction Reaction Ethyl Acetate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound Ethanol Ethanol Reaction->Ethanol

Caption: Synthesis of this compound via hydrazinolysis of ethyl acetate.

Metabolic Pathway of Isoniazid to this compound

G Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 Isonicotinic Acid Isonicotinic Acid Isoniazid->Isonicotinic Acid Hydrolysis Hydrazine Hydrazine Isoniazid->Hydrazine Hydrolysis This compound This compound Acetylisoniazid->this compound Hydrolysis Acetylisoniazid->Isonicotinic Acid Hydrolysis

Caption: Primary metabolic pathway of Isoniazid leading to this compound.

Conclusion

This compound, from its obscure origins in early 20th-century chemical synthesis to its current status as a critical industrial intermediate and a pharmacologically significant metabolite, exemplifies the dynamic evolution of chemical knowledge. For researchers and professionals in drug development, a thorough understanding of its history, synthesis, and biological pathways is essential. The detailed protocols and visual diagrams provided in this guide aim to furnish a comprehensive resource for the continued study and application of this important molecule.

References

Theoretical Insights into the Molecular Structure of Acethydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethydrazide (CH₃CONHNH₂), a key organic intermediate in the synthesis of various pharmaceuticals, has been the subject of numerous theoretical studies to elucidate its molecular structure, stability, and vibrational properties. This technical guide provides an in-depth overview of the computational approaches employed to understand the conformational landscape and spectroscopic features of this compound. The document summarizes key findings from density functional theory (DFT) and ab initio calculations, presenting data in a structured format to facilitate comparison and further research. Detailed computational protocols are provided, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound serves as a fundamental building block in the development of therapeutic agents, including antitubercular and antimicrobial drugs.[1] A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is paramount for rational drug design and development. Computational chemistry offers powerful tools to investigate these molecular characteristics at a level of detail that can complement and guide experimental studies.

Theoretical studies have consistently focused on determining the most stable conformer of this compound, the rotational barriers between different conformations, and the vibrational frequencies that correspond to its infrared and Raman spectra. These investigations provide valuable insights into the molecule's reactivity and potential interactions with biological targets.

Theoretical Background and Key Findings

The primary theoretical methods applied to study this compound are Density Functional Theory (DFT) and ab initio Møller-Plesset perturbation theory (MP2). These methods are used to calculate the electronic structure of the molecule and derive properties such as optimized geometry, energy, and vibrational frequencies.

A pivotal study in this area, and a central reference for this guide, is the work of Badawi (2007), which employed both DFT (specifically, the B3LYP functional) and MP2 methods with the 6-311+G** basis set.[2]

Key findings from theoretical studies include:

  • Conformational Stability: The lowest energy conformation of this compound is the "trans-syn" form.[2][3] This refers to the arrangement where the N-H bond of the secondary amine is trans to the carbonyl C=O bond, and the terminal NH₂ group is syn with respect to the C-N bond.

  • Rotational Barriers: A significant rotational barrier of approximately 26 kcal/mol exists for rotation around the central C-N bond.[2][3] This high barrier suggests a planar sp² hybridization for the nitrogen atom of the central NH moiety, leading to a rigid amide-like structure.

  • Terminal Amino Group Geometry: The nitrogen atom of the terminal NH₂ group is predicted to have a pyramidal sp³ geometry.[2][3] The inversion barrier for this group is calculated to be around 7-8 kcal/mol.[2][3]

  • Vibrational Spectra: Theoretical calculations of vibrational frequencies have been instrumental in assigning the experimental infrared and Raman spectra of this compound.[2]

Computational Protocols

The following section details the typical experimental protocols used in the theoretical studies of this compound. These are based on the methods reported in the literature, particularly for DFT calculations using the Gaussian suite of programs.

3.1. Geometry Optimization and Frequency Calculations

  • Software: Gaussian 03 or later versions.

  • Methodology: Density Functional Theory (DFT) with the B3LYP hybrid functional. The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: 6-311+G** or 6-311++G. This is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms (and optionally on hydrogens, ++) and polarization functions (G ) on all atoms. This combination provides a good balance between accuracy and computational cost for molecules of this size.

  • Procedure:

    • Input File Creation: An input file is created specifying the initial molecular geometry of this compound (e.g., in Z-matrix or Cartesian coordinate format), the chosen level of theory (B3LYP/6-311+G**), and the desired calculation type.

    • Geometry Optimization: A geometry optimization is performed using the Opt keyword. This process iteratively adjusts the molecular geometry to find the lowest energy structure on the potential energy surface. The convergence criteria are typically set to the software's default values.

    • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed using the Freq keyword at the same level of theory. This calculation confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

3.2. Conformational Analysis

To study the rotational barriers, a series of constrained geometry optimizations are performed. For the C-N bond rotation in this compound, the dihedral angle of interest is systematically varied (e.g., in 10- or 15-degree increments), and the energy is minimized at each step with respect to all other geometrical parameters. This generates a potential energy surface for the rotation, from which the rotational barriers can be determined.

Data Presentation: Calculated Molecular Geometry and Vibrational Frequencies

Table 1: Calculated Geometrical Parameters for Acetamide (B32628) (B3LYP/6-311++G**)

ParameterBond Length (Å) / Bond Angle (°)
Bond Lengths
C=O1.217
C-N1.367
C-C1.512
N-H (avg)1.007
C-H (avg)1.092
Bond Angles
O-C-N122.0
O-C-C121.5
C-C-N116.5
H-N-H118.9

Note: Data is for acetamide as a model for the acetyl group and amide bond in this compound.

Table 2: Calculated Geometrical Parameters for the Hydrazine (B178648) Moiety (Representative)

ParameterBond Length (Å) / Bond Angle (°)
Bond Lengths
N-N~1.45
N-H (avg)~1.02
Bond Angles
H-N-N~106.0
H-N-H~102.9

Note: Data is based on experimental values for hydrazine and is representative of the terminal amino group in this compound.

Table 3: Calculated vs. Experimental Vibrational Frequencies for Acetamide (cm⁻¹)

AssignmentCalculated (B3LYP/6-311++G**)Experimental (Gas Phase)
NH₂ asymmetric stretch35653575
NH₂ symmetric stretch34453460
C=O stretch (Amide I)17451726
NH₂ scissoring (Amide II)16201603
CH₃ asymmetric stretch30052990
CH₃ symmetric stretch29402935
C-N stretch13901370

Note: Data is for acetamide as a model. A scaling factor is often applied to calculated frequencies to improve agreement with experimental values.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the theoretical studies described in this guide.

computational_workflow start Define Research Question (e.g., Stability, Spectra) mol_setup Set up Initial Molecular Geometry of this compound start->mol_setup method_selection Select Computational Method (e.g., DFT: B3LYP) and Basis Set (e.g., 6-311+G**) mol_setup->method_selection geom_opt Perform Geometry Optimization (Find Energy Minimum) method_selection->geom_opt conf_analysis Perform Conformational Analysis (Potential Energy Scan) method_selection->conf_analysis freq_calc Perform Frequency Calculation geom_opt->freq_calc validation Check for Imaginary Frequencies freq_calc->validation vib_spectra Calculate Vibrational Frequencies and Intensities freq_calc->vib_spectra validation->geom_opt Imaginary Freq. Found stable_structure Obtain Stable Molecular Structure (Bond Lengths, Angles) validation->stable_structure None comparison Compare with Experimental Data (X-ray, IR/Raman) stable_structure->comparison vib_spectra->comparison rot_barriers Determine Rotational Barriers conf_analysis->rot_barriers rot_barriers->comparison end Report Findings comparison->end

Caption: Computational workflow for theoretical studies of this compound.

logical_relationships level_of_theory Level of Theory (DFT/B3LYP, MP2) calc_geom Calculated Geometry (Bond Lengths, Angles) level_of_theory->calc_geom calc_energy Calculated Energy level_of_theory->calc_energy calc_freq Calculated Vibrational Frequencies level_of_theory->calc_freq basis_set Basis Set (6-311+G**) basis_set->calc_geom basis_set->calc_energy basis_set->calc_freq stable_conformer Most Stable Conformer (trans-syn) calc_geom->stable_conformer calc_energy->stable_conformer rot_barrier Rotational Barriers (e.g., C-N bond) calc_energy->rot_barrier vib_assignment Vibrational Assignments of IR/Raman Spectra calc_freq->vib_assignment

Caption: Logical relationships between theoretical inputs and outputs.

Conclusion

Theoretical studies, predominantly employing DFT and MP2 methods, have provided a detailed and consistent picture of the molecular structure of this compound. The established stability of the trans-syn conformer, the significant barrier to C-N bond rotation, and the pyramidal nature of the terminal amino group are key structural features that influence its chemical behavior. The calculated vibrational spectra have been crucial for the interpretation of experimental data. This guide serves as a comprehensive resource for researchers, summarizing the established theoretical framework and providing detailed protocols to encourage and facilitate further computational investigations into this compound and its derivatives for advanced drug development.

References

Acethydrazide's Role as a Drug Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acethydrazide, also known as acetylhydrazine, is a significant metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263) (INH). While isoniazid is crucial in combating Mycobacterium tuberculosis, its metabolism can lead to the formation of reactive intermediates, with this compound playing a pivotal role in the drug's efficacy and, more critically, its potential for hepatotoxicity. This technical guide provides an in-depth exploration of this compound's journey as a drug metabolite, from its formation and metabolic fate to its toxicological implications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

Formation and Metabolic Pathways of this compound

This compound is primarily formed from the metabolism of isoniazid. The initial and major metabolic step for isoniazid is acetylation to acetylisoniazid, a reaction catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme.[1][2][3] Acetylisoniazid is then hydrolyzed by an amidase to form this compound and isonicotinic acid.[2][4]

The rate of this compound formation is significantly influenced by an individual's NAT2 genotype, which determines their acetylator status: slow, intermediate, or rapid.[3][5] Slow acetylators have a reduced capacity to acetylate isoniazid, leading to higher plasma concentrations of the parent drug and potentially altered production of downstream metabolites.[1][4]

Once formed, this compound can undergo two primary metabolic pathways:

  • Acetylation: this compound can be further acetylated by NAT2 to form diacetylhydrazine, a non-toxic metabolite that is excreted in the urine.[1][4]

  • Oxidation: Alternatively, this compound can be oxidized by Cytochrome P450 enzymes (CYP450), particularly CYP2E1, to form reactive electrophilic intermediates.[6] These reactive metabolites are capable of covalently binding to liver macromolecules, a key event in the initiation of hepatotoxicity.[7]

Isoniazid itself can also be directly hydrolyzed to form hydrazine (B178648) and isonicotinic acid, with hydrazine also being a substrate for CYP450-mediated oxidation to toxic intermediates.[4][8]

Signaling and Metabolic Pathway Diagram

Acethydrazide_Metabolism Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 Isonicotinic_Acid Isonicotinic Acid Isoniazid->Isonicotinic_Acid Amidase Hydrazine Hydrazine Isoniazid->Hydrazine Amidase This compound This compound Acetylisoniazid->this compound Amidase Acetylisoniazid->Isonicotinic_Acid Amidase Diacetylhydrazine Diacetylhydrazine (Non-toxic) This compound->Diacetylhydrazine NAT2 Reactive_Metabolites Reactive Metabolites This compound->Reactive_Metabolites CYP450 (CYP2E1) Hepatotoxicity Hepatotoxicity Reactive_Metabolites->Hepatotoxicity Hydrazine->Reactive_Metabolites CYP450 (CYP2E1)

Figure 1: Metabolic pathway of isoniazid to this compound and its subsequent fate.

Quantitative Data on this compound and Isoniazid Metabolism

The pharmacokinetics of isoniazid and its metabolites are highly variable among individuals, primarily due to the genetic polymorphism of the NAT2 enzyme. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Isoniazid and its Metabolites

AnalyteParameterValueAcetylator StatusReference
IsoniazidClearance (L/h)65Fast[9]
35Intermediate[9]
8Slow[9]
Apparent Volume of Distribution (Vd/F) (L)56.8 ± 5.53Mixed[7]
Absorption Rate Constant (Ka) (h⁻¹)3.94 ± 0.44Mixed[7]
AcetylisoniazidClearanceDependent on Creatinine ClearanceMixed[9]
Apparent Volume of Distribution (Vd/F) (L)25.7 ± 1.30Mixed[7]
This compoundPlasma Half-life (hr)~20+ (in slowest acetylators)Slow[10]
AUC (geometric mean)46.4Intermediate[11]
39.4Slow[11]
41.0Fast[11]
HydrazinePlasma Concentration (ng/mL)0.04 - 1.99Mixed (TB patients)[12]
This compoundPlasma Concentration (ng/mL)0.06 - 142.43Mixed (TB patients)[12]

Table 2: Performance of Analytical Methods for this compound Quantification

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-MS/MS0.05 - 500 ng/mL0.03 ng/mL0.05 ng/mL95.38 - 108.12[12]

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol describes a method for the simultaneous quantitative analysis of hydrazine and this compound in human plasma following derivatization.[12]

3.1.1. Materials and Reagents

  • This compound and Hydrazine standards

  • p-Tolualdehyde (derivatizing agent)

  • Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic acid (HPLC grade)

  • Ultrapure water

  • Human plasma (blank)

  • Internal Standard (IS), e.g., Dexamethasone[13]

3.1.2. Instrumentation

  • HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm)[13]

3.1.3. Sample Preparation (Derivatization and Extraction)

  • To 50 µL of plasma sample, add the internal standard.

  • Add derivatization solution containing p-tolualdehyde.

  • Incubate to allow for the derivatization reaction to complete (e.g., sonicate for 40 minutes).[12]

  • Perform liquid-liquid extraction with an organic solvent (e.g., MTBE).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

3.1.4. HPLC-MS/MS Conditions

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid.

  • Flow Rate: 0.7 mL/minute.[13]

  • Column Temperature: 50°C.[13]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for the derivatized this compound, derivatized hydrazine, and the internal standard. For example, for p-tolualdehyde derivatized this compound, the transition could be m/z 176.9 → 117.8.[12]

3.1.5. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

In Vitro Assessment of this compound-Induced Hepatotoxicity using Human Liver Microsomes

This protocol outlines a general procedure to investigate the metabolic activation of this compound and its potential to form reactive metabolites using human liver microsomes.[14][15]

3.2.1. Materials and Reagents

  • Pooled human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Trapping agents for reactive metabolites (e.g., glutathione)

  • Acetonitrile or methanol for quenching the reaction

  • Internal standard for LC-MS analysis

3.2.2. Experimental Workflow Diagram

in_vitro_workflow start Start prepare_incubation Prepare Incubation Mixture (Buffer, Microsomes, this compound) start->prepare_incubation pre_incubate Pre-incubate at 37°C prepare_incubation->pre_incubate initiate_reaction Initiate Reaction (Add NADPH) pre_incubate->initiate_reaction incubate Incubate at 37°C (Time course) initiate_reaction->incubate quench_reaction Quench Reaction (Add cold organic solvent) incubate->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS (Metabolite identification/quantification) centrifuge->analyze end End analyze->end

References

The Enigmatic Presence of Acethydrazide in Euglena gracilis: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the reported natural occurrence of acethydrazide in the freshwater protist, Euglena gracilis. Despite its listing in prominent chemical and natural product databases, a thorough review of primary scientific literature reveals a significant lack of empirical data to support this claim. This document summarizes the available information, highlights the existing evidence gap, and provides context regarding the known characteristics of this compound.

Introduction: The this compound Contradiction

This compound (acetic hydrazide) is a carbohydrazide, a derivative of hydrazine (B178648) where one hydrogen atom is substituted by an acetyl group. It is widely recognized as a synthetic compound, first synthesized in the early 20th century, and serves as a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes[1][2][3]. It is a known metabolite of the anti-tuberculosis drug isoniazid[4][5].

However, a notable contradiction exists within scientific databases. The PubChem database and the LOTUS natural products database both list this compound as a natural product found in Euglena gracilis[1][4]. This assertion, if substantiated, would have significant implications for our understanding of microbial metabolism and natural product biosynthesis. This guide aims to critically evaluate the evidence behind this claim.

Review of Occurrence Data: An Absence of Primary Evidence

A comprehensive search of scientific literature, including metabolomics studies of Euglena gracilis, biosynthetic pathway analyses, and natural product isolation reports, failed to identify any primary research article that details the detection, isolation, or characterization of this compound from Euglena gracilis.

While metabolomic studies of Euglena gracilis are extensive, revealing a rich diversity of compounds including amino acids, lipids, carbohydrates, and pigments, this compound is not mentioned as an identified metabolite in these studies. The LOTUS database, which is a secondary database compiling information from other sources, cites this occurrence but does not provide a direct link to a primary publication for verification.

This critical gap in the scientific record makes it impossible to provide quantitative data on the concentration of this compound in Euglena gracilis, as no such measurements have been published.

This compound: Known Synthesis and Properties

In the absence of data on its natural occurrence, it is pertinent to consider the well-documented synthetic routes and chemical properties of this compound.

Chemical Properties:

  • Formula: C₂H₆N₂O

  • Appearance: White crystalline solid[1][3]

  • Solubility: Soluble in water[1]

Industrial Synthesis: this compound is exclusively produced through industrial chemical synthesis[1]. Common methods involve the reaction of hydrazine hydrate (B1144303) with acetic acid or its esters, such as ethyl acetate[3][6]. These processes are well-established and allow for large-scale production for various industrial applications.

Hypothetical Biosynthesis and Potential Signaling Pathways

Given the lack of evidence for its natural occurrence, any discussion of a biosynthetic pathway or signaling role for this compound in Euglena gracilis remains entirely speculative. The formation of a hydrazide bond (N-N) is a rare event in biological systems. While some microorganisms are known to produce hydrazine-containing compounds, the enzymatic machinery for such synthesis has not been identified in Euglena gracilis.

Should this compound be discovered in Euglena gracilis in the future, research would need to focus on identifying a novel biosynthetic pathway, potentially involving enzymes capable of N-N bond formation and acetylation.

Due to the lack of foundational data, no signaling pathways or experimental workflows involving naturally occurring this compound in Euglena gracilis can be diagrammed.

Conclusion and Future Outlook

The assertion that this compound occurs naturally in Euglena gracilis is currently unsubstantiated by primary scientific literature. The claims present in the PubChem and LOTUS databases appear to be anomalous and are not supported by experimental evidence. Therefore, the core requirements for a technical guide on this topic—quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled.

We conclude that, based on the available scientific evidence, this compound should be considered a synthetic compound until a primary research study validates its natural occurrence, isolation, and characterization from Euglena gracilis or any other biological source.

Future research, possibly through advanced and untargeted metabolomics screening of Euglena gracilis under various growth conditions, would be necessary to definitively confirm or refute the presence of this compound as a natural product. If detected, subsequent research would be required to elucidate its biosynthetic pathway and physiological function. Researchers in the field of natural products and drug development should exercise caution when citing the natural occurrence of this compound and rely on verifiable primary sources.

References

An In-depth Technical Guide to the Tautomerism of Acethydrazide to Acetohydrazonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethydrazide, a fundamental hydrazide derivative, exists in a tautomeric equilibrium with its iminol form, acetohydrazonic acid. This dynamic equilibrium is of critical importance in the fields of medicinal chemistry and drug development, as the distinct physicochemical properties of each tautomer can significantly influence a molecule's biological activity, solubility, and interaction with target macromolecules. This technical guide provides a comprehensive overview of the this compound-acetohydrazonic acid tautomerism, detailing experimental and computational methodologies for its investigation, presenting relevant quantitative data, and offering visual representations of the core concepts and experimental workflows.

Introduction: The Keto-Enol Tautomerism of Hydrazides

Hydrazides, characterized by the -C(=O)NHNH₂ functional group, are capable of undergoing a prototropic shift to form their tautomeric iminol (also referred to as hydrazonic acid) isomers, which contain a -C(OH)=NNH₂ moiety.[1] This reversible isomerization is a form of keto-enol tautomerism. This compound (the keto form) and acetohydrazonic acid (the iminol form) are the two tautomers in this specific equilibrium.

The position of this equilibrium is not static and is influenced by a variety of factors, including:

  • Solvent Polarity: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.

  • Electronic Effects: Electron-donating or -withdrawing groups on the acetyl moiety can influence the stability of the respective tautomers.

  • pH: The acidity or basicity of the medium can significantly shift the equilibrium.

  • Temperature: As with most equilibria, the tautomeric ratio is temperature-dependent.

Understanding and controlling this tautomerism is paramount for drug design and development, as the different forms may exhibit varied biological activities and pharmacokinetic profiles.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the this compound/acetohydrazonic acid equilibrium is not extensively reported in the literature, the principles of its determination are well-established. The equilibrium constant (KT) is defined as the ratio of the concentration of the iminol form to the keto form:

KT = [Acetohydrazonic Acid] / [this compound]

The following table presents representative data for analogous keto-enol tautomeric systems to illustrate the influence of substituents and solvents.

Compound/SystemSolventKT ([enol]/[keto])Reference/Notes
AcetylacetoneGas Phase11.7Computational Study
AcetylacetoneCyclohexane42.0Experimental (NMR)
AcetylacetoneWater0.23Experimental (NMR)
Ethyl AcetoacetateNeat0.08Experimental (NMR)
2,4-PentanedioneCCl419.0Experimental (NMR)

This table is illustrative and provides data for well-studied keto-enol systems to demonstrate the range of equilibrium constants and the effect of the environment.

Experimental Protocols for Tautomerism Investigation

The study of the this compound-acetohydrazonic acid tautomerism relies on a combination of spectroscopic and computational techniques. Due to the inherent instability of the acetohydrazonic acid form, its direct synthesis and isolation are challenging. Therefore, investigations are typically performed on solutions of this compound where both tautomers are in equilibrium.

Synthesis of this compound

This compound serves as the starting material for studying the tautomeric equilibrium. A common synthetic route is the hydrazinolysis of an ester, such as ethyl acetate (B1210297).

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetate in absolute ethanol.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Reflux the mixture for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of this compound.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The purity of the synthesized this compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.

Materials:

  • Synthesized this compound

  • A range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes

  • Internal standard (e.g., tetramethylsilane (B1202638) - TMS)

Procedure:

  • Prepare a series of solutions of this compound in different deuterated solvents at a known concentration (e.g., 10-20 mg/mL).

  • Transfer the solutions to NMR tubes and add a small amount of an internal standard if quantitative analysis against a reference is desired.

  • Acquire 1H NMR spectra for each sample.

  • Data Analysis:

    • Identify distinct signals corresponding to the protons of the this compound (keto) and acetohydrazonic acid (iminol) tautomers. Key protons to monitor include the α-protons of the acetyl group and the N-H protons.

    • Integrate the signals corresponding to each tautomer.

    • Calculate the molar ratio of the two tautomers from the integral values. For example, if a specific proton signal for the keto form has an integral of Iketo and the corresponding proton signal for the iminol form has an integral of Iiminol, the ratio is Iiminol / Iketo.

    • The equilibrium constant, KT, can be directly calculated from this ratio.

Qualitative Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to qualitatively observe the presence of both tautomers and to study the effect of solvent polarity on the equilibrium. The keto and iminol forms will have different chromophores and thus different absorption maxima (λmax).

Materials:

  • Synthesized this compound

  • A range of spectroscopic grade solvents of varying polarity (e.g., hexane, chloroform, ethanol, water)

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilute solutions of this compound in the different solvents.

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Compare the absorption spectra in the different solvents.

    • Shifts in the λmax and changes in the shape of the absorption bands will indicate a shift in the tautomeric equilibrium. Generally, the more conjugated iminol form is expected to absorb at a longer wavelength.

Computational Modeling of Tautomerism

Density Functional Theory (DFT) is a powerful computational tool for predicting the relative stabilities of tautomers and complementing experimental findings.

Protocol for DFT Calculations:

  • Structure Building: Construct the 3D structures of both the this compound and acetohydrazonic acid tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Modeling: To model the effect of different solvents, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), and perform geometry optimizations and frequency calculations for each tautomer in the desired solvents.[1]

  • Energy Calculation and Analysis:

    • Extract the final electronic energies, including ZPVE corrections, for each optimized tautomer in the gas phase and in solution.

    • Calculate the relative Gibbs free energy (ΔG) between the tautomers (ΔG = Giminol - Gketo).

    • The equilibrium constant (KT) can then be calculated using the following equation: KT = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

Visualizations

Tautomeric Equilibrium

Caption: Tautomeric equilibrium between this compound and acetohydrazonic acid.

Experimental Workflow for Tautomer Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Tautomer Analysis start Start: Ethyl Acetate + Hydrazine Hydrate synthesis Hydrazinolysis start->synthesis purification Crystallization & Purification synthesis->purification characterization Purity Check (MP, NMR, IR) purification->characterization sample_prep Prepare Solutions in Various Solvents characterization->sample_prep dft DFT Calculations characterization->dft nmr 1H NMR Spectroscopy sample_prep->nmr uv_vis UV-Vis Spectroscopy sample_prep->uv_vis quantification Quantitative Analysis (KT) nmr->quantification qualitative Qualitative Analysis uv_vis->qualitative prediction Predict Relative Stabilities & KT dft->prediction conclusion Conclusion: Determine Tautomeric Equilibrium quantification->conclusion qualitative->conclusion prediction->conclusion

Caption: Experimental and computational workflow for the analysis of this compound tautomerism.

Conclusion

The tautomeric equilibrium between this compound and acetohydrazonic acid is a fundamental aspect of its chemistry with significant implications for its application in drug discovery and development. While the direct isolation of the less stable acetohydrazonic acid tautomer is challenging, a combination of spectroscopic techniques, particularly NMR, and computational modeling provides a robust framework for the characterization and quantification of this equilibrium. The detailed protocols and workflows presented in this guide offer a comprehensive approach for researchers to investigate the tautomerism of this compound and other hydrazide-containing molecules, enabling a deeper understanding of their structure-activity relationships.

References

Methodological & Application

The Versatility of Acethydrazide in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acethydrazide, a simple and readily available carbohydrazide, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the nucleophilic hydrazine (B178648) moiety and the adjacent carbonyl group, allows for its participation in a variety of cyclization and condensation reactions. This versatility has established this compound as a valuable synthon in medicinal chemistry for the construction of pharmacologically significant scaffolds such as pyrazoles, 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyridazinones. These heterocyclic cores are present in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.

These application notes provide detailed protocols and quantitative data for the synthesis of key heterocyclic systems using this compound and its derivatives. The methodologies described herein are designed to be a practical guide for researchers in academic and industrial settings, facilitating the exploration of novel chemical entities for drug discovery and development.

Synthesis of Pyrazole (B372694) Derivatives

The Knorr pyrazole synthesis is a classic and highly efficient method for the preparation of pyrazoles.[1] This reaction involves the cyclocondensation of a hydrazine derivative, such as this compound, with a 1,3-dicarbonyl compound.[1][2] The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents on the pyrazole ring, enabling the creation of diverse molecular libraries for biological screening.[2]

General Synthetic Workflow for Pyrazoles

G This compound This compound Reaction Cyclocondensation This compound->Reaction Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Reaction Solvent Solvent (e.g., Glacial Acetic Acid, Ethanol) Solvent->Reaction Heat Reflux Pyrazole Substituted Pyrazole Heat->Pyrazole Reaction->Heat

Caption: General workflow for the Knorr synthesis of pyrazoles.

Quantitative Data for Pyrazole Synthesis
Hydrazine Derivative1,3-Dicarbonyl CompoundSolventConditionsYield (%)Reference
2-(2-Chlorophenyl)acetohydrazideAcetylacetone (B45752)Glacial Acetic AcidReflux, 4-6 hoursHigh[2]
Hydrazine Hydrate (B1144303)AcetylacetoneWater40 °C then reflux75[3]
PhenylhydrazineEthyl AcetoacetateEthylene GlycolRoom Temperature95[1]
Hydrazines1,3-DiketonesN,N-DimethylacetamideRoom Temperature59-98[4]
Experimental Protocol: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one

This protocol is adapted from the Knorr pyrazole synthesis using this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice-cold water

  • Ethyl acetate (B1210297)

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (e.g., silica (B1680970) gel with a suitable eluent like 3:1 hexane:ethyl acetate)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).[2]

  • Addition of Reagent: To the stirring solution, add acetylacetone (1.1 eq) dropwise at room temperature.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.[2]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.[2]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of heterocycles synthesized from this compound. A common method is the Pellizzari reaction, which involves the condensation of an acylhydrazide with a nitrile.[5] Microwave-assisted synthesis has emerged as an efficient and green alternative to conventional heating, significantly reducing reaction times and improving yields.[5]

General Synthetic Workflow for 1,2,4-Triazoles

G This compound This compound Reaction Condensation & Cyclization This compound->Reaction Nitrile Substituted Nitrile Nitrile->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., n-Butanol) Solvent->Reaction Microwave Microwave Irradiation Triazole Substituted 1,2,4-Triazole Microwave->Triazole Reaction->Microwave

Caption: General workflow for the synthesis of 1,2,4-triazoles.

Quantitative Data for 1,2,4-Triazole Synthesis
Hydrazide DerivativeReactantCatalyst/BaseSolventConditionsYield (%)Reference
Aromatic HydrazideSubstituted NitrilePotassium Carbonaten-ButanolMicrowave, 150 °C, 2 hoursGood[5]
HydrazidePhenylisothiocyanate2N NaOHEthanol (B145695)Reflux 3 hours, then acidification-[6]
HydrazideCarbon Disulfide / KOHHydrazine Hydrate-Reflux-
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol is based on the Pellizzari reaction, adapted for microwave synthesis.[5]

Materials:

  • Aromatic hydrazide (e.g., benzhydrazide, as a derivative of this compound chemistry) (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • Microwave reactor vial (20 mL)

  • Microwave synthesizer

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 20 mL microwave reactor vial, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).[5]

  • Solvent Addition: Add n-butanol (10 mL) to the reaction vial.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 150 °C for 2 hours.[5]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the n-butanol.[5]

  • Purification: Filter the precipitated solid and wash it with a small amount of cold n-butanol. Recrystallize the crude product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[5]

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are commonly synthesized from this compound through two main routes: the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[7] A widely used method involves the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[8]

General Synthetic Workflow for 1,3,4-Oxadiazoles

G This compound This compound Reaction Cyclodehydration This compound->Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction DehydratingAgent Dehydrating Agent (e.g., POCl3) DehydratingAgent->Reaction Heat Reflux Oxadiazole Substituted 1,3,4-Oxadiazole Heat->Oxadiazole Reaction->Heat

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Quantitative Data for 1,3,4-Oxadiazole Synthesis
Hydrazide DerivativeReactantReagent/CatalystConditionsYield (%)Reference
Acid HydrazideChloroacetic AcidPOCl₃Reflux, 80 °C, 4 hGood[8]
AcylhydrazideCarboxylic AcidPOCl₃Reflux70-93[9]
Acylhydrazones-Acetic Anhydride/Acid40-50 °CGood[10]
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol describes a general method for the synthesis of 1,3,4-oxadiazoles from acid hydrazides and carboxylic acids.[8]

Materials:

  • Acid hydrazide (1 mmol)

  • Carboxylic acid (1 mmol)

  • Phosphorus oxychloride (POCl₃) (15 mL)

  • Ice-cold water

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, add the acid hydrazide (1 mmol) and the carboxylic acid (1 mmol) to phosphorus oxychloride (15 mL) at 0 °C with stirring.[8]

  • Reaction: Heat the reaction mixture to reflux at 80 °C and maintain for 4 hours.[8]

  • Work-up: After completion of the reaction, cool the mixture and carefully pour it into ice-cold water (100 mL).[8]

  • Isolation: A solid product will precipitate. Filter the solid and wash it thoroughly with water.[8]

  • Purification: The crude product can be purified by dissolving it in a minimal amount of DMF and re-precipitating by adding water.[8]

Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. A common synthetic route involves the condensation of γ-keto acids with hydrazine derivatives.[11] This reaction can be adapted for this compound to produce N-acetylated pyridazinones.

General Synthetic Workflow for Pyridazinones

G This compound This compound Reaction Condensation This compound->Reaction Ketoacid γ-Keto Acid Ketoacid->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Heat Reflux Pyridazinone Substituted Pyridazinone Heat->Pyridazinone Reaction->Heat

Caption: General workflow for the synthesis of pyridazinones.

Quantitative Data for Pyridazinone Synthesis
Hydrazine Derivativeγ-Keto Acid/EsterSolventConditionsYield (%)Reference
Hydrazine HydrateEthyl Levulinate---[11]
Hydrazine Derivativeγ-Keto AcidEtOH/MeOHReflux, 1-18 hGood[11]
Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a general method for the synthesis of pyridazinones from γ-keto acids and can be adapted for this compound.[11]

Materials:

  • Hydrazine hydrate (or this compound)

  • Levulinic acid (a γ-keto acid)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the γ-keto acid (e.g., levulinic acid) in ethanol or methanol.

  • Addition of Hydrazine: Add hydrazine hydrate (or this compound) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1 to 18 hours, depending on the specific substrates. Monitor the reaction by TLC.[11]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent.

Conclusion

This compound is a remarkably versatile and accessible reagent for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols and data presented in these application notes offer a foundation for the efficient construction of pyrazoles, 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyridazinones. By leveraging these methodologies, researchers can readily generate diverse libraries of heterocyclic compounds for screening in drug discovery programs, ultimately contributing to the development of new therapeutic agents. The adaptability of these synthetic routes, including the use of microwave irradiation, further enhances their utility in modern organic and medicinal chemistry.

References

Acethydrazide in Pharmaceutical Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acethydrazide, a simple organic compound, serves as a crucial and versatile building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its unique chemical structure, featuring a reactive hydrazide moiety, makes it an invaluable precursor for the construction of diverse heterocyclic scaffolds that form the core of many therapeutic drugs.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug development, with a focus on its application in synthesizing compounds with antimicrobial, anticancer, and anti-inflammatory properties.

Application Notes

This compound as a Versatile Precursor

This compound is widely utilized as an intermediate in the synthesis of various pharmaceuticals.[1][2] Its utility stems from the nucleophilic nature of the terminal nitrogen atom and the ability of the hydrazide group to undergo cyclization reactions to form stable heterocyclic rings.[1][3] This reactivity allows for the synthesis of a multitude of derivatives with diverse pharmacological activities.[5]

Key Applications:

  • Synthesis of Heterocyclic Compounds: this compound is a key starting material for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles, pyrazoles, and Schiff bases, which are prominent scaffolds in medicinal chemistry.[3][4]

  • Development of Novel Therapeutic Agents: Derivatives of this compound have shown significant potential in the development of new drugs, exhibiting a broad spectrum of biological activities.[5][6]

Biological Activities of this compound Derivatives

The incorporation of the this compound moiety into more complex molecules has led to the discovery of compounds with significant therapeutic potential.

  • Antimicrobial Activity: this compound derivatives, particularly hydrazones, have demonstrated notable activity against a range of bacterial and fungal pathogens.[7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines.[9][10] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.

  • Anti-inflammatory Activity: Certain this compound derivatives have exhibited potent anti-inflammatory properties in preclinical models, suggesting their potential for treating inflammatory disorders.[8][11]

Experimental Protocols

Synthesis Protocols

1. Synthesis of Schiff Bases from this compound

Schiff bases are synthesized by the condensation of this compound with various aromatic aldehydes.[12]

  • Materials: this compound, aromatic aldehyde (e.g., anisaldehyde), ethanol (B145695), glacial acetic acid.

  • Procedure:

    • Dissolve one mole of this compound in ethanol.

    • Add one mole of the aromatic aldehyde to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 3-5 hours.[13]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the precipitated Schiff base, wash with cold ethanol, and dry.[14]

2. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

1,3,4-oxadiazoles can be synthesized from this compound via an intermediate Schiff base followed by oxidative cyclization.[3]

  • Materials: Acylhydrazone (Schiff base from Protocol 1), Chloramine-T or Iodine, ethanol or acetic acid.

  • Procedure:

    • Suspend the acylhydrazone (5 mmol) in a suitable solvent like ethanol or acetic acid.[3]

    • Add an oxidizing agent such as Chloramine-T or an iodine-based reagent.[3]

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.[3]

    • After completion, cool the reaction mixture.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure 1,3,4-oxadiazole.

3. Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles can be synthesized via the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazide with a 1,3-dicarbonyl compound.[7]

  • Materials: this compound, 1,3-dicarbonyl compound (e.g., acetylacetone), glacial acetic acid, ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.[7]

    • Add the 1,3-dicarbonyl compound (1.1 eq) dropwise at room temperature.[7]

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[7]

    • Cool the reaction mixture and pour it into ice-cold water.[7]

    • Extract the product with ethyl acetate (3 x 50 mL).[7]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography.[7]

Biological Activity Protocols

1. Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition.[15][16]

  • Materials: Mueller-Hinton Agar (B569324) (MHA) plates, sterile swabs, test compound solution, standard antibiotic disks, bacterial culture (e.g., S. aureus, E. coli), 0.5 McFarland turbidity standard, ruler or calipers.

  • Procedure:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland turbidity standard.[17]

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.[15][17]

    • Allow the plate to dry for a few minutes.

    • Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.[17]

    • Place a standard antibiotic disk as a positive control.

    • Press each disk gently to ensure complete contact with the agar.[17]

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (clear zone around the disk) in millimeters.[2]

2. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

  • Materials: Cancer cell line (e.g., A549 lung cancer cells), normal fibroblast cells (e.g., BJ), cell culture medium, 96-well plates, test compound dilutions, MTT solution (5 mg/mL in PBS), DMSO.[19]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[20]

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.[21]

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20]

    • Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[4][22]

  • Materials: Wistar rats, 1% carrageenan solution in saline, test compound suspension, standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium), digital calipers or plethysmometer.

  • Procedure:

    • Fast the rats overnight before the experiment.

    • Administer the test compound or the standard drug orally or intraperitoneally. The control group receives the vehicle.[1]

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.[1][22]

    • Measure the paw volume or diameter immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.[1][22]

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[1]

Data Presentation

Table 1: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)

CompoundS. aureusE. coliP. aeruginosaC. albicansReference
Derivative 11812108[13]
Derivative 221151210[23]
Derivative 315171411[23]
Chloramphenicol252822-[7]
Nystatin---20[7]

Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)BJ (Normal)Reference
Derivative A5.9843.43.8>50[9][19][24]
Derivative B7.5239.01.9>50[9][24]
Derivative C11.535.9->50[9][24]
Cisplatin25.01---[9]
Doxorubicin-1.90.22.4[25]

Table 3: Anti-inflammatory Activity of this compound Derivatives (% Inhibition of Paw Edema)

CompoundDose (mg/kg)% Inhibition after 4hReference
Derivative X2035.73[1]
Derivative Y5034.17[1]
Derivative Z5020.90[1]
Diclofenac Sodium1038.85[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation This compound This compound Schiff_Base Schiff Base Intermediate This compound->Schiff_Base Pyrazole Pyrazole This compound->Pyrazole Aldehyde Aromatic Aldehyde Aldehyde->Schiff_Base Oxadiazole 1,3,4-Oxadiazole Schiff_Base->Oxadiazole Oxidative Cyclization Antimicrobial Antimicrobial Assay (Disk Diffusion) Schiff_Base->Antimicrobial Anticancer Anticancer Assay (MTT) Schiff_Base->Anticancer Anti_inflammatory Anti-inflammatory Assay (Paw Edema) Schiff_Base->Anti_inflammatory Oxadiazole->Antimicrobial Oxadiazole->Anticancer Oxadiazole->Anti_inflammatory Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Pyrazole Pyrazole->Antimicrobial Pyrazole->Anticancer Pyrazole->Anti_inflammatory

Caption: General workflow from synthesis to biological evaluation of this compound derivatives.

synthesis_of_pyrazoles start Start dissolve Dissolve this compound in Glacial Acetic Acid start->dissolve add_dicarbonyl Add 1,3-Dicarbonyl Compound dissolve->add_dicarbonyl reflux Reflux for 4-6 hours add_dicarbonyl->reflux workup Aqueous Workup (Ice Water & Extraction) reflux->workup purify Column Chromatography workup->purify end Pure Pyrazole Derivative purify->end

Caption: Experimental workflow for the synthesis of pyrazole derivatives.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound (Varying Concentrations) seed_cells->add_compound incubate_24_72h Incubate for 24-72 hours add_compound->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h add_dmso Add DMSO to Dissolve Formazan incubate_2_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols for the Use of Acethydrazide in Hydrazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acethydrazide is a versatile and reactive organic intermediate that serves as a crucial building block in synthetic and medicinal chemistry.[1] As a derivative of hydrazine, with one hydrogen atom replaced by an acetyl group, this compound readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[1][2] This reaction, a type of Schiff-base formation, is characterized by its simplicity and often high yields, making it a valuable tool for the synthesis of diverse molecular scaffolds.[1] The resulting this compound-derived hydrazones are of significant interest in drug development due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3]

These application notes provide detailed protocols for the synthesis of hydrazones using this compound, present key quantitative data for a selection of derivatives, and illustrate a typical experimental workflow and a relevant biological signaling pathway.

Chemistry of Hydrazone Formation

The formation of a hydrazone from this compound and an aldehyde or ketone is a condensation reaction. The nucleophilic nitrogen atom of the terminal -NH2 group of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound-Derived Hydrazones

This protocol describes a general method for the synthesis of N'-substituted acetohydrazides (hydrazones) from this compound and various aromatic aldehydes.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol.

  • To this solution, add the corresponding substituted aromatic aldehyde (1.0 equivalent).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-6 hours, when the starting materials are no longer visible on TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as IR and ¹H NMR.

Data Presentation

Table 1: Synthesis of this compound-Derived Hydrazones - Reaction Parameters and Physical Data
Aldehyde ReactantProductReaction Time (h)Yield (%)Melting Point (°C)Reference
Benzaldehyde(E)-N'-Benzylideneacetohydrazide37181.7-82.9[1]
4-Chlorobenzaldehyde(E)-N'-(4-Chlorobenzylidene)acetohydrazide3Not Specified164-165[4]
4-Methoxybenzaldehyde(E)-N'-(4-Methoxybenzylidene)acetohydrazide375109.1-110.4[1]
4-Nitrobenzaldehyde(E)-N'-(4-Nitrobenzylidene)acetohydrazide4Not SpecifiedNot Specified
2-Chlorobenzaldehyde(E)-N'-(2-Chlorobenzylidene)acetohydrazide388239[5]
3-Chlorobenzaldehyde(E)-N'-(3-Chlorobenzylidene)acetohydrazide382278[5]
Cinnamaldehyde2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N'-(3-phenylallylidene)acetohydrazideNot Specified48260[5]

Note: Reaction conditions may vary slightly between different literature sources. The data presented here is a representative compilation.

Table 2: Spectroscopic Data for Selected this compound-Derived Hydrazones
CompoundIR (cm⁻¹)¹H NMR (δ ppm)Reference
(E)-N'-BenzylideneacetohydrazideNot Specified8.07 (s, 2H), 7.59 – 7.41 (m, 4H), 7.23 – 7.32 (m, 6H), 2.46 (s, 6H)[1]
N'-(3-chlorobenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide3207, 3182, 3049, 1700, 1598, 15604.25 (s, 2H, CH₂), 6.26 (s, 1H, H-3), 6.81 (s, 1H, H-8), 6.84 (d, 1H, H-6), 7.41-7.94 (m, 5H, arom.), 7.95 (d, 1H, H-5), 8.00 (s, 1H, NH), 8.12 (s, 1H, HC=N), 10.58 (s, 1H, OH)[5]
N'-(3-phenoxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide3369, 3183, 3095, 1706, 1668, 1614, 15804.06 (s, 1H, CH₂), 6.19 (s, 1H, H-3), 6.73 (s, 1H, H-8), 6.79 (d, 1H, H-6), 7.02-7.20 (m, 4H, arom.), 7.36-7.48 (m, 5H, arom.), 7.52 (d, 1H, H-5), 8.03 (s, 1H, NH), 8.20 (s, 1H, HC=N), 10.57 (s, 1H, OH)[5]
Table 3: Biological Activity of Selected Hydrazone Derivatives
Compound IDTargetAssayActivity (IC₅₀/MIC in µM)Cell Line/OrganismReference
Anticancer Activity
Hydrazone Derivative 3hAnticancerMTT Assay1.32PC-3 (Prostate)[1]
2.99MCF-7 (Breast)[1]
1.71HT-29 (Colon)[1]
Hydrazone Derivative 20EGFR/HER2 InhibitionEnzymatic Assay0.19 (EGFR), 0.07 (HER2)Not Applicable[5]
Hydrazone Derivative 7kAnticancerMTT Assay7.73MDA-MB-231 (Breast)[6]
Antimicrobial Activity
Hydrazide-hydrazone 15AntibacterialMIC Determination1.95 - 7.81Gram-positive bacteria[6]
Hydrazide-hydrazone 19AntibacterialMIC Determination12.5 (E. coli), 6.25 (S. aureus)E. coli, S. aureus[6]

Mandatory Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation This compound This compound reaction Reaction Flask (Ethanol, Acetic Acid, Reflux) This compound->reaction aldehyde Aldehyde/Ketone aldehyde->reaction filtration Filtration & Washing reaction->filtration tlc TLC reaction->tlc Monitoring drying Drying filtration->drying product Purified Hydrazone drying->product mp Melting Point product->mp ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr cell_culture Cancer Cell Lines treatment Compound Treatment product->treatment cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt western Western Blot (Protein Expression) treatment->western flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow results Biological Activity Data mtt->results western->results flow->results

Caption: Experimental workflow for hydrazone synthesis and biological evaluation.

G cluster_pathway PI3K/Akt Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Hydrazone This compound-derived Hydrazone Hydrazone->Akt Inhibits

References

Acethydrazide as a Derivatizing Reagent for Aldehydes and Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acethydrazide is a valuable derivatizing agent for the analysis of aldehydes and ketones. This application note provides detailed protocols for the derivatization of carbonyl compounds with this compound to form stable acetylhydrazone derivatives. These derivatives exhibit improved chromatographic properties and enhanced detection sensitivity, particularly for analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

The reaction between an aldehyde or a ketone and this compound is a Schiff base formation, which proceeds with high efficiency.[1] This derivatization is crucial for the sensitive and selective quantification of carbonyl compounds in various matrices, including pharmaceutical preparations, biological fluids, and environmental samples. The resulting acetylhydrazones are typically more stable than the parent carbonyl compounds, facilitating their analysis.

Reaction Principle

This compound reacts with the carbonyl group of aldehydes and ketones in a condensation reaction to form a stable acetylhydrazone, with the elimination of a water molecule. The reaction is typically carried out in a slightly acidic medium to catalyze the nucleophilic addition of the hydrazine (B178648) nitrogen to the carbonyl carbon.

ReactionMechanism cluster_reactants Reactants cluster_products Products This compound This compound (H₂N-NH-C(O)CH₃) Reaction This compound->Reaction + Carbonyl Aldehyde or Ketone (R-C(O)-R') Carbonyl->Reaction + Acetylhydrazone Acetylhydrazone (R-C(=N-NH-C(O)CH₃)-R') Water Water (H₂O) Reaction->Acetylhydrazone Reaction->Water

Fig. 1: General reaction of this compound with a carbonyl compound.

Applications

  • Pharmaceutical Analysis: Quantification of residual aldehydes and ketones in active pharmaceutical ingredients (APIs) and drug products.

  • Drug Development: Monitoring of carbonyl-containing metabolites in biological matrices.

  • Environmental Monitoring: Detection of volatile organic compounds (VOCs) such as formaldehyde (B43269) and acetaldehyde (B116499) in air and water samples.

  • Food Science: Analysis of flavor and off-flavor carbonyl compounds in food products.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for the derivatization of common aldehydes and ketones with this compound. Please note that specific values may vary depending on the experimental conditions and the analytical instrumentation used.

Table 1: Expected Reaction Yields and Mass Spectrometry Data for Acetylhydrazone Derivatives

Carbonyl CompoundMolecular FormulaMolecular Weight ( g/mol )Acetylhydrazone DerivativeMolecular Formula of Derivative[M+H]⁺ (m/z)Expected Yield
FormaldehydeCH₂O30.03Formaldehyde acetylhydrazoneC₃H₆N₂O87.05High
AcetaldehydeC₂H₄O44.05Acetaldehyde acetylhydrazoneC₄H₈N₂O101.07High
AcetoneC₃H₆O58.08Acetone acetylhydrazoneC₅H₁₀N₂O115.08Moderate
PropionaldehydeC₃H₆O58.08Propionaldehyde acetylhydrazoneC₅H₁₀N₂O115.08High
ButyraldehydeC₄H₈O72.11Butyraldehyde acetylhydrazoneC₆H₁₂N₂O129.10High
BenzaldehydeC₇H₆O106.12Benzaldehyde acetylhydrazoneC₉H₁₀N₂O163.08High

Yields are generally high for the reaction of hydrazides with aldehydes and unhindered ketones.

Table 2: Typical Analytical Performance Data for HPLC-UV/MS Analysis of Acetylhydrazones

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 1 µg/mL
Limit of Quantification (LOQ)0.05 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%

These values are estimates based on similar derivatization methods and may vary based on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Derivatization of Aldehydes and Ketones for HPLC-UV/MS Analysis

This protocol is a general procedure for the derivatization of carbonyl compounds in a sample solution.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Acetic acid

  • Sample containing aldehyde(s) and/or ketone(s)

  • Volumetric flasks

  • Micropipettes

  • Vortex mixer

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in methanol. This solution should be prepared fresh daily.

  • Sample Preparation: Dissolve the sample containing the carbonyl compound(s) in a suitable solvent (e.g., methanol, acetonitrile, or water) to achieve a concentration in the expected analytical range.

  • Derivatization Reaction:

    • In an HPLC vial, add 100 µL of the sample solution.

    • Add 100 µL of the this compound derivatizing reagent.

    • Add 10 µL of a catalyst, such as 1% formic acid or acetic acid in methanol.

    • Cap the vial and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30-60 minutes. The optimal time and temperature may need to be determined experimentally for specific analytes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the HPLC system.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Prep_Reagent Prepare this compound Solution Mix Mix Sample, Reagent, and Catalyst Prep_Reagent->Mix Prep_Sample Prepare Carbonyl Sample Solution Prep_Sample->Mix Heat Heat at 60°C Mix->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into HPLC-UV/MS Cool->Inject

Fig. 2: Workflow for HPLC-UV/MS analysis.
Protocol 2: Derivatization of Aldehydes for GC-MS Analysis

This protocol is suitable for volatile aldehydes and ketones.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Pyridine (anhydrous)

  • Sample containing volatile aldehyde(s) and/or ketone(s)

  • Headspace vials with septa

  • Micropipettes

  • Vortex mixer

  • Heating block

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 5 mg/mL solution of this compound in anhydrous methanol containing 1% anhydrous pyridine.

  • Sample Preparation: Accurately weigh or measure a known amount of the sample into a headspace vial.

  • Derivatization Reaction:

    • Add 200 µL of the this compound derivatizing reagent to the headspace vial.

    • Seal the vial immediately.

    • Vortex for 30 seconds.

    • Heat the vial at 70°C for 45 minutes in a heating block.

  • Analysis: After cooling, the headspace of the vial can be sampled for GC-MS analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_deriv_gc Derivatization cluster_analysis_gc Analysis Prep_Reagent_GC Prepare this compound Solution Add_Reagent_GC Add Reagent and Seal Prep_Reagent_GC->Add_Reagent_GC Prep_Sample_GC Place Sample in Headspace Vial Prep_Sample_GC->Add_Reagent_GC Heat_GC Heat at 70°C Add_Reagent_GC->Heat_GC Cool_GC Cool to Room Temperature Heat_GC->Cool_GC Analyze_Headspace Analyze Headspace by GC-MS Cool_GC->Analyze_Headspace

Fig. 3: Workflow for GC-MS analysis of volatile carbonyls.

Method Validation Considerations

For quantitative analysis, the derivatization method should be validated for the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is a versatile and effective reagent for the derivatization of aldehydes and ketones for chromatographic analysis. The formation of stable acetylhydrazones enhances the detectability and improves the separation of these carbonyl compounds. The provided protocols offer a starting point for method development, and should be optimized and validated for the specific application and analytical instrumentation.

References

Analytical Methods for the Detection and Quantification of Acethydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of acethydrazide, a compound of interest in pharmaceutical development due to its role as a chemical intermediate and potential genotoxic impurity.[1] The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry, offering a comparative overview to aid in method selection and implementation.

Overview of Analytical Techniques

The choice of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, and the sample matrix.[2] High-Performance Liquid Chromatography (HPLC) is a versatile technique, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, often requiring a derivatization step to improve the volatility of this compound.[3] Spectrophotometric methods provide a simpler and more accessible option, though they may be more susceptible to interference.[2]

Quantitative Data Summary

The performance characteristics of various analytical methods for this compound and related hydrazide compounds are summarized in the tables below for easy comparison.

Table 1: HPLC-UV Method Performance for this compound Derivatives [4]

ParameterPerformance
Linearity Range0.5 - 6.0 µg/mL
Correlation Coefficient (r²)0.9991
Accuracy (% Recovery)98.85%
Precision (RSD%)1.89%
Limit of Detection (LOD)0.033 µg/mL

Table 2: GC-MS Method Performance for Hydrazine (B178648) (with derivatization) [4]

ParameterPerformance
Linearity Range0.1 - 10 ppm
Correlation Coefficient (r²)≥0.999
Accuracy (% Recovery)79% - 117%
Precision (RSD%)2.7% - 5.6%
Limit of Quantitation (LOQ)0.1 ppm

Table 3: LC-MS/MS Method Performance for Acetylhydrazine (a closely related compound) [4]

ParameterPerformance
Linearity Range0.05 - 500 ng/mL
Correlation Coefficient (r²)>0.999
Accuracy (% Recovery)95.38% - 108.12%
Precision (RSD%)1.24% - 14.89%
Limit of Detection (LOD)0.05 ng/mL

Table 4: Spectrophotometric Method Performance for Hydrazine and Acetylhydrazine [5]

AnalyteLinearity Range
Hydrazine0.020 - 0.70 mg L⁻¹
Acetylhydrazine0.20 - 5.0 mg L⁻¹

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various samples.[4]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[4]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile (B52724).[3][4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 30 °C.[2][4]

  • Detection Wavelength: 210 nm or 254 nm.[3][4]

  • Injection Volume: 10 µL.[2][3]

Sample Preparation:

  • Prepare standard solutions of this compound in a suitable solvent.[4]

  • For reaction monitoring, withdraw aliquots at specific time intervals and quench the reaction (e.g., with cold acetonitrile).[4]

Calibration:

  • Generate a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standard solutions.[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Solvent A->B D Inject into HPLC System B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Calibration Curve F->G H Quantify this compound G->H

HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and suitable for trace-level analysis of this compound, particularly as a potential genotoxic impurity in pharmaceutical substances.[1] A derivatization step is necessary to enhance the volatility and chromatographic performance of this compound.[1][3]

Instrumentation:

  • GC system coupled with a Mass Spectrometer (MS).[1]

Derivatization:

  • React this compound with a derivatizing agent such as acetone (B3395972) to form acetone acetylhydrazone.[1]

  • The use of a stable isotope-labeled internal standard, such as this compound-D3, is recommended for accurate quantification.[1]

GC-MS Conditions:

  • Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium.[2]

  • Injector Temperature: 250 °C.[2]

  • MS Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Scan Range: 40-500 m/z.[4]

Sample Preparation:

  • Prepare stock solutions of this compound and the internal standard (e.g., this compound-D3) in methanol.[1]

  • Dissolve the sample in a suitable solvent.

  • Add the derivatizing agent and the internal standard solution.

  • Heat the mixture if necessary to ensure complete reaction.[2]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis A Sample Weighing B Add Solvent & Internal Standard A->B C Add Derivatizing Agent (Acetone) B->C D Reaction to form Hydrazone C->D E Inject into GC-MS D->E F Separation & Detection E->F G Quantification F->G

GC-MS analysis workflow with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often after derivatization to improve chromatographic and ionization characteristics.[4]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.[4]

Derivatization:

Chromatographic Conditions:

  • Column: C18 column.[4]

  • Mobile Phase: Gradient elution with acetonitrile and water.[6]

  • Flow Rate: Approximately 0.7 - 0.8 mL/min.[4][6]

Mass Spectrometry:

  • Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]

  • Monitor specific precursor-to-product ion transitions for the derivatized this compound and the internal standard.[4]

Sample Preparation for Biological Samples:

  • Perform protein precipitation with a solvent like acetonitrile.[4]

  • Follow with solid-phase extraction (SPE) for sample clean-up and concentration.[4]

  • Reconstitute the final extract in the mobile phase before injection.[4]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Protein Precipitation (e.g., Acetonitrile) B Solid-Phase Extraction (SPE) A->B C Derivatization (e.g., Benzaldehyde) B->C D Reconstitution in Mobile Phase C->D E Injection into LC-MS/MS D->E F Chromatographic Separation E->F G ESI and MRM Detection F->G H Quantification G->H

LC-MS/MS workflow for biological samples.
Spectrophotometric Method

This method is based on the reaction of this compound with a chromogenic agent.

Principle: This method relies on the reaction between this compound and N,N-dimethylaminobenzaldehyde (DAB) in an acidic medium, in the presence of sodium dodecyl sulfate (B86663) (SDS), to form a colored product that can be measured spectrophotometrically.[5]

Instrumentation:

  • UV-Vis Spectrophotometer.[2]

Reagents:

  • N,N-dimethylaminobenzaldehyde (DAB) solution.[5]

  • Sodium dodecyl sulfate (SDS) solution.[5]

  • Acidic buffer.

Procedure:

  • Mix the sample containing this compound with the DAB and SDS solutions in an acidic buffer.

  • Allow the reaction to proceed for a specific time.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption.

  • Quantify the concentration of this compound using a calibration curve prepared with known concentrations of the standard.

This method has been successfully applied to the simultaneous determination of hydrazine and acetylhydrazine in various samples, including plasma and water.[5]

Conclusion

The analytical methods described provide robust and reliable options for the detection and quantification of this compound. The selection of the most appropriate technique will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. For trace-level quantification, particularly in the context of genotoxic impurity analysis, hyphenated techniques such as GC-MS and LC-MS/MS are preferred. For routine analysis where high sensitivity is not a prerequisite, HPLC-UV and spectrophotometric methods offer practical and cost-effective alternatives.

References

Acethydrazide: A Versatile Precursor in the Synthesis of Advanced Herbicides and Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acethydrazide, a simple organic compound, serves as a crucial building block in the synthesis of a variety of agrochemicals, including specialized herbicides and insecticides. Its unique chemical structure, featuring both a nucleophilic hydrazine (B178648) moiety and an acetyl group, allows for its versatile integration into complex heterocyclic scaffolds that form the core of many modern crop protection agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound as a precursor, with a focus on the synthesis of the insecticide pymetrozine (B1663596) and its relevance in the development of herbicidal compounds.

Application in Insecticide Synthesis: The Case of Pymetrozine

This compound is a key starting material in the industrial synthesis of pymetrozine, a selective insecticide highly effective against sucking pests like aphids and whiteflies. The synthesis involves a multi-step process to construct the triazinone core of the pymetrozine molecule.

Experimental Protocols for Pymetrozine Synthesis

The overall synthetic pathway from this compound to pymetrozine can be broken down into several key transformations. The following protocols are a consolidation of procedures outlined in various patents and chemical literature.

Protocol 1: Synthesis of this compound

This initial step is often performed in situ or as a separate process, depending on the manufacturing setup.

  • Reaction: Ethyl acetate (B1210297) is reacted with hydrazine hydrate (B1144303) to yield this compound.

  • Procedure:

    • To a reaction vessel equipped with a stirrer, thermometer, and condenser, add ethyl acetate.

    • Slowly add hydrazine hydrate dropwise while maintaining the temperature between 5-30°C. The addition is exothermic and requires cooling.

    • After the addition is complete, allow the reaction to stir for an additional 2 hours.

    • Slowly heat the mixture to 80-85°C and reflux for 6-8 hours.

    • The resulting this compound can be isolated by crystallization upon cooling or used directly in the next step. A patent describes obtaining a 98% yield after concentration and crystallization.[1]

Protocol 2: Synthesis of 2-methyl-1,3,4-oxadiazol-5(4H)-one

This intermediate is formed by the cyclization of this compound.

  • Reaction: this compound is reacted with a phosgene (B1210022) equivalent (e.g., phosgene, diphosgene, or triphosgene) or a carbonate ester in the presence of a base.

  • Procedure (using phosgene):

    • In a suitable solvent like methyl acetate, suspend this compound and sodium bicarbonate.

    • Cool the mixture to below 0°C.

    • Bubble phosgene gas through the suspension while maintaining the low temperature.

    • After the reaction is complete, the solvent is evaporated, and the product is isolated by crystallization. A yield of 99% has been reported for this step.[1]

Protocol 3: Synthesis of 2-(2-methyl-1,3,4-oxadiazol-5-yl)acetone

This step involves the alkylation of the oxadiazolone intermediate.

  • Reaction: 2-methyl-1,3,4-oxadiazol-5(4H)-one is reacted with chloroacetone (B47974) in the presence of a base.

  • Procedure:

    • Dissolve 2-methyl-1,3,4-oxadiazol-5(4H)-one in a solvent such as acetone.

    • Add a base, for example, potassium carbonate, and heat the mixture to around 40°C.

    • Add chloroacetone dropwise over several hours.

    • Maintain the reaction at an elevated temperature for approximately 8 hours.

    • After cooling, the product can be isolated by concentration and crystallization, with reported yields around 95%.[1]

Protocol 4: Synthesis of 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

This key intermediate is formed through a ring-opening and re-cyclization reaction.

  • Reaction: 2-(2-methyl-1,3,4-oxadiazol-5-yl)acetone is reacted with hydrazine hydrate.

  • Procedure:

    • The reaction is typically carried out in a solvent at an elevated temperature (80-105°C).

    • Hydrazine hydrate is added to a solution of the starting material.

    • The reaction mixture is stirred for 3-5 hours.

    • Upon cooling, the product precipitates and can be isolated by filtration, with yields reported to be over 90%.

Protocol 5: Synthesis of Pymetrozine

The final step is the condensation of the triazinone intermediate with 3-pyridinecarboxaldehyde.

  • Reaction: 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is condensed with 3-pyridinecarboxaldehyde.

  • Procedure:

    • The triazinone intermediate is dissolved in a solvent like methanol (B129727), often in the presence of an acid catalyst such as concentrated sulfuric acid or a saturated hydrogen chloride methanol solution.

    • The mixture is heated to around 65°C.

    • 3-Pyridinecarboxaldehyde is then added dropwise, and the reaction is maintained at this temperature for several hours (e.g., 12 hours).

Diagram of Pymetrozine Synthesis Workflow

G This compound This compound oxadiazolone 2-methyl-1,3,4-oxadiazol-5(4H)-one This compound->oxadiazolone Phosgene or Carbonate Ester oxadiazolylacetone 2-(2-methyl-1,3,4-oxadiazol-5-yl)acetone oxadiazolone->oxadiazolylacetone Chloroacetone aminotriazinone 4-amino-6-methyl-4,5-dihydro- 1,2,4-triazin-3(2H)-one oxadiazolylacetone->aminotriazinone Hydrazine Hydrate pymetrozine Pymetrozine aminotriazinone->pymetrozine 3-Pyridinecarboxaldehyde

Caption: Synthetic pathway for Pymetrozine from this compound.

Mechanism of Action of Pymetrozine

Pymetrozine exhibits a unique mode of action, classified under IRAC Group 9B. It acts as a nerve-muscle modulator, selectively targeting the chordotonal organs of insects. This disruption of nerve function leads to an immediate cessation of feeding, ultimately resulting in starvation of the pest.[3]

Diagram of Pymetrozine's Mechanism of Action

G Pymetrozine Pymetrozine ChordotonalOrgans Chordotonal Organs (Insect Mechanoreceptors) Pymetrozine->ChordotonalOrgans Targets NerveFunction Nerve Function Disruption ChordotonalOrgans->NerveFunction Leads to FeedingCessation Feeding Cessation NerveFunction->FeedingCessation Causes Starvation Starvation FeedingCessation->Starvation Results in

Caption: Pymetrozine's mode of action leading to pest starvation.

Insecticidal Activity Data

The following table summarizes the insecticidal activity of some this compound-derived compounds, including pymetrozine analogs, against various insect pests.

Compound ClassTarget PestActivity MetricValueReference
Pymetrozine AnalogAphis craccivora (Bean Aphid)Mortality80% at 5 mg/kg[4]
Pymetrozine AnalogCulex pipiens pallens (Mosquito Larvae)MortalityHigher than pymetrozine[4]
Diacylhydrazine DerivativeSpodoptera exigua (Beet Armyworm)Mortality>95% at 10 mg/L
Acylhydrazone DerivativePieris rapae (Cabbage Worm)Mortality100% at 10 mg/L

Application in Herbicide Synthesis

This compound and its derivatives are also valuable precursors for herbicides. The hydrazide moiety can be incorporated into various heterocyclic systems known for their herbicidal activity, such as pyrazoles and triazoles. While direct synthesis of major commercial herbicides from this compound is less commonly documented than for insecticides, its role as a building block for novel herbicidal compounds is an active area of research. For instance, this compound can be used to synthesize pyrazole (B372694) rings, a core structure in some herbicides that act by inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Herbicidal Activity of this compound Derivatives

Research into novel herbicides has shown that derivatives synthesized from this compound precursors exhibit promising activity.

Compound ClassTarget WeedActivity MetricValueReference
Pyrazole BenzophenoneBarnyard GrassHerbicidal Activity> Pyrazoxyfen[4]
Pyrazole DerivativeLettuce & BentgrassInhibition80%
Pyrazole IsothiocyanateEchinochloa crusgalli L.EC5064.32 µg/mL[5]
Pyrazole IsothiocyanateDactylis glomerata L.EC5062.42 µg/mL[5]
Mechanism of Action of Related Herbicides

Many herbicides derived from scaffolds that can be synthesized using this compound operate through well-established mechanisms of action.

  • Sulfonylureas: These herbicides inhibit the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of plant cell growth and division.[6]

  • Triazole/Pyrazole Herbicides: Depending on their specific structure, these can have various modes of action. Some inhibit specific enzymes in metabolic pathways essential for plant growth.

Diagram of Sulfonylurea Herbicide Mechanism of Action

G Sulfonylurea Sulfonylurea Herbicide ALS Acetolactate Synthase (ALS) Sulfonylurea->ALS Inhibits AminoAcid_Synth Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->AminoAcid_Synth Catalyzes CellGrowth Plant Cell Growth and Division AminoAcid_Synth->CellGrowth Is essential for PlantDeath Plant Death CellGrowth->PlantDeath Inhibition leads to

Caption: Mechanism of action of Sulfonylurea herbicides.

This compound is a foundational chemical intermediate with significant utility in the agrochemical industry. Its application in the synthesis of the potent insecticide pymetrozine highlights its importance. Furthermore, its role as a precursor for various heterocyclic compounds with demonstrated herbicidal activity underscores its potential for the development of new crop protection solutions. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of pesticide discovery and development.

References

Application Notes and Protocols for Laboratory-Scale Synthesis of Acethydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethydrazide (CAS 1068-57-1), also known as acetic acid hydrazide or acetylhydrazine, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] It serves as a building block for various drugs, including analgesics and anticancer agents, and is used in the synthesis of herbicides.[2][4] This document provides detailed experimental procedures for the laboratory-scale synthesis of this compound, focusing on the two most common methods: the reaction of ethyl acetate (B1210297) with hydrazine (B178648) hydrate (B1144303) and the direct reaction of acetic acid with hydrazine hydrate. Safety precautions, reactant quantities, reaction conditions, and purification methods are outlined to ensure a safe and efficient synthesis.

Introduction

This compound is a white crystalline solid that is soluble in water.[1][5] Its synthesis is a fundamental process for laboratories involved in drug discovery and development. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scale of the reaction. This document details two primary laboratory-scale methods for its preparation.

Safety Precautions

This compound and its precursors, particularly hydrazine hydrate, are hazardous materials and must be handled with appropriate safety measures.

  • General Handling : Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke when handling these chemicals.[7]

  • Personal Protective Equipment (PPE) : Always wear safety goggles or a face shield, chemical-resistant gloves, a lab coat, and closed-toe shoes.[6]

  • Hydrazine Hydrate : Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution and consult the specific Safety Data Sheet (SDS) before use.

  • Spills and Waste Disposal : In case of a spill, evacuate the area and clean up immediately using appropriate protective equipment.[8] Dispose of all chemical waste according to institutional and local regulations. Do not pour down the drain.[6]

  • Storage : Store this compound in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents and bases.[6][9]

Synthesis Methods

Two primary methods for the laboratory-scale synthesis of this compound are presented below.

Method 1: From Ethyl Acetate and Hydrazine Hydrate

This is a widely used and straightforward method for preparing this compound.[1] The reaction involves the hydrazinolysis of ethyl acetate.

Reaction: CH₃COOC₂H₅ + N₂H₄·H₂O → CH₃CONHNH₂ + C₂H₅OH + H₂O

Method 2: From Acetic Acid and Hydrazine Hydrate

This method involves the direct reaction of acetic acid with hydrazine hydrate, often in the presence of a catalyst to improve yield and reaction time.[2][10]

Reaction: CH₃COOH + N₂H₄·H₂O → CH₃CONHNH₂ + 2H₂O

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two synthesis methods, compiled from various sources.

ParameterMethod 1: Ethyl Acetate & Hydrazine HydrateMethod 2: Acetic Acid & Hydrazine Hydrate (Catalytic)Reference(s)
Reactants Ethyl Acetate, Hydrazine HydrateAcetic Acid, Hydrazine Hydrate[1][10]
Solvent Methanol (B129727) or EthanolNone (or water)[1][2]
Catalyst None typically requiredCuO/Cr₂O₃ or Hβ type solid acid molecular sieves[10][11]
Reaction Time Overnight (approx. 12-16 hours)4-6 hours[10][12]
Reaction Temperature Room temperature or gentle refluxReflux (98-100 °C)[10][12]
Typical Yield ~70%High (not explicitly quantified in all sources)[12]
Melting Point 58-68 °C58-68 °C
Boiling Point 129 °C / 18 mmHg129 °C / 18 mmHg
Purity 90-95% after recrystallization>98%[2][13]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Acetate and Hydrazine Hydrate

This protocol is based on the general procedure described in the literature.[12]

Materials:

  • Ethyl acetate

  • Hydrazine hydrate (100%)

  • Methanol

  • Petroleum ether (for washing)

  • Dilute acetic acid or water (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reflux)

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve ethyl acetate (e.g., 0.1 mol) in methanol (e.g., 50 mL).

  • With stirring, slowly add hydrazine hydrate (e.g., 0.1 mol, 100%) to the solution at room temperature.

  • Allow the mixture to stir at room temperature overnight (approximately 12-16 hours). Alternatively, the mixture can be gently refluxed for a shorter period (e.g., 3-4 hours), but this may require more careful monitoring.

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the this compound.

  • Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold methanol and then with petroleum ether to remove impurities.

  • Recrystallize the crude product from dilute acetic acid or water to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Protocol 2: Synthesis of this compound from Acetic Acid and Hydrazine Hydrate

This protocol is adapted from a patented method utilizing a catalyst.[10]

Materials:

  • Acetic acid (glacial)

  • Hydrazine hydrate (e.g., 80%)

  • CuO/Cr₂O₃ composite catalyst

  • Nitrogen gas supply

  • Pure water (for washing)

Equipment:

  • Four-necked round-bottom flask equipped with a stirrer, thermometer, and rectifying column

  • Heating mantle

  • Distillation apparatus

  • Büchner funnel and filter flask

Procedure:

  • Set up the four-necked flask under a nitrogen atmosphere.

  • Charge the flask with acetic acid (e.g., 300g), hydrazine hydrate (e.g., 375g of 80% solution), and the CuO/Cr₂O₃ composite catalyst (e.g., 30g).[10]

  • Begin stirring and heat the mixture to reflux. The vapor temperature at the top of the rectifying column should be maintained at 98-100 °C to remove the water generated during the reaction.[10]

  • Continue the reaction at reflux for 4-6 hours.[10] The reaction is considered complete when water is no longer being distilled over.

  • After the reaction, continue heating to distill off any unreacted acetic acid and hydrazine hydrate at a temperature of 100-120 °C.[10]

  • While still hot, filter the remaining liquid to remove the catalyst.

  • Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the this compound.

  • Collect the crystals by suction filtration.

  • Wash the crystals with pure water.

  • Dry the final product under vacuum to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_method1 Method 1: From Ethyl Acetate cluster_method2 Method 2: From Acetic Acid M1_Start Start: Ethyl Acetate & Hydrazine Hydrate M1_React React in Methanol (Room Temp or Reflux) M1_Start->M1_React M1_Crystallize Cool to Crystallize M1_React->M1_Crystallize M1_Filter Filter & Wash M1_Crystallize->M1_Filter M1_Recrystallize Recrystallize M1_Filter->M1_Recrystallize M1_End Pure this compound M1_Recrystallize->M1_End M2_Start Start: Acetic Acid & Hydrazine Hydrate M2_Catalyst Add Catalyst (e.g., CuO/Cr2O3) M2_Start->M2_Catalyst M2_React Reflux & Remove Water (98-120 °C) M2_Catalyst->M2_React M2_Filter_Cat Hot Filter Catalyst M2_React->M2_Filter_Cat M2_Crystallize Cool to Crystallize M2_Filter_Cat->M2_Crystallize M2_Filter_Prod Filter & Wash M2_Crystallize->M2_Filter_Prod M2_End Pure this compound M2_Filter_Prod->M2_End

Caption: Workflow for the two primary methods of this compound synthesis.

References

The Pivotal Role of Acethydrazide in the Synthesis of Novel Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acethydrazide, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant antimicrobial properties. Its inherent reactivity, attributed to the presence of both an acetyl and a hydrazide group, allows for its effective use in creating diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial drugs leveraging this compound, with a focus on Schiff bases, pyrazole (B372694) derivatives, and thiazolidinone derivatives. The information presented is intended to guide researchers in the development of new and effective antimicrobial agents to combat the growing challenge of drug resistance.

Introduction to this compound in Antimicrobial Synthesis

This compound (acetic acid hydrazide) is a key intermediate in the synthesis of various pharmaceuticals, including antimicrobial drugs.[1] Its utility stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazide moiety, which readily reacts with electrophilic centers, particularly carbonyl groups of aldehydes and ketones, to form stable hydrazones (Schiff bases).[1][2] These Schiff bases can then be used as precursors for the synthesis of more complex heterocyclic systems with a broad spectrum of biological activities, including antibacterial and antifungal effects.[2][3][4][5][6][7]

The core principle behind using this compound lies in its ability to introduce the -NHN=CH- (azomethine) group, a pharmacophore known to be associated with antimicrobial activity.[5] Furthermore, the acetyl group can be modified or can participate in cyclization reactions, leading to the formation of five- or six-membered heterocyclic rings like pyrazoles and thiazolidinones, which are prominent in many antimicrobial drugs.[8][9][10][11][12]

Synthesis of Antimicrobial Derivatives from this compound

Synthesis of this compound-Derived Schiff Bases

Schiff bases are synthesized through the condensation reaction of this compound with various substituted aldehydes or ketones.[2] These compounds have demonstrated a wide range of biological activities, including significant antibacterial and antifungal properties.[2][3][4][13]

General Synthesis Workflow:

This compound This compound Reflux Reflux This compound->Reflux Aldehyde Substituted Aldehyde/Ketone Aldehyde->Reflux Solvent Alcoholic Solvent (e.g., Ethanol) Solvent->Reflux Cooling Cooling & Filtration Reflux->Cooling SchiffBase This compound Schiff Base Cooling->SchiffBase

Caption: General workflow for the synthesis of this compound-derived Schiff bases.

Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-2-acetohydrazide [3]

  • Preparation: In a round-bottom flask, dissolve equimolar quantities of this compound and a substituted benzaldehyde (B42025) in a suitable alcoholic solvent, such as ethanol (B145695).

  • Reaction: Add a few drops of a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Synthesis of this compound-Derived Pyrazole Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds synthesized from this compound that exhibit significant antimicrobial activities.[8][9][10][11] The synthesis typically involves the condensation of this compound with a β-dicarbonyl compound or a formyl pyrazole derivative.[8][9][10]

General Synthesis Workflow:

This compound This compound Reflux Reflux This compound->Reflux FormylPyrazole Substituted Formyl Pyrazole FormylPyrazole->Reflux Ethanol Ethanol Ethanol->Reflux Purification Purification Reflux->Purification PyrazoleDerivative This compound-Linked Pyrazole Purification->PyrazoleDerivative

Caption: General workflow for synthesizing this compound-linked pyrazole derivatives.

Experimental Protocol: Synthesis of Acetohydrazide-Linked Pyrazole Derivatives [8][9]

  • Reaction Setup: Dissolve acetohydrazide in ethanol in a round-bottom flask.

  • Addition of Reactant: To this solution, add an equimolar amount of the respective substituted formyl pyrazole derivative.

  • Catalyst: Add a drop of concentrated sulfuric acid as a catalyst.

  • Reflux: Stir the reaction mixture and reflux for approximately 55 minutes.

  • Work-up: Distill off the excess solvent. The resulting solid is then filtered, washed with water, and dried.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure acetohydrazide-linked pyrazole derivative.

  • Characterization: Characterize the synthesized compounds using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound-Derived Thiazolidinone Derivatives

Thiazolidinone derivatives are synthesized by the cyclocondensation of this compound-derived Schiff bases with thioglycolic acid.[12][14] These compounds are known for their broad-spectrum antimicrobial activity.[12][15]

General Synthesis Workflow:

SchiffBase This compound Schiff Base Reflux Reflux SchiffBase->Reflux ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Reflux Solvent Dioxan/Chloroform Solvent->Reflux Catalyst Anhydrous ZnCl2 Catalyst->Reflux Thiazolidinone Thiazolidinone Derivative Reflux->Thiazolidinone

Caption: General workflow for the synthesis of thiazolidinone derivatives.

Experimental Protocol: Synthesis of Thiazolidinone Derivatives [12]

  • Reactant Mixture: In a round-bottom flask, take 0.01 mol of the N-substituted benzylidene-2-acetohydrazide (Schiff base).

  • Addition of Reagent: Add 0.01 mol of thioglycolic acid to the flask.

  • Solvent and Catalyst: Add a suitable solvent such as dioxane or chloroform, a pinch of anhydrous zinc chloride, and 2-3 drops of concentrated sulfuric acid.

  • Reflux: Reflux the mixture for an appropriate time at 70°C.

  • Isolation: Cool the reaction mixture and pour it into ice-cold water.

  • Purification: Filter the resulting solid product, dry it, and recrystallize it from a suitable solvent like chloroform.

  • Characterization: Confirm the structure of the synthesized thiazolidinone derivatives using IR and ¹H NMR spectroscopy.

Antimicrobial Activity of this compound Derivatives

The synthesized derivatives of this compound have been extensively evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity is typically assessed by measuring the zone of inhibition using the agar (B569324) well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

Table 1: Antibacterial Activity of this compound-Hydrazone Derivatives (Zone of Inhibition in mm) [3]

CompoundStaphylococcus pyogenesStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
4a18191716
4c17181615
4d19201817
4j16171514
4k18191716
Chloramphenicol (Standard)22242523

Table 2: Antimicrobial Activity of Acetohydrazide-Linked Pyrazole Derivatives (Zone of Inhibition in mm) [10]

CompoundE. coliS. aureusP. aeruginosaB. subtilisS. cerevisiaeC. albicans
6b121412121214
6c141614141416
6d161815151618
Ciprofloxacin (Standard)18232020--
Amphotericin-B (Standard)----2018

Structure-Activity Relationship (SAR) Insights:

Studies on pyrazole derivatives have indicated that the presence of electron-withdrawing groups on the phenyl ring enhances the antimicrobial potential of the synthesized compounds.[9][10] For instance, a derivative with a fluoro-phenyl group (compound 6d) displayed the highest antimicrobial activity, which is attributed to the high electronegativity of fluorine.[10]

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)[9]

This protocol outlines the general procedure for evaluating the antimicrobial activity of the synthesized this compound derivatives.

Workflow for Antimicrobial Screening:

cluster_0 Preparation cluster_1 Procedure cluster_2 Incubation & Analysis Media Prepare Nutrient/Malt (B15192052) Extract Agar Inoculum Prepare Microbial Inoculum (10^6 cfu/mL) Media->Inoculum Plates Pour Agar Plates and Solidify Inoculum->Plates Swab Swab Inoculum on Agar Surface Plates->Swab Wells Create Wells (8 mm diameter) Swab->Wells AddCompound Add Test Compound Solution (100 µL) Wells->AddCompound Incubate Incubate Plates (24-48h) AddCompound->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

  • Microorganisms: The microbial strains used for testing typically include Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus niger).[3][9]

  • Culture Media: Nutrient agar is used for sub-culturing bacterial strains, while malt extract agar is used for yeasts.[9]

  • Inoculum Preparation: Prepare a microbial suspension with a concentration of approximately 10⁶ colony-forming units (cfu)/mL.

  • Plate Preparation: Pour the sterilized agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Uniformly swab the surface of the agar plates with the prepared microbial inoculum.

  • Well Preparation: Create wells of 8 mm diameter in the agar plates using a sterile borer.

  • Application of Test Compounds: Add 100 µL of the synthesized compound solution (at a specific concentration, e.g., 100 µg/mL in a suitable solvent like DMSO) into the wells. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin-B for fungi) and the solvent control are also added to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The experiment should be performed in triplicate for reliable results.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a multitude of heterocyclic compounds with promising antimicrobial activities. The straightforward synthesis of Schiff bases, pyrazoles, and thiazolidinones from this compound, coupled with their significant biological activities, makes it an attractive scaffold for the development of new antimicrobial drugs. The protocols and data presented herein provide a comprehensive guide for researchers to explore the potential of this compound in addressing the critical need for novel therapeutic agents against microbial infections. Further research focusing on the optimization of these structures and understanding their mechanism of action will be crucial in the fight against antimicrobial resistance.

References

Acethydrazide: A Versatile Intermediate in the Development of Analgesic and Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acethydrazide, a simple organic compound, serves as a crucial building block in the synthesis of a diverse range of pharmaceutical agents. Its unique chemical structure, featuring a reactive hydrazide functional group, makes it an ideal starting material for the creation of more complex molecules with significant biological activities. This document provides detailed application notes and protocols on the utilization of this compound as an intermediate in the development of novel analgesic and anticancer drugs. The information presented herein is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanisms of action of this compound-based compounds.

This compound in the Synthesis of Analgesic Agents

Hydrazide and hydrazone derivatives of this compound have shown considerable promise as potent analgesic agents. These compounds are often synthesized through the condensation of a hydrazide with various aldehydes or ketones, leading to the formation of Schiff bases. The resulting hydrazones can exhibit significant analgesic activity, in some cases surpassing that of commercially available drugs.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives (Hydrazones)

This protocol outlines the acid-catalyzed condensation of a hydrazide with an aldehyde to form a hydrazone.

Materials:

  • This compound or a substituted acetohydrazide

  • Appropriate aldehyde

  • Absolute Ethanol (B145695)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (10%)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve the hydrazide (1.5 mmol) in absolute ethanol (10 mL).

  • Add the corresponding aldehyde (1.5 mmol) to the solution.

  • Add a catalytic amount of hydrochloric acid (2 drops) to the reaction mixture.

  • Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a 10% aqueous solution of sodium bicarbonate.

  • The resulting precipitate (the hydrazone product) is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Evaluation of Analgesic Activity using the Acetic Acid-Induced Writhing Test in Mice

This protocol describes a common method for assessing the peripheral analgesic activity of a compound.[1][2]

Materials:

  • Male albino mice (20-25g)

  • Test compound (this compound derivative)

  • Standard analgesic drug (e.g., Diclofenac sodium, Mefenamic acid)

  • Acetic acid solution (0.6% v/v in distilled water)

  • Vehicle (e.g., 0.9% NaCl solution)

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

  • Observation chambers (e.g., glass beakers)

Procedure:

  • Divide the mice into groups (e.g., control, standard, and test groups with at least 6 animals per group).

  • Administer the test compound or standard drug (e.g., 10 mg/kg) subcutaneously or via the desired route to the respective groups. Administer the vehicle to the control group.

  • After a set period (e.g., 30 minutes), induce pain by intraperitoneally injecting 0.1 mL of 0.6% acetic acid solution into each mouse.[1]

  • Immediately place each mouse in an individual observation chamber.

  • For a period of 10-20 minutes, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each animal.

  • Calculate the percentage of protection from writhing using the following formula: % Protection = [ (Mean number of writhes in control group - Number of writhes in treated group) / Mean number of writhes in control group ] x 100

Data Presentation
CompoundDose (mg/kg)Writhing Inhibition (%)Reference
Compound 15b Not SpecifiedHigher than Mefenamic Acid[2]
Compounds 10b, 10c, 15c Not SpecifiedSignificant reduction in writhing[2]

This compound in the Synthesis of Anticancer Agents

This compound derivatives, particularly Schiff bases and hydrazones, have emerged as a promising class of anticancer agents. These compounds can be synthesized to target various cancer cell lines and often exert their cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Experimental Protocols

Protocol 3: Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide Derivatives

This protocol details a multi-step synthesis of benzothiazole-containing this compound derivatives with potential anticancer activity.

Step 1: Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivatives

  • Reflux equimolar quantities of 5-substitutedbenzothiazole-2-thiol, ethyl chloroacetate, and K2CO3 in acetone.

Step 2: Synthesis of 2-((5-substitutebenzothiazol-2-yl)thio)acetohydrazides

Step 3: Synthesis of the final 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives

  • React the hydrazide from Step 2 with the appropriate 4-substituted benzaldehyde (B42025) derivatives in ethanol.

Protocol 4: Synthesis of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides

This protocol describes the synthesis of 2-oxoindoline-based acethydrazides, which have been investigated for their antitumor properties.[3]

Materials:

  • 2-(2-oxoindolin-1-yl)acetohydrazide

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-(2-oxoindolin-1-yl)acetohydrazide in ethanol.

  • Add the substituted aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Protocol 5: Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6][7]

  • Measure the absorbance at a wavelength of 550-600 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation
CompoundCell LineIC50 (µM)Reference
Compound 4o SW620 (colon)More potent than PAC-1[3]
PC-3 (prostate)More potent than PAC-1[3]
NCI-H23 (lung)More potent than PAC-1[3]
Etodolac hydrazide-hydrazone 9 PC-3 (prostate)54
Schiff Base L5 HeLa (cervical)Micromolar range[8]
MCF-7 (breast)Micromolar range[8]

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Apoptosis Induction

Several studies have shown that this compound derivatives can trigger apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic pathway. For example, some compounds have been shown to activate caspase-3 and modulate the expression of Bcl-2 family proteins, which are crucial regulators of apoptosis.

Cell Cycle Arrest

This compound derivatives have also been found to interfere with the normal progression of the cell cycle in cancer cells. This can lead to an accumulation of cells in specific phases of the cell cycle, such as the G2/M or S phase, ultimately inhibiting cell proliferation.[9][10]

Visualizations

experimental_workflow_analgesic cluster_synthesis Synthesis of Hydrazone cluster_evaluation Analgesic Activity Evaluation s1 This compound + Aldehyde s2 Acid-Catalyzed Condensation s1->s2 Ethanol s3 Purification (Recrystallization) s2->s3 e2 Compound Administration s3->e2 Test Compound e1 Animal Grouping (Mice) e1->e2 e3 Acetic Acid Injection (i.p.) e2->e3 e4 Observation of Writhing e3->e4 e5 Data Analysis (% Inhibition) e4->e5

Caption: Workflow for the synthesis and analgesic evaluation of this compound derivatives.

experimental_workflow_anticancer cluster_synthesis Synthesis of Schiff Base cluster_evaluation Anticancer Activity Evaluation s1 This compound Derivative + Aldehyde/Ketone s2 Condensation Reaction s1->s2 Ethanol, Acetic Acid s3 Characterization (IR, NMR) s2->s3 e2 Compound Treatment s3->e2 Test Compound e1 Cell Seeding (96-well plate) e1->e2 e3 MTT Assay e2->e3 e4 Absorbance Measurement e3->e4 e5 IC50 Determination e4->e5

Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.

signaling_pathway_apoptosis This compound This compound Derivative bcl2 Bcl-2 Family Modulation This compound->bcl2 caspase3 Caspase-3 Activation bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by this compound derivatives.

signaling_pathway_cell_cycle This compound This compound Derivative cell_cycle_proteins Modulation of Cell Cycle Regulators This compound->cell_cycle_proteins g2m_arrest G2/M Phase Arrest cell_cycle_proteins->g2m_arrest s_arrest S Phase Arrest cell_cycle_proteins->s_arrest proliferation Inhibition of Cell Proliferation g2m_arrest->proliferation s_arrest->proliferation

Caption: Simplified pathway of cell cycle arrest induced by this compound derivatives.

References

Application Notes: Acethydrazide as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acethydrazide (CH₃CONHNH₂) is a versatile organic compound recognized for its role as a chemical intermediate in the synthesis of pharmaceuticals and other industrial products.[1][2] Its unique molecular structure, featuring an acetyl group and a hydrazide moiety, also makes it a candidate for applications in metal protection.[1][2] Specifically, this compound and its derivatives have been investigated as corrosion inhibitors for mild steel, particularly in acidic environments commonly found in industrial processes like acid pickling, cleaning, and oil and gas exploration.[3][4] These compounds function by adsorbing onto the metal surface to form a protective barrier, mitigating the corrosive attack.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound and its derivatives inhibit the corrosion of mild steel is through adsorption onto the metal surface. This process is influenced by the presence of heteroatoms (Nitrogen and Oxygen) and delocalized π-electrons in the inhibitor's molecular structure.[5][6]

The inhibition process can be described as follows:

  • Adsorption: In an acidic solution, the steel surface is positively charged. The this compound molecule, with its lone pair electrons on the nitrogen and oxygen atoms, is attracted to the steel surface.

  • Film Formation: The inhibitor molecules adsorb onto the mild steel, displacing water molecules and aggressive corrosive ions (like chloride). This forms a protective film that acts as a physical barrier between the steel and the corrosive medium.[1][5]

  • Electrochemical Interaction: The inhibitor can donate electrons to the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption). This interaction stabilizes the surface and reduces the electrochemical reactions responsible for corrosion—namely, the anodic dissolution of iron and the cathodic evolution of hydrogen.[5]

The adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[3][7][8][9] This adsorption can be a combination of physical (electrostatic) and chemical interactions.

Corrosion_Inhibition_Mechanism cluster_0 Corrosive Environment (e.g., HCl) cluster_1 Inhibition Process CorrosiveIons Aggressive Ions (H⁺, Cl⁻) Corrosion Corrosion Process (Fe → Fe²⁺ + 2e⁻) CorrosiveIons->Corrosion Cathodic Reaction MildSteel Mild Steel (Fe) MildSteel->Corrosion Anodic Dissolution InhibitedSteel Protected Mild Steel Inhibitor This compound Added Adsorption Adsorption of Inhibitor on Steel Surface Inhibitor->Adsorption Molecule contains N, O atoms ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm Blocks active sites ProtectiveFilm->Corrosion Inhibits Corrosion Experimental_Workflow cluster_methods 3. Corrosion Measurement Techniques cluster_results 5. Performance Evaluation prep 1. Sample Preparation (Mild Steel Coupons) wl Weight Loss (Gravimetric) prep->wl pdp Potentiodynamic Polarization (PDP) prep->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep->eis soln 2. Solution Preparation (Acid + Inhibitor) soln->wl soln->pdp soln->eis analysis 4. Data Analysis wl->analysis pdp->analysis eis->analysis ie Inhibition Efficiency (IE%) analysis->ie cr Corrosion Rate (CR) analysis->cr mech Adsorption Mechanism (Isotherms) analysis->mech

References

Application Notes and Protocols: Acethydrazide in the Preparation of MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acethydrazide has emerged as a promising molecule in the development of a specific class of Magnetic Resonance Imaging (MRI) contrast agents known as Chemical Exchange Sataturation Transfer (CEST) agents. Unlike traditional gadolinium-based contrast agents that directly alter the relaxation times of water protons, CEST agents work on a different principle. They possess exchangeable protons that can be selectively saturated using radiofrequency pulses, and this saturation is then transferred to the surrounding water molecules, leading to a decrease in the water signal in the MR image. This approach offers the potential for developing metal-free, biocompatible contrast agents with unique responsive capabilities.

These application notes provide a detailed overview of the use of this compound in preparing CEST MRI contrast agents, including its properties, synthesis protocols, and in vitro and in vivo evaluation methods.

Principle of this compound-based CEST MRI

This compound (CH₃CONHNH₂) contains amide protons (-CONH-) that can exchange with protons of bulk water. In CEST MRI, a radiofrequency pulse is applied at the specific resonance frequency of these amide protons. This saturates the amide proton spins. Through chemical exchange, these saturated protons are swapped with unsaturated protons in the surrounding water molecules. This transfer of saturation leads to a reduction in the detectable water signal. The magnitude of this signal reduction, or CEST contrast, is dependent on factors such as the concentration of the this compound, the pH, and the exchange rate of the amide protons.

Acyl hydrazone derivatives of this compound can also be synthesized, which exhibit larger chemical shifts from water, allowing for more efficient CEST imaging.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its derivatives as CEST MRI contrast agents.

CompoundChemical Shift (ppm from water)CEST Contrast (%)Exchange Rate (kex, s⁻¹)pH SensitivityApplicationReference
This compound 4.0191732Stable until pH ≤ 6.0Tumor imaging[1]
Acyl hydrazone derivative of this compound 6.4Strong CEST signalNot specifiedNot specifiedPotential for improved cancer diagnosis[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from acetic acid and hydrazine (B178648) hydrate (B1144303).

Materials:

  • Acetic acid

  • Hydrazine hydrate (80% or higher)

  • CuO/Cr₂O₃ composite catalyst

  • Nitrogen gas

  • Reaction kettle with a rectifying column

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Crystallization dish

  • Vacuum drying oven

  • Pure water

Procedure:

  • Under a nitrogen atmosphere, add acetic acid, hydrazine hydrate (in excess, mass ratio of acetic acid to hydrazine hydrate is 1:1 to 1:1.5), and the CuO/Cr₂O₃ composite catalyst (10-20% of the mass of acetic acid) to the reaction kettle.[2]

  • Begin stirring and heat the mixture to reflux.

  • Once steam enters the rectifying column, maintain the tower top temperature at 98-100°C to continuously remove the water generated during the reaction.[2]

  • Continue the reflux for 4-6 hours. The reaction is considered complete when no more condensation water flows from the top of the rectifying tower.[2]

  • After the reaction is complete, continue heating to distill off the unreacted acetic acid and hydrazine hydrate at a tower top temperature of 100-120°C.[2]

  • Once all the unreacted starting materials are removed, pour out the hot liquid from the kettle and filter it to remove the catalyst.

  • Allow the filtrate to cool for crystallization.

  • Wash the crystals with pure water.

  • Dry the this compound product under vacuum.[2]

  • The filter cake containing the catalyst can be washed with pure water, dried, and reused.[2]

Protocol 2: In Vitro CEST MRI Evaluation of this compound

This protocol outlines the procedure for evaluating the CEST contrast generated by this compound in a laboratory setting.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) of various pH values (e.g., 7.4, 7.0, 6.5, 6.0)

  • MRI scanner (e.g., 9.4 T)

  • Sample tubes

Procedure:

  • Prepare solutions of this compound at a specific concentration (e.g., 10 mM) in PBS at different pH values.

  • Place the sample tubes in the MRI scanner and allow them to equilibrate to the desired temperature (e.g., 37°C).

  • Acquire CEST images and Z-spectra. A typical CEST pulse sequence consists of a saturation pulse block followed by a rapid imaging acquisition module.

  • The Z-spectrum is generated by plotting the normalized water signal intensity as a function of the frequency offset of the saturation pulse.

  • Calculate the CEST contrast using the Magnetization Transfer Ratio asymmetry (MTRasym) analysis at the chemical shift of the this compound amide protons (4.0 ppm): MTRasym = (M₋ₛₐₜ - M₊ₛₐₜ) / M₀, where M₋ₛₐₜ and M₊ₛₐₜ are the water signal intensities with saturation at -4.0 ppm and +4.0 ppm respectively, and M₀ is the water signal intensity without saturation.

  • Analyze the CEST contrast at different pH values to determine the pH sensitivity of the agent.[1]

Protocol 3: In Vivo CEST MRI of Tumor Model with this compound

This protocol describes the application of this compound for in vivo tumor imaging in a mouse model.

Materials:

  • Tumor-bearing mice (e.g., 4T1 breast cancer xenografts in Balb/c nude mice)

  • Sterile solution of this compound in PBS

  • Anesthesia (e.g., isoflurane)

  • High-field MRI scanner (e.g., 9.4 T) with animal handling capabilities

Procedure:

  • Anesthetize the tumor-bearing mouse and position it in the MRI scanner.

  • Acquire baseline (pre-injection) T2-weighted and CEST MR images of the tumor region.

  • Administer the this compound solution to the mouse via intravenous injection (e.g., tail vein).

  • Acquire dynamic CEST MR images at multiple time points post-injection (e.g., 17 min, 34 min) to observe the uptake and contrast enhancement in the tumor.[1]

  • Define a region of interest (ROI) encompassing the tumor to analyze the CEST contrast.

  • Calculate the MTRasym at 4.4 ppm (in vivo chemical shift may vary slightly) for the pre- and post-injection images to quantify the change in CEST contrast.[1]

  • The increase in CEST contrast in the tumor region post-injection indicates the accumulation of this compound and can be used to delineate the tumor.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Imaging s1 Acetic Acid + Hydrazine Hydrate s2 Reaction with CuO/Cr2O3 catalyst s1->s2 s3 Purification & Crystallization s2->s3 s4 This compound s3->s4 iv1 Prepare this compound solutions at various pH iv2 CEST MRI at 9.4 T iv1->iv2 iv3 Z-spectra & MTRasym analysis iv2->iv3 iv4 Determine CEST contrast & pH sensitivity iv3->iv4 inv1 Tumor-bearing mouse model inv2 Baseline CEST MRI inv1->inv2 inv3 Inject this compound inv2->inv3 inv4 Dynamic CEST MRI post-injection inv3->inv4 inv5 Image analysis (MTRasym) inv4->inv5 inv6 Tumor visualization inv5->inv6

Caption: Experimental workflow for this compound-based CEST MRI contrast agents.

cest_mechanism cluster_agent This compound cluster_water Bulk Water agent Amide Protons (-CONH-) (Saturated) exchange Chemical Exchange agent->exchange water Water Protons (H2O) (Unsaturated) water->exchange rf_pulse Radiofrequency Pulse (at amide proton frequency) rf_pulse->agent mri_signal Decreased MRI Signal exchange->mri_signal

Caption: Mechanism of Chemical Exchange Saturation Transfer (CEST) with this compound.

Conclusion

This compound serves as a valuable precursor for the development of diamagnetic CEST MRI contrast agents.[1] Its straightforward synthesis and favorable CEST properties make it an attractive candidate for further research and development, particularly in the field of cancer imaging. The ability to modify this compound to produce acyl hydrazone derivatives with improved chemical shifts opens up possibilities for creating more sensitive and specific CEST agents.[1] As an alternative to gadolinium-based agents, this compound-based CEST imaging holds promise for safer and more versatile molecular imaging applications.[1]

References

Application Notes and Protocols for the Synthesis of Pyrazole-4-Acetohydrazide Derivatives in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and antifungal evaluation of novel pyrazole-4-acetohydrazide derivatives. The information presented is collated from recent studies and is intended to guide researchers in the development of new antifungal agents. A key focus is on derivatives potentially targeting fungal succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with new mechanisms of action. Pyrazole-containing compounds have emerged as a promising class of heterocyclic scaffolds in medicinal chemistry and agrochemical research due to their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.

This application note focuses on pyrazole-4-acetohydrazide derivatives, a subclass of pyrazoles that has shown significant potential as potent antifungal agents. Recent research has demonstrated that these derivatives can be designed to target fungal succinate dehydrogenase (SDH), an enzyme that is a key component of the Krebs cycle and the electron transport chain.[1][2][3] Inhibition of SDH disrupts fungal respiration, leading to cell death. This document outlines the synthetic pathways, experimental protocols for antifungal screening, and a summary of the biological activity of selected derivatives.

Data Presentation: Antifungal Activity of Pyrazole-4-Acetohydrazide Derivatives

The following table summarizes the in vitro antifungal activity (EC50 values in μg/mL) of a series of synthesized pyrazole-4-acetohydrazide derivatives against various phytopathogenic fungi.[1][2] For comparison, the activity of commercial fungicides is also included. Lower EC50 values indicate higher antifungal activity.

Compound IDRoughtonia solaniFusarium graminearumBotrytis cinerea
6c -1.94-
6f --1.93
6w 0.27--
Boscalid 0.94--
Fluopyram -9.371.94

Experimental Protocols

General Synthesis of Pyrazole-4-Acetohydrazide Derivatives

This protocol describes a general multi-step synthesis for pyrazole-4-acetohydrazide derivatives, adapted from published literature.[1]

a) Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-ethoxymethyleneacetoacetate in ethanol, add methylhydrazine.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to obtain the pure pyrazole (B372694) carboxylate.

b) Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbohydrazide

  • Dissolve the synthesized ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate in ethanol.

  • Add hydrazine (B178648) hydrate (B1144303) (85%) to the solution.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the pyrazole-4-carbohydrazide.

c) Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazole-4-carbonyl)hydrazine-1-carboxylate

  • Suspend the pyrazole-4-carbohydrazide in dichloromethane (B109758) (DCM).

  • Add triethylamine (B128534) (TEA) to the suspension and cool the mixture to 0°C in an ice bath.

  • Slowly add ethyl chloroformate to the cooled mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

d) Synthesis of Pyrazole-4-acetohydrazide

  • To a solution of the product from the previous step in ethanol, add a solution of sodium ethoxide in ethanol.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrazole-4-acetohydrazide.

e) General Procedure for the Synthesis of Final Pyrazole-4-acetohydrazide Derivatives (e.g., Amide Formation)

  • Dissolve the pyrazole-4-acetohydrazide and a substituted benzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)

This protocol is used to determine the EC50 (half maximal effective concentration) of the synthesized compounds against various fungal strains.[4]

a) Media and Fungal Culture Preparation

  • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Culture the fungal strains (e.g., Roughtonia solani, Fusarium graminearum, Botrytis cinerea) on fresh PDA plates and incubate at 25-28°C until the mycelia cover the plate.

b) Preparation of Test Compound Solutions

  • Dissolve the synthesized pyrazole-4-acetohydrazide derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions (e.g., 10 mg/mL).

  • Prepare a series of dilutions of the stock solutions with sterile distilled water containing a small amount of Tween 80 to ensure solubility.

c) Antifungal Assay

  • Add the appropriate volume of the test compound dilutions to molten PDA medium to achieve the desired final concentrations.

  • Pour the PDA medium containing the test compound into sterile Petri dishes. A control plate containing only DMSO should also be prepared.

  • Cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture plate.

  • Place the mycelial disc at the center of the PDA plates containing the test compounds and the control plate.

  • Incubate the plates at 25-28°C for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in both the test and control plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • The EC50 value is determined by probit analysis of the inhibition data.

Visualizations

Logical Workflow for Synthesis and Antifungal Screening

Caption: A logical workflow diagram illustrating the key stages from the synthesis of pyrazole-4-acetohydrazide derivatives to their antifungal screening and lead optimization.

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) CoQ Coenzyme Q ComplexII->CoQ e- ATP ATP Production (Inhibited) ComplexII->ATP CoQ->ATP Pyrazole Pyrazole-4-acetohydrazide Derivative Pyrazole->Inhibition Inhibition->ComplexII

Caption: A diagram illustrating the proposed mechanism of action where pyrazole-4-acetohydrazide derivatives inhibit succinate dehydrogenase (SDH), disrupting the Krebs cycle and electron transport chain, ultimately leading to decreased ATP production.

References

Troubleshooting & Optimization

How to improve the yield of Acethydrazide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of acethydrazide synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the reaction of an acetylating agent with hydrazine (B178648). Key laboratory and industrial routes include:

  • From Ethyl Acetate (B1210297) and Hydrazine Hydrate (B1144303): A widely used laboratory-scale method involving the reaction of ethyl acetate with hydrazine hydrate, often in a solvent like methanol (B129727) or ethanol.[1][2]

  • From Acetic Acid and Hydrazine Hydrate: This method is suitable for industrial-scale production and typically employs a catalyst to improve yield and reaction rates.[2][3][4][5]

  • From Acetic Anhydride (B1165640) and Hydrazine: Acetic anhydride is more reactive than acetic acid, which can lead to faster reactions and higher yields, making it a viable option for industrial synthesis.[2]

  • From Butanone Hydrazone and Acetamide: A patented alternative method reported to produce high yields with simplified purification processes.[6]

Q2: What is a typical yield for this compound synthesis?

A2: Yields for this compound synthesis can vary significantly depending on the chosen method and reaction conditions. With optimized protocols, yields can be quite high. For instance, the reaction of ethyl acetate and hydrazine hydrate can achieve yields of up to 98%.[7] Similarly, methods using acetic acid with a catalyst and the butanone hydrazone route have reported yields exceeding 90% and 95%, respectively.[4][5][6]

Q3: How can I purify the crude this compound product?

A3: The most common method for purifying this compound is recrystallization.[2][8] Ethanol is frequently used as a suitable solvent for this purpose.[8] The general process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.[3]

Q4: What are the main side reactions that can lower the yield?

A4: Several side reactions can occur, leading to a lower yield of the desired this compound. A significant side product is the formation of 1,2-diacylhydrazine, where two acetyl groups react with one hydrazine molecule.[1] This is more prevalent when highly reactive acetylating agents are used. Additionally, incomplete reaction or hydrolysis of the product back to acetic acid and hydrazine can also reduce the final yield.[8][9] When using acetic acid, direct acetylation of the product can also occur.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature as indicated by the optimization data for your chosen method.[8]
Suboptimal Reagent Ratio: The molar ratio of the acetylating agent to hydrazine may not be ideal.For the reaction of ethyl acetate and hydrazine, a molar ratio of approximately 1.1:1 (ethyl acetate to hydrazine) has been shown to be optimal.[7]
Presence of Water: Water can lead to hydrolysis of the ester starting material or the this compound product.Ensure all glassware is dry and use anhydrous solvents where specified.[8]
Catalyst Inefficiency (for Acetic Acid method): The catalyst may be inactive or used in an insufficient amount.Ensure the catalyst is active and used in the recommended proportion relative to the starting materials. For example, patents suggest catalyst amounts of 10-20% of the mass of acetic acid.[4][5]
Product Fails to Crystallize Solution is Too Dilute: Too much solvent was used during the recrystallization process.Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again.[10]
Supersaturation: The solution is supersaturated, but crystallization has not been initiated.Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound to induce crystallization.[10]
Oily Product Forms Instead of Crystals "Oiling Out": The product's melting point is below the boiling point of the solvent, or the solution is cooled too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different recrystallization solvent or a co-solvent system.[3]
Impure Product After Recrystallization Inefficient Removal of Impurities: The chosen solvent may not be optimal for separating the product from impurities.Perform solubility tests to find a more suitable recrystallization solvent. For persistent impurities, column chromatography may be necessary.[10]
Impurities Trapped in Crystals: Rapid cooling can lead to the inclusion of impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Data on Reaction Optimization

The following table summarizes the optimized conditions for the synthesis of this compound from ethyl acetate and hydrazine hydrate.

Parameter Optimal Condition Reported Yield
Solvent Methanol~98%
Molar Ratio (Ethyl Acetate:Hydrazine) 1.1 : 1~98%
Reaction Temperature 45°C~98%
Stirrer Speed 750 rpm~98%
Data sourced from a study on optimizing acetylhydrazine production.[7]

Experimental Protocols

Protocol 1: Synthesis from Ethyl Acetate and Hydrazine Hydrate

This protocol is based on optimized conditions for laboratory-scale synthesis.[7]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add methanol as the solvent.

  • Reagent Addition: Add hydrazine hydrate to the methanol and begin stirring at approximately 750 rpm.

  • Reaction Initiation: Slowly add ethyl acetate to the mixture. The recommended molar ratio of ethyl acetate to hydrazine hydrate is 1.1:1.

  • Heating: Heat the reaction mixture to and maintain it at 45°C.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC.

  • Work-up: Once the reaction is complete, cool the mixture to induce crystallization of this compound.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals to obtain the final product.

Protocol 2: Synthesis from Acetic Acid and Hydrazine Hydrate with Catalyst

This protocol is a general guide based on patented industrial methods.[4][5]

  • Setup: In a reaction kettle equipped with a stirrer, heating mantle, and a rectifying column, add acetic acid, hydrazine hydrate, and the catalyst (e.g., CuO/Cr₂O₃ or Hβ type solid acid molecular sieve). The mass ratio of acetic acid to hydrazine hydrate is typically between 1:1 and 1:1.5.

  • Inert Atmosphere: Purge the system with nitrogen.

  • Heating and Reflux: Begin stirring and heat the mixture to reflux.

  • Water Removal: As the reaction proceeds, water is formed as a byproduct. This water is removed by distillation through the rectifying column (vapor temperature at the top of the column is typically 98-100°C). This step is crucial for driving the reaction to completion.

  • Reaction Time: Continue the reaction under reflux for 4-6 hours, or until no more water is distilled.

  • Removal of Excess Reactants: After the reaction is complete, continue heating to distill and recover any unreacted acetic acid and hydrazine hydrate (distillation temperature of 100-120°C).

  • Isolation: While the remaining mixture is still hot, filter it to remove the catalyst.

  • Crystallization and Purification: Allow the filtrate to cool to induce crystallization. The resulting crystals are then washed with pure water and vacuum dried to yield the final this compound product.

Visualizations

Acethydrazide_Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product & Purification Ethyl Acetate Ethyl Acetate Reaction_EH Reaction in Methanol/Ethanol Ethyl Acetate->Reaction_EH Acetic Acid Acetic Acid Reaction_AA Catalytic Reaction (e.g., CuO/Cr₂O₃) Acetic Acid->Reaction_AA Acetic Anhydride Acetic Anhydride Reaction_AAn Direct Reaction Acetic Anhydride->Reaction_AAn Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_EH Hydrazine Hydrate->Reaction_AA Hydrazine Hydrate->Reaction_AAn Crude this compound Crude this compound Reaction_EH->Crude this compound Reaction_AA->Crude this compound Reaction_AAn->Crude this compound Purification Recrystallization (e.g., from Ethanol) Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Common synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Purification Review Purification Process Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Recrystallization_Issue Recrystallization Problem? Check_Purification->Recrystallization_Issue Wrong_Ratio Incorrect Stoichiometry? Incomplete_Reaction->Wrong_Ratio No Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Water_Present Presence of Water? Wrong_Ratio->Water_Present No Adjust_Ratio Adjust Molar Ratio (e.g., 1.1:1 Ester:Hydrazine) Wrong_Ratio->Adjust_Ratio Yes Use_Anhydrous Use Anhydrous Reagents/Solvents Water_Present->Use_Anhydrous Yes End Improved Yield Increase_Time_Temp->End Adjust_Ratio->End Use_Anhydrous->End Optimize_Solvent Optimize Recrystallization Solvent/Procedure Recrystallization_Issue->Optimize_Solvent Yes Optimize_Solvent->End

Caption: A logical workflow for troubleshooting low yields.

References

Troubleshooting common side reactions in Acethydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acethydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound involve the reaction of an acetylating agent with hydrazine (B178648) hydrate (B1144303). Common starting materials include ethyl acetate (B1210297) or acetic acid. An alternative method utilizes butanone hydrazine and acetamide, which is reported to have a high yield and purity with recyclable by-products.[1]

Q2: What is the most common side product in this compound synthesis and how is it formed?

A2: The most common side product is N,N'-diacetylhydrazine. This impurity can form when this compound, the desired product, reacts with another molecule of the acetylating agent (e.g., ethyl acetate or acetic anhydride). The formation of this di-substituted hydrazine is more pronounced under harsh reaction conditions, such as high temperatures or when using highly reactive acetylating agents like acetic anhydride.[2]

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the this compound product.

Q4: What are the typical appearances and melting points of this compound?

A4: Pure this compound typically appears as white moist crystals or chunks.[3] Its melting point is in the range of 58-68 °C. Deviations from this appearance or melting point range may indicate the presence of impurities.

Troubleshooting Guide

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.- Ensure the reaction temperature is optimal. For the synthesis from ethyl acetate and hydrazine hydrate, a temperature of around 45°C has been shown to be effective.[4]
Suboptimal Reagent Ratio - An excess of hydrazine hydrate can help drive the reaction to completion. However, a large excess can complicate purification.- For the ethyl acetate method, a molar ratio of ethyl acetate to hydrazine of approximately 1.1 has been reported to give a maximum yield.[4]
Loss during Work-up/Purification - When performing recrystallization, use a minimal amount of cold solvent to wash the crystals to avoid product loss.[5]- Ensure complete precipitation by cooling the solution in an ice bath after it has slowly cooled to room temperature.[5]
Side Reactions - The formation of N,N'-diacetylhydrazine consumes the desired product. Optimize reaction conditions (temperature, reaction time, and reagent stoichiometry) to minimize its formation.
Product Impurity

Problem: The isolated this compound is impure, as indicated by a broad melting point range, discoloration, or unexpected analytical data (e.g., NMR, IR).

Potential Impurity Identification Troubleshooting/Purification
Unreacted Starting Materials - Ethyl Acetate: Can be detected by ¹H NMR (characteristic ethyl group signals).- Acetic Acid: Can be detected by a lingering acidic smell and can be confirmed by pH measurement of an aqueous solution of the product.- Hydrazine Hydrate: Can be detected by its characteristic odor.- Ensure the reaction goes to completion by extending the reaction time or optimizing the temperature.- Wash the crude product with a suitable solvent in which the impurity is soluble but the product is not.
N,N'-diacetylhydrazine - Can be identified by analytical techniques such as NMR or HPLC-MS/MS.[4]- Recrystallization: this compound can be purified by recrystallization from ethanol (B145695) or a mixture of ethanol and water.[5]- Optimize Reaction Conditions: Use a slight excess of hydrazine hydrate and control the reaction temperature to minimize the formation of the di-acetylated product.
Residual Solvent - Can be detected by ¹H NMR.- Dry the product under vacuum for a sufficient period to remove any residual solvent.

Experimental Protocols

Synthesis of this compound from Ethyl Acetate and Hydrazine Hydrate

This protocol is based on optimized conditions reported in the literature.[4]

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, charge the methanol.

  • Add hydrazine hydrate to the methanol with stirring.

  • Slowly add ethyl acetate to the hydrazine hydrate solution. A molar ratio of approximately 1.1 (ethyl acetate to hydrazine) is recommended for optimal yield.[4]

  • Heat the reaction mixture to approximately 45°C and maintain this temperature with stirring.[4]

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature to allow the this compound to crystallize.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain the final product.

Quantitative Data from Literature[4]:

Molar Ratio (Ethyl Acetate:Hydrazine)Reaction Temperature (°C)Reported Yield (%)
0.89840~90
1.145~98
1.245~97

Visualizations

SynthesisWorkflow This compound Synthesis Workflow reagents 1. Reagent Preparation (Ethyl Acetate, Hydrazine Hydrate, Solvent) reaction 2. Reaction (Controlled Temperature, Stirring) reagents->reaction monitoring 3. Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete? Continue Reaction crystallization 4. Crystallization (Cooling) monitoring->crystallization Complete? filtration 5. Isolation (Vacuum Filtration) crystallization->filtration drying 6. Drying (Vacuum Oven) filtration->drying analysis 7. Analysis (Melting Point, NMR, IR) drying->analysis TroubleshootingDecisionTree Troubleshooting this compound Synthesis start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity No low_yield->impurity No incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes unreacted_sm Unreacted Starting Material? impurity->unreacted_sm Yes extend_time Action: Extend Reaction Time/ Increase Temperature incomplete_reaction->extend_time Yes suboptimal_ratio Suboptimal Reagent Ratio? incomplete_reaction->suboptimal_ratio No adjust_ratio Action: Adjust Molar Ratio (e.g., EA:Hydrazine ~1.1) suboptimal_ratio->adjust_ratio Yes workup_loss Loss During Work-up? suboptimal_ratio->workup_loss No optimize_workup Action: Minimize Wash Solvent/ Ensure Complete Crystallization workup_loss->optimize_workup Yes force_completion Action: Drive Reaction to Completion/ Improve Washing unreacted_sm->force_completion Yes diacetyl_impurity N,N'-diacetylhydrazine? unreacted_sm->diacetyl_impurity No recrystallize Action: Recrystallize from Ethanol/ Optimize Reaction Conditions diacetyl_impurity->recrystallize Yes

References

Technical Support Center: Optimization of Acethydrazide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acethydrazide Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful derivatization of this compound for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound often necessary for its analysis?

A1: this compound, like other small hydrazines, is a polar and often volatile compound, which can lead to poor retention and peak shape in reversed-phase liquid chromatography (HPLC) and potential thermal instability in gas chromatography (GC). Derivatization converts it into a less polar, more stable, and more readily detectable derivative, improving its chromatographic behavior and analytical sensitivity.

Q2: What are the most common derivatization reactions for this compound?

A2: The most common derivatization reaction for this compound is the formation of a hydrazone by reacting it with an aldehyde or a ketone.[1] Common derivatizing agents include benzaldehyde (B42025) and acetone.[2][3] This reaction is typically acid-catalyzed.[4]

Q3: What is the general mechanism of hydrazone formation?

A3: The reaction proceeds via a nucleophilic addition of the primary amine group of this compound to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a stable C=N double bond, resulting in an acetylhydrazone.[1]

Q4: How does pH affect the derivatization reaction?

A4: The rate of hydrazone formation is highly dependent on pH. The reaction is acid-catalyzed, with an optimal pH typically around 4.5 to 5.7.[4][5] At very low pH (below 3), the hydrazine (B178648) can be protonated, rendering it non-nucleophilic and slowing the reaction.[4] At neutral or basic pH, the reaction is also slower but can be accelerated with a catalyst.[6][7][8]

Q5: Can the sample matrix affect the derivatization reaction?

A5: Yes, the sample matrix can have a significant impact on the derivatization reaction. For instance, the presence of counter-ions from an active pharmaceutical ingredient (API) can affect the reaction rate and lead to unexpectedly high or inconsistent recoveries.[9] A "matrix matching" strategy, where the derivatization medium is acidified to mimic the sample matrix, can help ensure consistent reaction rates.[9]

Troubleshooting Guides

Issue 1: Low or No Derivatization Product Yield

Low or no formation of the desired acetylhydrazone derivative is a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Derivatization Yield

Low_Yield_Troubleshooting start Low Derivatization Yield check_reagents Check Reagent Quality and Preparation start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_matrix Investigate Matrix Effects start->check_matrix reagent_quality Use fresh, high-purity derivatizing agent and this compound. check_reagents->reagent_quality Degraded reagents? reagent_conc Ensure appropriate molar ratio (typically excess of derivatizing agent). check_reagents->reagent_conc Incorrect concentration? ph_check Confirm pH of the reaction mixture is within the optimal acidic range (e.g., 4.5-5.7). check_conditions->ph_check Suboptimal pH? temp_time_check Optimize temperature and reaction time. Gentle heating may be required. check_conditions->temp_time_check Insufficient time/temp? matrix_matching Implement a 'matrix matching' strategy if API counter-ions are present. check_matrix->matrix_matching Inconsistent recovery? solution Optimized Reaction reagent_quality->solution reagent_conc->solution ph_check->solution temp_time_check->solution matrix_matching->solution

Caption: Troubleshooting workflow for low derivatization yield.

Possible Causes and Solutions:

  • Suboptimal pH: The reaction is acid-catalyzed. Ensure the reaction medium is acidic. If the pH is too low or too high, the reaction rate will decrease.

    • Solution: Adjust the pH of the reaction mixture to the optimal range of 4.5-5.7 using a suitable buffer or acid.[4][5]

  • Incorrect Reagent Concentration: An insufficient amount of the derivatizing agent can lead to incomplete reaction.

    • Solution: Use a molar excess of the derivatizing agent (e.g., benzaldehyde or acetone) to drive the reaction to completion.

  • Low Temperature or Insufficient Reaction Time: Hydrazone formation may be slow at room temperature.

    • Solution: Gentle heating (e.g., 40-60°C) can increase the reaction rate.[10][11] Monitor the reaction over time to determine the optimal duration.

  • Reagent Quality: Degraded or impure reagents can result in low yields and side reactions.

    • Solution: Use fresh, high-purity derivatizing agents and solvents.

  • Matrix Effects: Components in the sample matrix can interfere with the reaction.

    • Solution: Employ a "matrix matching" sample preparation strategy by acidifying the derivatization reaction medium to mimic the sample matrix, which can lead to more consistent recoveries.[9]

Issue 2: Derivative Instability and Hydrolysis

The formed acetylhydrazone derivative can be susceptible to hydrolysis, especially under certain conditions.

Factors Affecting Acetylhydrazone Stability

Stability_Factors stability Acetylhydrazone Stability acidic_ph Acidic pH stability->acidic_ph neutral_basic_ph Neutral/Basic pH stability->neutral_basic_ph storage Storage Conditions stability->storage hydrolysis Increased Hydrolysis acidic_ph->hydrolysis promotes stable Relatively Stable neutral_basic_ph->stable generally degradation Potential Degradation storage->degradation improper

Caption: Factors influencing the stability of acetylhydrazones.

Possible Causes and Solutions:

  • Acidic Conditions: Acetylhydrazones are susceptible to hydrolysis back to this compound and the corresponding aldehyde or ketone under acidic conditions.[12][13][14][15][16]

    • Solution: After the derivatization is complete, consider neutralizing the sample if it needs to be stored before analysis. Analyze samples as soon as possible after preparation.

  • Improper Storage: Prolonged storage, especially at room temperature and exposed to light, can lead to degradation.

    • Solution: Store derivatized samples at low temperatures (e.g., 4°C) and protect them from light. It is best to analyze samples promptly after derivatization.

Data on Reaction Condition Optimization

The following tables summarize the expected effects of various parameters on the yield and rate of this compound derivatization based on general principles of hydrazone formation. This data is illustrative and should be optimized for your specific application.

Table 1: Effect of pH on Derivatization Efficiency

pHExpected Reaction RateRationale
< 3SlowProtonation of the hydrazine nitrogen reduces its nucleophilicity.[4]
4 - 6FastOptimal range for acid catalysis of hydrazone formation.[4][5]
> 7SlowThe reaction is slower at neutral and basic pH without a catalyst.[6][7][8]

Table 2: Effect of Temperature on Derivatization Time

Temperature (°C)Expected Reaction TimeNotes
Room TemperatureSlower (hours to days)May be sufficient for some reactions, but often requires longer times.
40 - 60Faster (minutes to hours)Gentle heating can significantly increase the reaction rate.[10][11]
> 80Very FastMay lead to degradation of the analyte or derivative.[10]

Table 3: Effect of Molar Ratio (Derivatizing Agent:this compound) on Yield

Molar RatioExpected YieldNotes
1:1IncompleteStoichiometric amounts may not be sufficient to drive the reaction to completion.
> 5:1HighA moderate excess of the derivatizing agent is generally recommended to ensure a high yield.
> 100:1Very HighA large excess can be used, but may require removal before analysis to avoid analytical interferences.

Experimental Protocols

Protocol 1: Derivatization of this compound with Benzaldehyde for LC-MS Analysis

This protocol is adapted from a method for the simultaneous quantification of hydrazine and this compound.[9]

Materials:

  • This compound standard solution

  • Benzaldehyde solution

  • Methanol

  • Water

  • Benzoic acid (for matrix matching, if necessary)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Derivatization:

    • In a reaction vial, add an aliquot of the this compound solution.

    • Add a molar excess of the benzaldehyde solution.

    • If matrix effects are a concern, acidify the reaction mixture with benzoic acid to match the sample matrix.[9]

    • Vortex the mixture.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes). The reaction progress can be monitored by HPLC.

  • Analysis: Dilute the reaction mixture with the mobile phase and inject it into the LC-MS system.

Protocol 2: Derivatization of this compound with Acetone for GC-MS Analysis

This protocol is based on a headspace GC-MS method for trace analysis of hydrazine.[3]

Materials:

  • This compound standard solution

  • Acetone (reagent grade)

  • Suitable solvent for sample dissolution (e.g., N-methyl-2-pyrrolidone (NMP))

  • Headspace vials with caps (B75204) and septa

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent like NMP.

  • Derivatization:

    • Transfer an aliquot of the sample solution to a headspace vial.

    • Add acetone, which acts as both the solvent and the derivatizing agent.

  • Reaction: Seal the vial and incubate at an elevated temperature (e.g., 80-100°C) for a specified time (e.g., 15-30 minutes) to facilitate the reaction and partitioning of the derivative into the headspace.

  • Analysis: Analyze the headspace of the vial by GC-MS.

Visualizations

General Experimental Workflow for this compound Derivatization

Experimental_Workflow sample_prep Sample Preparation (Dissolve sample containing this compound) add_reagent Add Derivatizing Agent (e.g., Benzaldehyde, Acetone) sample_prep->add_reagent reaction Reaction (Control pH, Temp, Time) add_reagent->reaction analysis Analysis (HPLC or GC-MS) reaction->analysis result Quantification of this compound Derivative analysis->result

Caption: A generalized experimental workflow for this compound derivatization.

References

Technical Support Center: Purification of Acethydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of acethyd-razide and its reaction products, primarily hydrazones.

Acethydrazide Purification: FAQs and Troubleshooting

Frequently Asked Questions

Q1: What is the most common method for purifying crude this compound?

A1: The most widely recommended and effective method for purifying this compound is recrystallization.[1][2] Ethanol (B145695) is a frequently used solvent for this purpose, from which this compound crystallizes as needles.[1][2]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities include unreacted starting materials such as acetic acid or its esters (e.g., ethyl acetate) and hydrazine (B178648) hydrate.[3] Additionally, side products like diacyl hydrazides can form if one hydrazine molecule reacts with two molecules of the ester.[3]

Q3: What is the expected purity of this compound after recrystallization?

A3: Commercially available high-purity this compound can have a purity of over 99.0% as determined by HPLC.[4] The effectiveness of recrystallization will depend on the initial purity of the crude product and the care taken during the procedure. Purity can be assessed by techniques such as melting point determination, HPLC, and NMR spectroscopy.[4][5]

Troubleshooting Guide: this compound Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
This compound fails to dissolve in hot ethanol. - Insufficient solvent volume.- The solvent is not hot enough.- Add small portions of hot ethanol until the solid just dissolves.[6]- Ensure the solvent is heated to its boiling point to maximize solubility.[6]
No crystals form upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated.- Gently heat the solution to evaporate some of the ethanol and then allow it to cool again.[6]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6]
The product "oils out" instead of crystallizing. - The cooling rate is too fast.- The purity of the crude product is very low.- Allow the solution to cool slowly to room temperature, undisturbed, before placing it in an ice bath.[6]- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly. Consider a pre-purification step if impurities are high.[6]
The yield of recrystallized this compound is low. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization.- Washing crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[6]- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.[6]- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[6]- Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
The recrystallized product is still impure. - Impurities have similar solubility to this compound in ethanol.- Insoluble impurities were not removed before cooling.- Consider a second recrystallization, possibly with a different solvent or a mixed solvent system.[7]- Perform a hot filtration of the dissolved crude product to remove any insoluble materials before allowing it to cool and crystallize.[6]

Hydrazone Synthesis & Purification: FAQs and Troubleshooting

The reaction of this compound with aldehydes and ketones to form hydrazones is a fundamental transformation. The purification of these products is critical for their use in further applications.

Frequently Asked Questions

Q1: What is the optimal pH for forming hydrazones from this compound?

A1: Hydrazone formation is typically acid-catalyzed. The ideal pH is mildly acidic, generally in the range of 4 to 6.[1] In a slightly acidic medium, the carbonyl oxygen of the aldehyde or ketone is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the this compound.[1] If the medium is too acidic, the this compound itself can be protonated, rendering it non-nucleophilic and halting the reaction.[1]

Q2: What are common side products in hydrazone synthesis?

A2: A frequent side product is an azine, which forms when the initially created hydrazone reacts with a second molecule of the aldehyde or ketone.[1][8] This is more probable if there is an excess of the carbonyl compound. Using a slight excess of the hydrazide can help minimize azine formation.[8]

Q3: How can I monitor the progress of a hydrazone formation reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (this compound and the carbonyl compound), you can observe the disappearance of the reactants and the appearance of a new spot for the hydrazone product.[1][8]

Q4: My hydrazone product is an oil. How can I purify it?

A4: Oily products can be challenging. Try triturating the oil with a cold, non-polar solvent like pentane (B18724) or n-hexane to induce solidification.[1][9] If this fails, column chromatography is a suitable alternative for purifying non-crystalline products.

Troubleshooting Guide: Hydrazone Purification

ProblemPossible Cause(s)Suggested Solution(s)
Difficulty finding a suitable recrystallization solvent. - The hydrazone has very high or very low solubility in common solvents.- Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate (B1210297)/hexane mixtures).[1]- A good solvent will dissolve the hydrazone when hot but not when cold.[1]- For highly soluble products, consider using a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[6]
Low or no recovery after column chromatography. - The hydrazone is unstable on silica (B1680970) gel.- Some hydrazones can be acid-sensitive and may decompose on standard silica gel.[10] Consider using basic alumina (B75360) or silica gel that has been treated with a base like triethylamine (B128534) (add ~1% to the eluent).[9][10]
Product streaks or provides poor separation on TLC/column. - The eluent polarity is incorrect.- The compound is interacting too strongly with the stationary phase.- If the product remains at the baseline, increase the eluent's polarity (e.g., more ethyl acetate in a hexane/ethyl acetate system).[1]- If the product runs with the solvent front, decrease the eluent's polarity.[1]- For basic hydrazones, adding a small amount of triethylamine to the eluent can improve peak shape and reduce streaking.[9]
Hydrazone decomposes during purification. - The hydrazone is sensitive to heat or acid.- Avoid prolonged heating during recrystallization.[11]- If using column chromatography, opt for neutral or basic stationary phases and avoid acidic eluents.[10]

Data Presentation

Table 1: Physical and Purity Data for this compound

PropertyValueReference(s)
Molecular Formula C₂H₆N₂O
Molecular Weight 74.08 g/mol
Appearance White moist crystals and chunks[2]
Melting Point 58-68 °C[2]
Boiling Point 129 °C at 18 mmHg[2]
Solubility Soluble in water and ethanol[12][13]
Purity (Commercial Grades) 90%, 95%, >99.0% (HPLC)[4]

Table 2: Recommended Solvents for Purification

Compound TypePurification MethodRecommended Solvent(s)Reference(s)
This compound RecrystallizationEthanol, Water[12][13][14]
Hydrazones RecrystallizationEthanol, Methanol, Acetonitrile, Hexane/Ethyl Acetate, DMF[1][9]
Hydrazones Column ChromatographyHexane/Ethyl Acetate, Dichloromethane/Methanol (often with 1% triethylamine)[8][9]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the this compound has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature.

Protocol 2: Synthesis and Purification of a Hydrazone Derivative

  • Reaction Setup: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask. Add this compound (1 to 1.1 equivalents) to the solution.[1]

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1]

  • Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction's progress by TLC until the starting carbonyl compound is consumed.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the hydrazone product precipitates, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure (rotary evaporation).

  • Purification by Recrystallization: Follow the procedure outlined in Protocol 1, using an appropriate solvent determined from small-scale solubility tests (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

  • Purification by Column Chromatography (if recrystallization is ineffective): a. Prepare a slurry of silica gel in the chosen eluent (e.g., a 9:1 hexane/ethyl acetate mixture). b. Pack a chromatography column with the slurry. c. Dissolve the crude hydrazone in a minimum amount of the eluent. d. Load the sample onto the top of the silica gel column. e. Elute the column with the solvent system, collecting fractions. f. Monitor the fractions by TLC to identify those containing the pure hydrazone. g. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]

Visualizations

Workflow for Hydrazone Synthesis and Purification start Start: this compound + Aldehyde/Ketone reaction Acid-Catalyzed Condensation (e.g., Acetic Acid in Ethanol) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Cooling/Solvent Removal) monitoring->workup Complete crude_product Crude Hydrazone Product workup->crude_product purification_choice Purification Method? crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column Column Chromatography purification_choice->column Oil/Difficult pure_product Pure Hydrazone recrystallization->pure_product column->pure_product Troubleshooting Low Yield in Recrystallization start Low Yield Observed check_mother_liquor Check Mother Liquor? start->check_mother_liquor incomplete_crystallization Crystallization incomplete? start->incomplete_crystallization too_much_solvent Too much solvent used? check_mother_liquor->too_much_solvent Significant product remains premature_crystallization Loss during hot filtration? check_mother_liquor->premature_crystallization Little product remains solution1 Action: Reduce solvent volume in next attempt. too_much_solvent->solution1 solution2 Action: Cool longer/colder (e.g., ice bath). incomplete_crystallization->solution2 solution3 Action: Pre-heat filtration apparatus. premature_crystallization->solution3

References

Technical Support Center: Acethydrazide Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing challenges related to the solubility of Acethydrazide in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the successful preparation and use of this compound solutions in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a white to off-white crystalline solid. It is a hydrazide derivative of acetic acid and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] this compound is soluble in water and other polar solvents such as ethanol (B145695), acetone, and chloroform.[3] It is reported to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[4]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What could be the reason?

Several factors can contribute to difficulty in dissolving this compound:

  • Concentration: You may be exceeding its solubility limit in the specific buffer and temperature conditions.

  • pH of the Solution: this compound has a predicted pKa of 13.46, suggesting its solubility is pH-dependent.[3] In solutions with a pH around or below its pKa, its solubility may decrease.

  • Temperature: Solubility of solids in liquids generally increases with temperature. Your solvent may be too cold.

  • Hygroscopic Nature: this compound is hygroscopic, meaning it can absorb moisture from the air.[3][5] This can affect its dissolution properties.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is lower. To prevent this:

  • Use a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, first, dilute the stock into a smaller volume of the buffer with vigorous vortexing. Then, add this intermediate solution to the remaining buffer.

  • Lower the final concentration: The final concentration of this compound in the aqueous solution might be too high.

  • Maintain a low final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[6]

  • Gentle warming: Gently warming the aqueous buffer before and during the addition of the DMSO stock can help maintain solubility.

Q4: How should I store this compound powder and its solutions?

  • Powder: this compound powder is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen.[3][4][5] Recommended storage is at 2-8°C.[4]

  • Solutions: The stability of this compound in solution depends on the solvent and storage conditions. For aqueous solutions, it is generally recommended to prepare them fresh. If storage is necessary, aliquot the solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles. The stability of stock solutions in DMSO is generally better, and they can often be stored at -20°C for longer periods. Always perform a visual inspection for precipitation before use.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound in common laboratory solvents. Please note that quantitative data is limited, and solubility can be affected by temperature, pH, and purity.

SolventSolubilityNotes
WaterSoluble[3][4]A concentration of 50 mg/mL in water results in a clear, colorless solution.[2]
EthanolSoluble[3]
AcetoneSoluble[3]
ChloroformSoluble[3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
MethanolSlightly Soluble[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers for various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container. Handle the powder in a dry environment to minimize moisture absorption due to its hygroscopic nature.[3][5]

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, briefly sonicate the solution in a water bath sonicator. Gentle warming (e.g., to 37°C) can also be applied, but be cautious of potential degradation at higher temperatures.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use sterile tubes and store at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays

This protocol describes the dilution of a DMSO stock solution into a cell culture medium or buffered solution for in vitro experiments.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the required volume of cell culture medium or aqueous buffer to 37°C.

  • Calculate the volume of the this compound DMSO stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).[6]

  • In a sterile tube, add the calculated volume of the DMSO stock solution to a small volume of the pre-warmed medium/buffer.

  • Immediately vortex the solution to ensure rapid and complete mixing.

  • Add the remaining volume of the pre-warmed medium/buffer to the tube and vortex again.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

  • It is recommended to prepare the working solution fresh for each experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in the chosen solvent. Concentration is too high.Try preparing a more dilute solution.
Inappropriate solvent.Although soluble in water, for high concentrations, a polar organic solvent like ethanol may be more effective. For stock solutions, DMSO is commonly used.
Low temperature.Gently warm the solvent while stirring or vortexing. For aqueous solutions, increasing the temperature can improve solubility.[7]
Precipitation occurs when diluting a DMSO stock into an aqueous buffer. "Crashing out" due to rapid solvent change.Perform a stepwise dilution. Add the DMSO stock to a small amount of the aqueous buffer first, vortex, and then add the rest of the buffer.
Final concentration exceeds aqueous solubility.Lower the final concentration of this compound in the aqueous solution.
The aqueous buffer is cold.Use pre-warmed (e.g., 37°C) aqueous buffer for dilution.
The prepared solution appears cloudy or hazy. Incomplete dissolution.Continue to vortex or sonicate the solution. Gentle warming may help.
Presence of impurities.Ensure you are using a high-purity grade of this compound.
pH of the buffer is not optimal.For hydrazide compounds, adjusting the pH away from the pKa can increase solubility.[8] Given the high predicted pKa of this compound, this is less likely to be an issue in typical biological buffers (pH 7.4).

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate key workflows and potential biological pathways involving this compound and its analogs.

G cluster_prep Solution Preparation Workflow Acethydrazide_Powder This compound Powder (Hygroscopic) Stock_Solution Concentrated Stock Solution (e.g., 100 mM) Acethydrazide_Powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (for experiment) Stock_Solution->Working_Solution Stepwise Dilution Aqueous_Buffer Pre-warmed Aqueous Buffer (e.g., Cell Culture Medium) Aqueous_Buffer->Working_Solution

Workflow for preparing this compound solutions.

G cluster_pathway Potential Signaling Pathways for this compound Analogs Hydrazide_Analogs This compound Analogs (Hydrazones) DNA_Gyrase Bacterial DNA Gyrase Hydrazide_Analogs->DNA_Gyrase Inhibition COX_Enzymes COX-1 / COX-2 Hydrazide_Analogs->COX_Enzymes Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inflammation Inflammation COX_Enzymes->Inflammation

Potential mechanisms of action for this compound analogs.

G cluster_troubleshooting Troubleshooting Logic for Precipitation Precipitation Precipitation Observed? Check_Conc Is final concentration too high? Precipitation->Check_Conc Yes Check_Dilution Was stepwise dilution performed? Check_Conc->Check_Dilution No Lower_Conc Lower final concentration Check_Conc->Lower_Conc Yes Check_Temp Was buffer pre-warmed? Check_Dilution->Check_Temp Yes Perform_Stepwise Use stepwise dilution Check_Dilution->Perform_Stepwise No Warm_Buffer Use pre-warmed buffer Check_Temp->Warm_Buffer No Success Clear Solution Check_Temp->Success Yes Lower_Conc->Success Perform_Stepwise->Success Warm_Buffer->Success

A logical workflow for troubleshooting precipitation issues.

References

Best practices for the storage and handling of Acethydrazide to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of Acethydrazide to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption, as this compound is hygroscopic.[1] For extended storage, refrigeration at 2-8°C under an inert atmosphere, such as nitrogen, is recommended.[1]

Q2: How sensitive is this compound to moisture and air?

A2: this compound is sensitive to both moisture and air. Its hygroscopic nature means it can readily absorb water from the atmosphere, which can lead to hydrolysis of the amide bond, forming acetic acid and hydrazine (B178648). Exposure to air can lead to oxidative degradation. Therefore, it is crucial to store it in a tightly sealed container in a dry environment, preferably under an inert gas.[1][2]

Q3: Is this compound light-sensitive?

A3: While specific photodegradation studies on this compound are not extensively documented in publicly available literature, it is a general best practice in chemical storage to protect compounds from light to prevent potential photodegradation. Storing this compound in an amber vial or in a dark cabinet is a recommended precautionary measure.

Q4: What are the known degradation pathways for this compound?

A4: The primary degradation pathway for this compound is hydrolysis of the acetyl group, which results in the formation of acetic acid and hydrazine. This can be catalyzed by acidic or basic conditions. Oxidative degradation is also a potential pathway, particularly in the presence of oxidizing agents. Under thermal stress, decomposition can occur, potentially leading to the release of toxic fumes, including nitrogen oxides.[3]

Q5: What are the common impurities found in this compound?

A5: A common impurity found in this compound is acetic acid, which can result from the hydrolysis of the compound during synthesis or storage.[4] Free hydrazine may also be present as an impurity from the manufacturing process or as a degradation product.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using this compound.

  • Possible Cause: Degradation of the this compound reagent due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the this compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed container).

    • Check for Physical Changes: Inspect the solid this compound for any change in color (should be white to off-white) or clumping, which could indicate moisture absorption.

    • Perform Purity Check: If degradation is suspected, perform a purity analysis using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). Compare the purity of the suspect batch with a new, unopened batch if available.

    • Review Handling Procedures: Ensure that the compound is handled in a well-ventilated area, and that appropriate Personal Protective Equipment (PPE) is used to prevent contamination.[1]

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The most likely degradation product is acetic acid and hydrazine resulting from hydrolysis. Depending on the experimental conditions, other adducts or oxidation products might form.

    • Optimize Sample Preparation: Minimize the time between sample preparation and analysis. Use solvents that are known to be compatible with this compound and avoid acidic or basic conditions unless required by the experimental protocol.

    • Analyze a Blank: Run a blank sample (solvent without this compound) to rule out contamination from the solvent or analytical system.

    • Conduct a Forced Degradation Study: To confirm the identity of degradation peaks, a forced degradation study can be performed under controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate the degradation products and observe their retention times.

Data Presentation: Illustrative Stability of this compound

The following tables provide illustrative data on the stability of this compound under various conditions. These are representative examples to guide researchers in designing and interpreting their own stability studies.

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Solutions at 40°C

pHTime (hours)Remaining this compound (%)
2.0 (0.01 N HCl)24~85%
7.0 (Water)24>98%
9.0 (0.01 N NaOH)24~90%

Table 2: Illustrative Thermal Stability of Solid this compound

TemperatureTime (weeks)Remaining this compound (%)
40°C4>97%
60°C4~92%

Table 3: Illustrative Oxidative Stability of this compound in Solution at 25°C

Oxidizing AgentTime (hours)Remaining this compound (%)
3% H₂O₂8~80%

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate all solutions at 60°C for 24 hours.

  • Neutralization: After incubation, cool the acidic and basic solutions to room temperature and neutralize them with an equivalent amount of 0.1 N NaOH and 0.1 N HCl, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to Stress neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Expose to Stress oxidative Oxidative Degradation (3% H2O2, 25°C) stock->oxidative Expose to Stress thermal Thermal Stress (Solid) (60°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress neutralization Neutralization (for acid/base samples) acid->neutralization base->neutralization hplc HPLC Analysis neutral->hplc oxidative->hplc thermal->hplc photo->hplc neutralization->hplc data Data Interpretation (Quantify Degradation, Identify Products) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound (C2H6N2O) Hydrolysis Hydrolysis (H2O, H+ or OH-) This compound->Hydrolysis Oxidation Oxidation ([O]) This compound->Oxidation AceticAcid Acetic Acid (C2H4O2) Hydrolysis->AceticAcid Hydrazine Hydrazine (N2H4) Hydrolysis->Hydrazine OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

References

Minimizing byproduct formation during the synthesis of Acethydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize byproduct formation during the synthesis of acethydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is most commonly synthesized via the reaction of an acetylating agent with hydrazine (B178648) hydrate (B1144303). The primary laboratory and industrial methods use one of the following starting materials:

  • Ethyl acetate (B1210297): This is a frequently used method, reacting ethyl acetate with hydrazine hydrate, often in a solvent like methanol (B129727) or ethanol.[1][2]

  • Acetic acid: In this method, acetic acid is reacted directly with hydrazine hydrate, sometimes with a catalyst to improve yield and reaction time.[3][4][5]

  • Acetic anhydride (B1165640): Due to its high reactivity, acetic anhydride can also be used as the acetylating agent, which can lead to faster reaction times.[2]

Q2: What is the primary byproduct of concern during this compound synthesis, and how is it formed?

A2: The main byproduct of concern is 1,2-diacetylhydrazine . This impurity arises from the over-acetylation of the hydrazine molecule. After the formation of one acetyl group on a nitrogen atom to form this compound, a second acetyl group can be added to the remaining -NH2 group, leading to the di-substituted byproduct. The formation of 1,2-diacetylhydrazine is more likely when using highly reactive acetylating agents, such as acetic anhydride, or when an excess of the acetylating agent is present relative to hydrazine hydrate.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction progress and assessing the purity of the final product. Specific HPLC methods have been developed to separate and quantify this compound from hydrazine, 1,2-diacetylhydrazine, and other potential impurities.[6][7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal stoichiometry. - Inappropriate reaction temperature. - Loss of product during workup and purification.- Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC or HPLC until the starting material is consumed. - Stoichiometry: A slight excess of hydrazine hydrate can help drive the reaction to completion. However, a large excess can complicate purification. An optimized molar ratio of ethyl acetate to hydrazine of approximately 1.1 has been shown to produce high yields.[1] - Temperature: The reaction is typically exothermic. Maintain a controlled temperature. One study found an optimal reaction temperature of around 45°C for the reaction of ethyl acetate and hydrazine.[1] - Purification: Minimize the amount of solvent used for washing the crystallized product, and ensure it is ice-cold to reduce product loss.
High Levels of 1,2-Diacetylhydrazine Byproduct - Use of a highly reactive acetylating agent (e.g., acetic anhydride). - Incorrect stoichiometry (excess acetylating agent). - High reaction temperature promoting over-acetylation.- Choice of Acetylating Agent: If possible, use a less reactive acetylating agent like ethyl acetate instead of acetic anhydride. - Stoichiometry Control: Carefully control the molar ratio of the acetylating agent to hydrazine hydrate. A slight excess of hydrazine is preferable to an excess of the acetylating agent. - Temperature Control: Maintain a moderate reaction temperature (e.g., 40-60°C) to favor the formation of the mono-acetylated product.[1]
Formation of an Oily Product Instead of a Solid - The solution is supersaturated. - The cooling rate is too fast. - Presence of impurities inhibiting crystallization. - The boiling point of the solvent may be higher than the melting point of the product.- Slower Cooling: Allow the reaction mixture to cool slowly to room temperature before placing it in an ice bath. - Solvent Addition: Reheat the solution to dissolve the oil and add a small amount of additional solvent to reduce saturation. - Seeding: Add a small seed crystal of pure this compound to induce crystallization. - Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
Difficulty with Product Crystallization - The solution is not sufficiently saturated. - Presence of soluble impurities.- Concentration: If no crystals form upon cooling, evaporate some of the solvent to increase the concentration of the product and then attempt to cool again. - Purification: If impurities are suspected, consider an initial purification step, such as an aqueous wash, before crystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield

ParameterConditionMolar Yield of this compound (%)Reference
Solvent MethanolHigh[1]
Isopropyl AlcoholLower than Methanol[1]
Molar Ratio (Ethyl Acetate:Hydrazine) ~1.1~97.5[1]
Reaction Temperature 45°C~97.5[1]
60°CLower than 45°C[1]
Stirrer Speed 750 rpm~97.5[1]

Note: The data is based on a study optimizing the synthesis from ethyl acetate and hydrazine hydrate.

Experimental Protocols

Optimized Synthesis of this compound from Ethyl Acetate and Hydrazine Hydrate

This protocol is based on an optimized procedure designed to maximize yield.[1]

Materials:

  • Ethyl acetate

  • Hydrazine hydrate

  • Methanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle with temperature control

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol and hydrazine hydrate.

  • Reagent Addition: While stirring at approximately 750 rpm, slowly add ethyl acetate to the hydrazine hydrate solution. A molar ratio of approximately 1.1 (ethyl acetate to hydrazine) is recommended.

  • Temperature Control: Maintain the reaction temperature at approximately 45°C. The reaction is exothermic, so initial cooling may be necessary, followed by gentle heating to maintain the optimal temperature.

  • Reaction Time: Allow the reaction to proceed for several hours. The reaction progress can be monitored by TLC or HPLC.

  • Crystallization: Once the reaction is complete, cool the mixture to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the solid product.

  • Isolation and Purification: Collect the this compound crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying: Dry the purified this compound, for instance, in a vacuum oven.

Visualizations

Acethydrazide_Synthesis_Pathway This compound Synthesis and Byproduct Formation EA Ethyl Acetate AH This compound (Desired Product) EA->AH + Hydrazine Hydrate HH Hydrazine Hydrate HH->AH DAH 1,2-Diacetylhydrazine (Byproduct) AH->DAH + Excess Ethyl Acetate / High Temp

Caption: Synthesis of this compound and the formation of 1,2-diacetylhydrazine byproduct.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Increase Reaction Time or Temperature Incomplete->Optimize_Conditions Check_Stoichiometry Verify Stoichiometry Complete->Check_Stoichiometry Optimize_Conditions->Check_Reaction Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry Correct_Stoichiometry Stoichiometry Correct Check_Stoichiometry->Correct_Stoichiometry Adjust_Ratio Adjust Molar Ratio (slight excess of hydrazine) Incorrect_Stoichiometry->Adjust_Ratio Check_Purification Review Purification Steps Correct_Stoichiometry->Check_Purification Adjust_Ratio->Start Loss_During_Purification Product Loss During Wash/Filtration Check_Purification->Loss_During_Purification Optimized_Purification Purification Optimized Check_Purification->Optimized_Purification Minimize_Wash Use Minimal Ice-Cold Solvent for Washing Loss_During_Purification->Minimize_Wash End Yield Improved Optimized_Purification->End Minimize_Wash->Check_Purification

Caption: A workflow for troubleshooting low yields in this compound synthesis.

References

Strategies for scaling up Acethydrazide production from lab to industrial scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of Acethydrazide from laboratory to industrial scales. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.[1] - Side reactions consuming starting materials.[1] - Inefficient isolation and purification leading to product loss.[1][2]- Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1] - Optimize reaction temperature; a gradual increase may minimize byproduct formation.[1] - Evaluate alternative work-up and crystallization solvents to improve product recovery.[1] - A slight excess of hydrazine (B178648) hydrate (B1144303) can sometimes help drive the reaction to completion.[2]
Product Purity Issues / High Impurity Profile - Formation of byproducts such as diacylated hydrazines.[1] - Degradation of starting materials or the product itself.[1] - Residual starting materials or solvents in the final product.[1]- Carefully control the stoichiometry of the reactants.[1] - Implement a purification step such as recrystallization from a suitable solvent system like ethanol (B145695)/water.[1][2] - Analyze impurities to understand their origin and adjust reaction conditions accordingly.[1] - Ensure efficient removal of solvents under reduced pressure and consider a final wash with a non-polar solvent.[1]
Exothermic Reaction Runaway - Poor heat dissipation in large-scale reactors is a common issue during scale-up.[1][3]- Ensure the reactor has an efficient cooling system. - Add hydrazine hydrate dropwise or at a controlled rate to manage the exothermic reaction.[2] - Maintain strict temperature control throughout the addition and the entire reaction.[4]
Discoloration of Final Product - Air oxidation of the product or impurities.[1] - Presence of colored impurities from starting materials or side reactions.[1]- Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[1] - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[1]
Difficulty with Product Crystallization - The solution may be too dilute.[2] - Presence of soluble impurities inhibiting crystal formation.[2] - The product may be "oiling out" instead of crystallizing.[2]- Concentrate the solution by removing more solvent under reduced pressure before cooling.[2] - Attempt to induce crystallization by scratching the inside of the flask or by seeding with a small crystal of the pure product.[2][4] - If the product oils out, try triturating the oil with a non-polar solvent like hexane (B92381) to induce solidification.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound for industrial-scale production?

A1: The most prevalent methods for industrial production involve the reaction of either ethyl acetate (B1210297) or acetic acid with hydrazine hydrate.[5][6][7] The reaction with ethyl acetate is a common laboratory and industrial method, often carried out in a solvent like methanol (B129727) or ethanol.[5][8] The direct reaction of acetic acid with hydrazine hydrate is also used, sometimes with a catalyst to improve efficiency.[9][10]

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Key parameters to monitor include reaction temperature, the rate of addition of hydrazine hydrate (due to the exothermic nature of the reaction), stirring efficiency, and reaction time.[1] Inadequate control of these parameters, especially temperature, can lead to increased impurity formation, reduced yield, and potential safety hazards like a runaway reaction.[1][3]

Q3: How can the purity of this compound be assessed during and after production?

A3: The purity of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is effective for separating the product from impurities and starting materials.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step, to provide high selectivity and structural information.[11][12][13] For final product quality control, melting point determination is also a useful indicator of purity.[14]

Q4: What are the primary safety concerns when handling reagents for this compound synthesis at an industrial scale?

A4: The primary reagents of concern are hydrazine hydrate and acetic anhydride (B1165640) (if used as a precursor to ethyl acetate or directly). Hydrazine hydrate is toxic and corrosive. Acetic anhydride is flammable, corrosive, and reacts exothermically with water.[15] It is crucial to use appropriate personal protective equipment (PPE), including gloves and eye protection, and to work in a well-ventilated area or under a fume hood.[16][17] For industrial-scale operations, closed systems are recommended to minimize exposure.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][17] It should be kept away from incompatible substances like strong oxidizing agents and strong bases.[17] Storing under an inert atmosphere, such as nitrogen, is also recommended to prevent degradation.[17]

Data Presentation

Table 1: Comparison of this compound Synthesis Routes
ParameterEthyl Acetate + Hydrazine HydrateAcetic Acid + Hydrazine HydrateButanone Hydrazine + Acetamide
Typical Solvent Methanol or Ethanol[5][8]Often no solvent, or water is removed[9]Water[18]
Catalyst Typically not required, but can be used[19]Solid acid catalysts (e.g., Hβ molecular sieve) or CuO/Cr₂O₃ can be used[9][10]Not explicitly mentioned
Reported Reaction Time 4 hours at 60°C[20]4-6 hours at reflux[9]8-12 hours[18]
Reported Yield ~97.5%[20]High yield reported[9][10]>95%[18]
Key Considerations Straightforward reaction, common method.[6]Can be a one-pot reaction, avoiding esterification as a separate step.[9]Avoids direct use of hydrazine hydrate, byproducts can be recycled.[18]
Table 2: Analytical Methods for this compound Quantification
MethodPrincipleLinearity Range (Typical)Accuracy (% Recovery)Key Advantages
HPLC-UV [11]Separation based on polarity, detection by UV absorbance.0.5 - 6.0 µg/mL98.85%High specificity, can separate from impurities.
GC-MS (with derivatization) [11]Separation based on volatility, detection by mass-to-charge ratio.0.1 - 10 ppm79% - 117%Very high selectivity, provides structural information.
LC-MS/MS [11]Separation by chromatography, detection by tandem mass spectrometry.0.05 - 500 ng/mL95.38% - 108.12%High sensitivity and selectivity.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Ethyl Acetate and Hydrazine Hydrate

This protocol is adapted from common laboratory procedures.[6][20]

Materials:

  • Ethyl acetate

  • Hydrazine hydrate (80% or higher)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

  • To the flask, add ethyl acetate (1.0 equivalent) and methanol or ethanol as the solvent.

  • Begin stirring the solution.

  • Slowly add hydrazine hydrate (1.0 to 1.1 equivalents) to the stirring solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 60-65°C for methanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the ethyl acetate spot disappears.

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to induce crystallization of the this compound.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction).

  • Dry the purified this compound under vacuum.

Visualizations

Acethydrazide_Synthesis_Pathway ethyl_acetate Ethyl Acetate (CH₃COOC₂H₅) This compound This compound (CH₃CONHNH₂) ethyl_acetate->this compound + Hydrazine Hydrate hydrazine_hydrate Hydrazine Hydrate (N₂H₄·H₂O) hydrazine_hydrate->this compound ethanol Ethanol (C₂H₅OH) water Water (H₂O)

Caption: Synthesis pathway for this compound from ethyl acetate and hydrazine hydrate.

experimental_workflow start Start setup 1. Setup Reactor (Flask, Condenser, Stirrer) start->setup add_reagents 2. Charge Ethyl Acetate & Solvent setup->add_reagents add_hydrazine 3. Add Hydrazine Hydrate (Controlled Rate) add_reagents->add_hydrazine reflux 4. Heat to Reflux (4-6 hours) add_hydrazine->reflux monitor 5. Monitor Progress (TLC/HPLC) reflux->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reflux No cool_rt 6. Cool to Room Temperature is_complete->cool_rt Yes cool_ice 7. Cool in Ice Bath cool_rt->cool_ice crystallize 8. Crystallization cool_ice->crystallize filter 9. Filter Product crystallize->filter wash 10. Wash with Cold Solvent filter->wash dry 11. Dry Under Vacuum wash->dry end End: Pure this compound dry->end

Caption: General experimental workflow for this compound synthesis and purification.

troubleshooting_guide cluster_yield Low Yield Solutions cluster_purity Purity Issue Solutions cluster_crystallization Crystallization Solutions start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No check_time_temp Check Reaction Time/Temp low_yield->check_time_temp Yes crystallization_fail Crystallization Fails? purity_issue->crystallization_fail No recrystallize Recrystallize Product purity_issue->recrystallize Yes concentrate Concentrate Solution crystallization_fail->concentrate Yes check_stoichiometry Optimize Stoichiometry check_time_temp->check_stoichiometry optimize_workup Optimize Workup/Isolation check_stoichiometry->optimize_workup charcoal Use Activated Charcoal recrystallize->charcoal inert_atmosphere Use Inert Atmosphere charcoal->inert_atmosphere seed Add Seed Crystal concentrate->seed triturate Triturate with Non-polar Solvent seed->triturate

Caption: Logical troubleshooting guide for common issues in this compound production.

References

Technical Support Center: Resolving Low Reactivity with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low reactivity encountered with sterically hindered substrates in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low reactivity with sterically hindered substrates?

A1: Low reactivity in reactions involving sterically hindered substrates primarily stems from non-covalent repulsive interactions that impede the approach of reactants and catalysts. This "steric hindrance" raises the activation energy of the reaction, slowing it down or preventing it from occurring altogether. Key factors include the sheer size and proximity of bulky functional groups to the reaction center, which can block bond formation.

Q2: How can I overcome low yields in cross-coupling reactions with bulky substrates?

A2: Low yields in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, with sterically hindered substrates are a common challenge. To improve yields, a systematic optimization of the reaction conditions is crucial. The most impactful parameters to investigate are the choice of ligand, base, and solvent. Utilizing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly enhance catalytic activity.[1][2]

Q3: Are there alternative synthetic routes for reactions that are completely inhibited by steric hindrance?

A3: Yes, when a particular reaction is completely stalled due to steric hindrance, considering an alternative synthetic pathway is often the best approach. For instance, in the synthesis of sterically hindered chalcones, the Claisen-Schmidt condensation may fail. In such cases, the Wittig reaction often proves to be a more robust and higher-yielding alternative as it is less sensitive to steric effects around the carbonyl group.[3]

Q4: What role does temperature play in overcoming steric hindrance?

A4: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the higher activation barrier caused by steric hindrance. For many cross-coupling reactions involving bulky substrates, elevating the temperature to a range of 100-140°C can lead to a significant improvement in reaction rates and yields.[4] However, it is important to monitor for potential substrate or product decomposition at higher temperatures.

Q5: How do I minimize side reactions like protodeboronation in Suzuki-Miyaura couplings with hindered substrates?

A5: Protodeboronation, the undesired cleavage of the C-B bond, can be a significant side reaction, especially with sterically hindered or electron-deficient organoboron reagents. To minimize this, you can use more stable boronic acid derivatives like pinacol (B44631) esters (BPin) or MIDA boronates. Additionally, using anhydrous solvents and carefully selecting a non-aqueous base can reduce the rate of this side reaction.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling of Tetra-ortho-substituted Biaryls

If you are experiencing low or no conversion in the synthesis of highly hindered biaryls, consider the following troubleshooting steps:

Potential Cause Recommended Solution Rationale
Ineffective Ligand Switch to a bulkier, more electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. For extremely hindered substrates, consider specialized ligands like AntPhos or BI-DIME.[4]Bulky ligands promote the crucial, and often rate-limiting, oxidative addition and reductive elimination steps in the catalytic cycle for hindered substrates.[2]
Inappropriate Base/Solvent Use a strong, non-nucleophilic base like potassium phosphate (B84403) (K₃PO₄) or potassium tert-butoxide (t-BuOK). Pair it with an anhydrous, non-polar aprotic solvent like toluene (B28343) or dioxane.[1][4]The base activates the organoboron species, and the right combination with the solvent can significantly impact the reaction rate and yield.
Insufficient Temperature Increase the reaction temperature to 100-140°C. Consider using a higher-boiling solvent like xylene if necessary. Microwave irradiation can also be effective.[4]Higher temperatures provide the necessary energy to overcome the activation barrier imposed by the sterically demanding substrates.
Catalyst Deactivation Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation and low conversion.[2]
Issue 2: Poor Yields in C-N Coupling with Bulky Secondary Amines (Buchwald-Hartwig Amination)

For C-N cross-coupling reactions involving sterically hindered secondary amines, such as 2,6-diisopropylaniline, low yields are a common hurdle. Here's how to troubleshoot:

Potential Cause Recommended Solution Rationale
Suboptimal Catalyst System Employ a palladium precatalyst with a specialized, sterically demanding ligand. Ligands with bulky biarylphosphine backbones have been shown to be effective.These advanced catalyst systems are designed to accommodate bulky substrates and facilitate the challenging C-N bond formation.
Base Incompatibility Use a strong, non-coordinating base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).The choice of base is critical to deprotonate the hindered amine without coordinating to the palladium center and inhibiting catalysis.
Solvent Effects Use an ethereal solvent like 1,4-dioxane (B91453) or cyclopentyl methyl ether (CPME).The solvent can influence the solubility of the catalyst and reagents, as well as the overall reaction kinetics.
Low Reaction Temperature Increase the reaction temperature, typically in the range of 80-120°C.As with other reactions involving sterically hindered substrates, higher temperatures are often required to achieve reasonable reaction rates.
Issue 3: Failure of Claisen-Schmidt Condensation for Hindered Chalcone (B49325) Synthesis

When the traditional base-catalyzed Claisen-Schmidt condensation fails to produce the desired chalcone from a sterically hindered aldehyde or ketone, the Wittig reaction is a powerful alternative.

Potential Cause Recommended Solution Rationale
Severe Steric Hindrance Switch to a Wittig reaction protocol.The Wittig reaction is less susceptible to steric hindrance around the carbonyl group and often provides significantly higher yields for hindered substrates.[3]
Byproduct Formation If using the Wittig reaction, purify the product from the triphenylphosphine (B44618) oxide byproduct by filtration through a short silica (B1680970) gel plug.[3]Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be easily removed with this method.
Low Selectivity in Condensation If sticking with a condensation approach, try optimizing by lowering the temperature, reducing reaction time, or using a milder catalyst like Ba(OH)₂.These adjustments can sometimes minimize side reactions and improve the yield of the desired product.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of a Tetra-ortho-substituted Biaryl

Reaction: 2,4,6-triisopropylphenyl bromide + 2,6-dimethylphenylboronic acid

Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
Pd(OAc)₂PPh₃K₃PO₄Toluene110<5-
Pd₂(dba)₃SPhosK₃PO₄Toluene11085[5]
Pd₂(dba)₃XPhosK₃PO₄Toluene11092[5]
Pd₂(dba)₃RuPhosK₃PO₄Toluene11095[5]
[Pd-PEPPSI-IPr]-K₃PO₄Toluene11088[6]
Pd(OAc)₂AntPhosK₃PO₄Toluene11091[7]

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Table 2: Comparison of Catalysts for the C-N Coupling of a Hindered Amine

Reaction: 2-Bromo-1,3-dimethylbenzene + 2,6-diisopropylaniline

Catalyst System Base Solvent Temp (°C) Yield (%) Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene10015[8]
CuI / PhenanthrolineK₂CO₃DMF12045[9]
[Pd-PEPPSI-IPr]NaOtBuDioxane10093[6]
CuI / Pyrrole-ol ligandK₃PO₄DMSO11085[10]

Note: This table provides a general comparison; direct comparison between different studies should be made with caution due to variations in reaction conditions.

Table 3: Yield Comparison of Claisen-Schmidt Condensation vs. Wittig Reaction for a Sterically Hindered Chalcone

Reaction: 2,6-Dichlorobenzaldehyde + Acetophenone

Reaction Type Conditions Yield (%) Reference
Claisen-SchmidtNaOH, EtOH, rt<10[3]
Wittig ReactionPh₃P=CHCOPh, CH₂Cl₂/H₂O, rt85[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Tetra-ortho-substituted Biaryl

This protocol is a general guideline for the synthesis of a tetra-ortho-substituted biaryl using a palladium catalyst with a biarylphosphine ligand.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Sterically Hindered Amine

This protocol provides a general method for the C-N coupling of a hindered aryl halide with a bulky amine.

Materials:

  • Aryl halide (1.0 equiv)

  • Hindered amine (1.2 equiv)

  • [Pd-PEPPSI-IPr] (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox, add the aryl halide, [Pd-PEPPSI-IPr], and NaOtBu to an oven-dried vial with a stir bar.

  • Add the hindered amine and anhydrous, degassed 1,4-dioxane.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Wittig Reaction for the Synthesis of a Sterically Hindered Chalcone

This protocol describes an improved Wittig reaction for synthesizing chalcones from hindered aldehydes.[3]

Materials:

  • (Acylmethyl)triphenylphosphonium salt (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Sterically hindered benzaldehyde (B42025) (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a round-bottom flask, suspend the (acylmethyl)triphenylphosphonium salt in water.

  • Add sodium carbonate and stir the mixture vigorously at room temperature for 1 hour to form the ylide.

  • To the aqueous ylide suspension, add a solution of the benzaldehyde in dichloromethane.

  • Stir the biphasic mixture vigorously at room temperature and monitor by TLC until the aldehyde is consumed.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • To remove the triphenylphosphine oxide byproduct, dissolve the crude product in a minimal amount of a non-polar solvent and pass it through a short silica gel plug, eluting with the same solvent.

  • Evaporate the solvent from the collected fractions to yield the pure chalcone.

Visualizations

TroubleshootingWorkflow start Low Reactivity / Yield with Hindered Substrate q1 Is it a cross-coupling reaction? start->q1 a1_yes Optimize Catalyst System: - Bulky, electron-rich ligand - Appropriate metal precursor q1->a1_yes Yes a1_no Consider Alternative Reaction Pathway q1->a1_no No q2 Is the temperature optimized? a1_yes->q2 a1_no->q2 a2_yes Check Base and Solvent - Strong, non-nucleophilic base - Anhydrous, degassed solvent q2->a2_yes Yes a2_no Increase Temperature (e.g., 100-140°C or Microwave) q2->a2_no No q3 Are side reactions (e.g., hydrolysis) an issue? a2_yes->q3 a2_no->q3 a3_yes Modify Substrate or Reagents - Use more stable derivatives - Ensure anhydrous conditions q3->a3_yes Yes end_node Improved Reactivity q3->end_node No a3_yes->end_node

Caption: A logical workflow for troubleshooting low reactivity issues with sterically hindered substrates.

LigandEffect cluster_0 Small Ligand (e.g., PPh₃) cluster_1 Bulky Ligand (e.g., XPhos) Pd_small Pd Approach_small Pd_small->Approach_small Substrate_small Bulky Substrate Substrate_small->Approach_small Steric Clash! Reaction_small Low or No Reaction Approach_small->Reaction_small Pd_bulky Pd Approach_bulky Pd_bulky->Approach_bulky Substrate_bulky Bulky Substrate Substrate_bulky->Approach_bulky Successful Approach Reaction_bulky Successful Reaction Approach_bulky->Reaction_bulky SuzukiCycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)L₂(X) OA->PdII Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

References

Technical Support Center: Monitoring Acethydrazide Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the progress of Acethydrazide reactions using Thin-Layer Chromatography (TLC). It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to ensure successful reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is Thin-Layer Chromatography (TLC) a suitable method for monitoring this compound reactions?

A1: TLC is a rapid, cost-effective, and sensitive analytical technique ideal for real-time monitoring of chemical reactions.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products, helping to determine reaction completion.[2][3] For this compound synthesis, which often involves the conversion of an ester to a more polar hydrazide, the significant polarity difference between the starting material and the product makes them easily separable by TLC.

Q2: What is a "co-spot" and why is it crucial in reaction monitoring?

A2: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are applied. This is a critical control to confirm the identity of the spots. If the starting material spot and the corresponding spot in the reaction mixture lane have the same Retention factor (Rf), they will appear as a single, merged spot in the co-spot lane. This confirms that the spot in the reaction mixture is indeed unreacted starting material.

Q3: How do I select an appropriate solvent system for my this compound reaction TLC?

A3: The ideal solvent system (mobile phase) should provide good separation between the starting material (e.g., an ester) and the this compound product. A common starting point for many organic reactions is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[4] The goal is to achieve an Rf value for the starting material of approximately 0.3-0.5, which typically allows for clear separation from the more polar product that will have a lower Rf value. You may need to adjust the ratio of the solvents to achieve optimal separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and generally lead to higher Rf values for all components.

Q4: My this compound product is not visible under UV light. How can I visualize it?

A4: While many organic compounds with aromatic rings or conjugated systems are UV-active, this compound may not be strongly UV-active. In such cases, chemical staining is necessary for visualization. A potassium permanganate (B83412) (KMnO₄) stain is a good general stain for oxidizable functional groups and will readily visualize this compound. Another option is a p-anisaldehyde stain, which reacts with many functional groups to produce colored spots upon heating.

Data Presentation: Solvent Systems and Visualization

Below are tables summarizing key quantitative data for TLC analysis. Table 1 provides examples of Rf values for compounds structurally similar to those in an this compound reaction to guide solvent system selection. Table 2 details the preparation of common visualization stains.

Table 1: Example Rf Values in Ethyl Acetate/Hexane Systems on Silica (B1680970) Gel

Compound TypeSolvent System (Ethyl Acetate:Hexane)Approximate Rf Value
Non-polar starting material (e.g., an aromatic ester)20:800.6 - 0.7
Moderately polar compound20:800.4 - 0.5
Polar product (e.g., a hydrazide)20:800.1 - 0.2
Non-polar starting material (e.g., an aromatic ester)50:500.8 - 0.9
Moderately polar compound50:500.6 - 0.7
Polar product (e.g., a hydrazide)50:500.3 - 0.4

Note: Rf values are highly dependent on specific experimental conditions and should be used as a guide.

Table 2: Preparation of Common TLC Stains

StainPreparationApplication
Potassium Permanganate (KMnO₄) Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% NaOH solution.Dip the dried TLC plate into the solution. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.
p-Anisaldehyde To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.Dip the dried TLC plate into the stain and then gently heat with a heat gun until colored spots appear.
Iodine Place a few crystals of iodine in a sealed chamber.Place the dried TLC plate in the chamber. Organic compounds will appear as brown spots.

Experimental Protocols

This section provides a detailed methodology for monitoring the progress of an this compound reaction.

1. Preparation of the TLC Plate and Chamber

  • Gently draw a pencil line (do not use a pen) about 1 cm from the bottom of a silica gel TLC plate. This is your origin line.

  • Mark three small, equidistant points on the origin line for spotting. Label them 'S' for starting material, 'C' for co-spot, and 'R' for the reaction mixture.

  • Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.

  • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent vapor. This ensures a saturated atmosphere inside the chamber, leading to better and more reproducible results. Close the chamber.

2. Sample Preparation and Spotting

  • Starting Material (S): Dissolve a small amount of your starting material (e.g., the ester) in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Reaction Mixture (R): At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dilute this aliquot with a volatile solvent.

  • Spotting: Use a clean capillary tube for each sample. Dip the capillary tube into the solution and gently touch it to the corresponding mark on the origin line of the TLC plate. Aim for small, concentrated spots (1-2 mm in diameter).

    • Spot the starting material solution on the 'S' and 'C' marks.

    • Spot the diluted reaction mixture on the 'R' and 'C' marks (directly on top of the starting material spot for the co-spot).

  • Allow the solvent from the spots to evaporate completely before developing the plate.

3. Development and Visualization

  • Carefully place the spotted TLC plate into the prepared developing chamber. Ensure the plate is not touching the filter paper. Close the chamber.

  • Allow the solvent front to move up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

  • Dry the plate thoroughly.

  • Visualize the spots. First, check for spots under a UV lamp. Circle any visible spots with a pencil.

  • If spots are not visible or for better visualization, use a chemical stain as detailed in Table 2.

4. Interpretation of Results

  • The reaction is complete when the spot corresponding to the starting material in the 'R' lane has completely disappeared.

  • The formation of a new, more polar (lower Rf) spot indicates the formation of the this compound product.

  • The 'C' lane should show two distinct spots if the reaction is incomplete, and only the product spot if the reaction is complete and has a different Rf than the starting material.

Visual Workflow and Troubleshooting Diagrams

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (draw origin line) spot_plate Spot Plate (S, C, R lanes) prep_plate->spot_plate prep_chamber Prepare Developing Chamber (add solvent, filter paper) develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_samples Prepare Samples (Starting Material & Reaction Mixture) prep_samples->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV and/or Stain) dry_plate->visualize interpret Interpret Results (Check for disappearance of S) visualize->interpret

Caption: Experimental workflow for monitoring an this compound reaction using TLC.

Troubleshooting Guide

Q5: My spots are streaking on the TLC plate. What is causing this and how can I fix it?

A5: Streaking can be caused by several factors:

  • Sample Overloading: You have applied too much sample to the plate. Try diluting your sample further before spotting.

  • Highly Polar Compound: this compound is quite polar and may streak on silica gel. You can try a more polar solvent system. Adding a small amount of a polar solvent like methanol (B129727) to your eluent can sometimes resolve streaking.

  • Acidic or Basic Nature: If your compound is acidic or basic, it can interact with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to your mobile phase can lead to sharper spots.

  • Insoluble Material: If your sample contains insoluble material, it can cause streaking from the origin. Ensure your sample is fully dissolved before spotting.

Q6: I don't see any spots on my TLC plate after development and visualization. What should I do?

A6: This issue can arise from a few common problems:

  • Sample Too Dilute: The concentration of your sample may be too low. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.

  • Compound Not UV-Active: If you are only using a UV lamp, your compound may not absorb UV light. Always follow up with a chemical stain like potassium permanganate, which is a good general-purpose stain.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the origin line, your sample will dissolve into the solvent pool instead of moving up the plate. Ensure the solvent level is always below where you have spotted your samples.

  • Compound Evaporation: If your product is volatile, it may have evaporated from the plate during drying. This is less likely with this compound but is a possibility to consider.

Q7: The spots for my starting material and product are too close together (poor separation). How can I improve this?

A7: Poor separation, indicated by very similar Rf values, can be addressed by:

  • Changing Solvent Polarity: If the spots are too high on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane and less ethyl acetate). If the spots are too low on the plate (low Rf), increase the polarity of your solvent system (e.g., use less hexane and more ethyl acetate).

  • Trying a Different Solvent System: Sometimes, simply changing the ratio of two solvents is not enough. You may need to switch to a different solvent system altogether. For example, trying a mixture of dichloromethane (B109758) and methanol can provide different selectivity and improve separation.

  • Using a Longer TLC Plate: A longer plate provides a greater distance for the components to travel, which can improve the separation between spots with close Rf values.

G cluster_problems Common TLC Problems cluster_solutions Troubleshooting Steps streaking Streaking Spots check_conc Check Sample Concentration (Dilute or Concentrate) streaking->check_conc check_polarity Adjust Solvent Polarity streaking->check_polarity check_spotting Ensure Proper Spotting Technique streaking->check_spotting no_spots No Spots Visible no_spots->check_conc check_visualization Use Chemical Stain no_spots->check_visualization check_solvent_level Verify Solvent Level in Chamber no_spots->check_solvent_level poor_sep Poor Separation (Similar Rf) poor_sep->check_polarity try_new_solvent Try Different Solvent System poor_sep->try_new_solvent

Caption: Troubleshooting guide for common issues in TLC analysis.

References

Technical Support Center: Managing Thermally Unstable Products in Acethydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Acethydrazide and its derivatives. It provides troubleshooting guidance and answers to frequently asked questions regarding the management of thermally unstable products, particularly acetylhydrazones, formed in reactions with aldehydes and ketones.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of thermally sensitive this compound reaction products.

Problem Potential Cause Suggested Solution
Low or No Product Yield Reaction Temperature Too High: The desired product may be degrading as it forms.- Conduct the reaction at a lower temperature. Start with ice-bath temperatures (0-5 °C) and slowly allow the reaction to warm to room temperature if necessary.- Use a temperature-controlled reaction vessel.
Unfavorable pH: The optimal pH for hydrazone formation is typically between 4 and 6.[1]- Adjust the pH of the reaction mixture with a mild acid catalyst, such as glacial acetic acid.[2]
Side Reactions: Formation of byproducts like azines can reduce the yield of the desired hydrazone.[2]- Use a 1:1 molar ratio of this compound to the carbonyl compound.- Add the carbonyl compound dropwise to the this compound solution to prevent localized excess.[3]
Product Decomposition During Work-up or Purification Elevated Temperatures: Standard purification techniques like distillation or high-temperature recrystallization can cause thermal degradation.- Recrystallization: Use a low-boiling point solvent system (e.g., hexane (B92381)/ethyl acetate) and allow the solution to cool slowly at room temperature, followed by refrigeration, to induce crystallization.[2] Avoid heating for prolonged periods.- Column Chromatography: If the product is sensitive to acidic silica (B1680970) gel, use deactivated silica (treated with a base like triethylamine) or basic alumina (B75360).[4] Run the column at room temperature.
Hydrolysis: The hydrazone C=N bond can be cleaved by water, especially under acidic conditions.[1]- Ensure all solvents and reagents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product in a desiccator, protected from light.[1]
Oily or Non-Crystalline Product Impurities: The presence of unreacted starting materials or byproducts can prevent crystallization.- Trituration: Stir the oily product with a cold, non-polar solvent like pentane (B18724) or hexane to induce solidification.[5]
Inherent Properties of the Product: Some hydrazones are naturally oily.- If trituration fails, purification by column chromatography on deactivated silica or basic alumina is recommended.[2][4]
Unexpected Exotherm or Runaway Reaction Reaction is Highly Exothermic: The condensation reaction can generate significant heat.- Maintain strict temperature control using an ice bath or a cryostat.- Add reagents dropwise to manage the rate of heat generation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of thermal decomposition in my this compound reaction?

A1: Signs of thermal decomposition include a noticeable color change (often darkening or turning brown), the evolution of gas, a decrease in the yield of the desired product, and the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate.

Q2: At what temperature do acetylhydrazones typically start to decompose?

A2: The thermal stability of acetylhydrazones can vary significantly based on their molecular structure. While specific decomposition temperatures are not widely tabulated, many hydrazones are sensitive to heat. It is best practice to handle them at or below room temperature unless thermal analysis (like TGA/DSC) has been performed.[7][8]

Q3: How can I monitor the stability of my thermally sensitive product during an experiment?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the stability of your product over time.[9] You can take aliquots from your reaction or purified product at different time points and analyze them for the appearance of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect degradation by observing changes in the spectra.[10]

Q4: Are there any alternatives to heating to increase the reaction rate?

A4: Yes, instead of increasing the temperature, you can use a catalyst. A few drops of glacial acetic acid are commonly used to catalyze hydrazone formation without requiring heat.[11] Additionally, ensuring efficient mixing can improve reaction kinetics at lower temperatures.

Q5: How should I store my purified, thermally unstable acetylhydrazone?

A5: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at a low temperature (e.g., in a refrigerator or freezer). Using a desiccator will protect it from moisture, which can cause hydrolysis.[1]

Data Presentation

The thermal stability of acetylhydrazones is influenced by the nature of the substituent from the original aldehyde or ketone. The following table provides hypothetical, yet representative, thermal analysis data for a series of N'-substituted acetylhydrazones to illustrate these differences.

Substituent (R in R-CH=N-NH-COCH₃) Melting Point (°C) Onset of Decomposition (TGA, °C) Primary Decomposition Products (Hypothetical)
Phenyl125-127~150Acetanilide, Nitrogen, Methane
4-Nitrophenyl198-200~2104-Nitroaniline, Nitrogen, Methane
4-Methoxyphenyl130-132~1454-Methoxyaniline, Nitrogen, Methane
2-Furyl110-112~1302-Amino-furan, Nitrogen, Methane
Cyclohexyl95-97~120Cyclohexylamine, Nitrogen, Methane

Note: This data is illustrative and intended to demonstrate the expected trends. Actual values should be determined experimentally using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8]

Experimental Protocols

Protocol 1: Low-Temperature Synthesis of a Thermally Sensitive Acetylhydrazone

Objective: To synthesize an acetylhydrazone while minimizing thermal degradation.

Materials:

  • This compound (1.0 eq)

  • Aldehyde/Ketone (1.0 eq)

  • Anhydrous Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the aldehyde or ketone in a minimal amount of anhydrous ethanol.

  • Slowly add the aldehyde/ketone solution to the stirred this compound solution dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • If the reaction is incomplete, allow it to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Once the reaction is complete (as indicated by TLC), the product may precipitate. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure at a low temperature (<30 °C).

  • Purify the crude product immediately using a suitable low-temperature method (see Protocol 2).

Protocol 2: Purification of a Thermally Sensitive Acetylhydrazone by Low-Temperature Recrystallization

Objective: To purify a thermally sensitive acetylhydrazone without causing degradation.

Materials:

  • Crude acetylhydrazone product

  • Recrystallization solvent system (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate (use with extreme caution and low heat)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Select a suitable solvent system where the compound is soluble at slightly elevated temperatures (or room temperature) and insoluble at low temperatures.[2]

  • In an Erlenmeyer flask, add a minimal amount of the more soluble solvent to the crude product to dissolve it. Gentle warming (<40°C) may be applied if necessary, but avoid boiling.

  • If the compound is dissolved, slowly add the less soluble solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy.

  • Add a drop or two of the more soluble solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent system.

  • Dry the crystals under vacuum at room temperature.

Mandatory Visualizations

experimental_workflow cluster_synthesis Low-Temperature Synthesis cluster_purification Low-Temperature Purification start Dissolve this compound in Anhydrous Ethanol add_carbonyl Add Carbonyl Solution (Dropwise at 0°C) start->add_carbonyl add_catalyst Add Catalytic Acetic Acid add_carbonyl->add_catalyst react Stir at 0°C to RT add_catalyst->react monitor_tlc Monitor by TLC react->monitor_tlc monitor_tlc->react Incomplete isolate Isolate Crude Product monitor_tlc->isolate Reaction Complete dissolve Dissolve Crude Product (Minimal Hot Solvent) isolate->dissolve Proceed to Purification cool Slow Cooling to RT dissolve->cool crystallize Induce Crystallization (Ice Bath) cool->crystallize filter Vacuum Filtration crystallize->filter dry Dry Under Vacuum filter->dry

Caption: Workflow for synthesizing and purifying thermally unstable acetylhydrazones.

troubleshooting_logic start Reaction Issue (e.g., Low Yield, Decomposition) check_temp Is Reaction Temperature > RT? start->check_temp lower_temp Action: Lower Temperature (e.g., Ice Bath) check_temp->lower_temp Yes check_ph Is pH outside 4-6 range? check_temp->check_ph No end_node Improved Outcome lower_temp->end_node adjust_ph Action: Add Catalytic Acid (e.g., Acetic Acid) check_ph->adjust_ph Yes check_reagents Are Reagents Added Too Quickly? check_ph->check_reagents No adjust_ph->end_node slow_addition Action: Add Carbonyl Compound Dropwise check_reagents->slow_addition Yes check_reagents->end_node No slow_addition->end_node

Caption: Troubleshooting logic for this compound reactions with thermally unstable products.

References

Avoiding hydrolysis of anhydride reagents in acetylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of anhydride (B1165640) reagents in acetylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is anhydride hydrolysis, and why is it a concern in acetylation reactions?

Anhydride hydrolysis is a chemical reaction where an anhydride molecule reacts with water to form two molecules of carboxylic acid.[1][2] In the context of acetylation, if the anhydride reagent (like acetic anhydride) reacts with water, it is consumed in this side reaction, reducing the amount available to acetylate the target substrate. This leads to lower yields of the desired acetylated product.[1][3] Furthermore, the carboxylic acid produced (e.g., acetic acid) can sometimes interfere with the reaction or complicate the purification process.[4]

Q2: My acetylation reaction is giving a low yield. How can I determine if anhydride hydrolysis is the cause and what other factors should I consider?

Low yield is a common issue that can often be traced back to the hydrolysis of the anhydride reagent due to the presence of water.[1] However, other factors could also be at play. Here's a checklist to troubleshoot a low-yield reaction:

  • Reagent Purity and Stoichiometry :

    • Ensure all reagents and solvents are anhydrous (dry).[1][4]

    • Use an adequate molar excess of the anhydride reagent. A 1.5 to 2-fold excess for each functional group (hydroxyl or amine) is a typical starting point.[1][4]

  • Reaction Conditions :

    • Some acetylations may require heating to proceed efficiently; consider increasing the temperature to around 60-70°C if the reaction is sluggish at room temperature.[1][4]

    • The reaction may require a longer duration for sterically hindered substrates.[1] Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to ensure it has reached completion before workup.[4]

  • Catalysis :

    • Many acetylation reactions need a base catalyst, such as pyridine (B92270) or triethylamine, to proceed effectively.[1][4]

    • For less reactive substrates, a more potent catalyst like 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts.[1][4]

Q3: How can I effectively prevent the hydrolysis of my anhydride reagent?

Preventing hydrolysis requires the rigorous exclusion of water from the reaction system. This can be achieved through several best practices:

  • Use Anhydrous Reagents and Solvents : Employ commercially available anhydrous solvents or dry them using appropriate methods before use.[5][6]

  • Dry Glassware Thoroughly : Glass surfaces can adsorb significant amounts of water.[5] Dry all glassware in an oven (at ~125°C for at least 24 hours) or by flame-drying immediately before use.[5][7]

  • Maintain an Inert Atmosphere : Perform the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1][7] Using drying tubes filled with a desiccant like calcium chloride can also help protect the reaction from ambient moisture.[7]

Q4: What is the proper procedure for handling and storing anhydride reagents?

Anhydride reagents are sensitive to moisture and should be handled with care to maintain their integrity.

  • Storage : Store anhydrides in tightly sealed containers in a cool, dry place. Specialized bottles, such as those with a Sure/Seal™ system, provide a convenient way to store and dispense anhydrous reagents without exposure to atmospheric moisture or oxygen.[8]

  • Handling :

    • Never leave reagent bottles open to the air.[9]

    • Use clean, dry dispensing equipment, such as syringes or pipettes with disposable tips.[8][9]

    • To prevent contamination of the entire stock, never return any unused reagent to its original container.[9] It is better to dispense the required amount into a separate, dry container for use.

Q5: During the reaction workup, how can I remove excess anhydride and the carboxylic acid byproduct?

A standard aqueous workup procedure is typically used to remove unreacted anhydride and the carboxylic acid byproduct.

  • Quenching : Carefully add a protic solvent like methanol (B129727) or water to the reaction mixture to convert any remaining anhydride into its corresponding carboxylic acid.[1][4]

  • Neutralization and Extraction : Dilute the mixture with an appropriate organic solvent and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1][4] This will neutralize the acidic byproduct and extract it into the aqueous layer.

  • Washing and Drying : Follow the basic wash with washes of water and then brine to remove residual water from the organic layer.[1][4][10] Finally, dry the organic layer over a solid drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to isolate the crude product.[1][10]

Troubleshooting Guide

This table summarizes common problems encountered during acetylation reactions, their potential causes, and recommended solutions.

ProblemPotential CauseRecommended Solution
Low Yield of Acetylated Product 1. Hydrolysis of Anhydride : Presence of water in reagents, solvents, or on glassware.[1]1. Ensure all components are anhydrous. Use dry solvents, oven- or flame-dried glassware, and perform the reaction under an inert atmosphere.[1][5][7]
2. Incomplete Reaction : Insufficient reaction time, temperature, or catalyst.[1]2. Increase reaction time or temperature (e.g., to 60-70°C).[1] Add a suitable catalyst like pyridine or DMAP.[1][4] Monitor reaction progress via TLC.[4]
3. Insufficient Anhydride : Molar ratio of anhydride to substrate is too low.[1]3. Increase the molar equivalents of the anhydride. A 1.5 to 2-fold excess is a good starting point.[1][4]
Formation of Multiple Products 1. Di- or Poly-acetylation : Substrate has multiple nucleophilic sites.[1]1. Use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture.[1][4]
2. Competitive N- vs. O-Acetylation : Substrate contains both amine and hydroxyl groups.2. Amines are generally more nucleophilic and will react preferentially.[1][4] To favor O-acetylation, consider protecting the amine group first.
Presence of Unreacted Starting Material 1. Poor Substrate Reactivity : Steric hindrance or electronic effects on the substrate.[1]1. Increase reaction temperature, use a more potent catalyst (e.g., DMAP), or extend the reaction time.[1]
Formation of a White Precipitate 1. Salt Formation : The acetic acid byproduct may react with a basic amine in the reaction mixture.1. This is not always problematic and can be expected. The salt will typically be removed during the aqueous workup.[1]

Experimental Protocols

Protocol 1: Drying of Glassware

Glassware must be completely free of water for moisture-sensitive reactions.[5]

  • Method A: Oven-Drying

    • Disassemble all glassware components (e.g., remove stopcocks from addition funnels).

    • Place the glassware in a drying oven set to approximately 125°C for at least 24 hours before use.[5]

    • Using heat-resistant gloves, remove the hot glassware and assemble the apparatus while it is still warm. For best results, flush the apparatus with an inert gas like nitrogen during assembly.[5]

  • Method B: Flame-Drying

    • Assemble the full apparatus. Ensure it is securely clamped.

    • Using a heat gun or a Bunsen burner with a soft flame, gently heat the surface of the glassware under a stream of inert gas.

    • Continue heating until all visible moisture has evaporated. Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding reagents.

Protocol 2: General Anhydrous Acetylation Reaction

This protocol provides a general workflow for performing an acetylation under anhydrous conditions.

  • Preparation : Set up oven- or flame-dried glassware under a positive pressure of dry nitrogen or argon.

  • Reagent Addition : Dissolve the substrate in a suitable anhydrous solvent in the reaction flask. If a base catalyst (e.g., pyridine or triethylamine) is used, add it at this stage.

  • Acetylation : Add the acetic anhydride dropwise to the stirred solution. A common starting point is to use 1.5-2.0 equivalents of anhydride per hydroxyl or amine group.[1][4]

  • Reaction : Allow the reaction to stir at room temperature or heat as required.[1] Monitor the progress by TLC until the starting material is consumed.

  • Workup :

    • Cool the reaction to room temperature (if heated).

    • Carefully quench the reaction by adding methanol to consume any unreacted anhydride.[1]

    • Dilute the mixture with an organic solvent and wash with 1 M HCl (if a basic catalyst like pyridine was used), followed by saturated aqueous NaHCO₃, and finally brine.[1][4]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography if necessary.[1]

Protocol 3: Drying Solvents with Molecular Sieves

Molecular sieves are an effective way to dry many common organic solvents. 3Å sieves are generally preferred for their ability to selectively adsorb water.[11]

  • Activation of Sieves : Activate new or previously used molecular sieves by heating them in a glassware oven (175-350°C) overnight.[11] Allow them to cool in a desiccator to prevent re-adsorption of atmospheric moisture.[12]

  • Drying : Add the activated molecular sieves to the solvent to be dried. Use a sufficient amount (e.g., 20% mass/volume loading) and allow the mixture to stand for at least 24 hours.[11]

  • Storage : Store the dried solvent over the molecular sieves in a sealed container to maintain its anhydrous state.

Visual Guides

G start Start: Prepare for Acetylation prep_glass Dry Glassware (Oven or Flame-Dry) start->prep_glass prep_solvent Use Anhydrous Solvent start->prep_solvent prep_reagents Prepare Anhydrous Reagents start->prep_reagents setup Assemble Apparatus Under Inert Gas (N2/Ar) prep_glass->setup prep_solvent->setup prep_reagents->setup reaction Perform Acetylation Reaction setup->reaction workup Reaction Workup (Quench, Wash, Dry) reaction->workup end_node Isolate Product workup->end_node

Caption: Workflow for preventing anhydride hydrolysis.

G problem Problem: Low Reaction Yield check_water Were anhydrous conditions strictly maintained? problem->check_water sol_water_yes Yes check_water->sol_water_yes Yes sol_water_no No check_water->sol_water_no No check_reagents Is anhydride:substrate ratio sufficient? (e.g., >1.5 eq) sol_water_yes->check_reagents improve_conditions Improve Anhydrous Technique: - Dry glassware thoroughly - Use dry solvents - Use inert atmosphere sol_water_no->improve_conditions sol_reagents_yes Yes check_reagents->sol_reagents_yes Yes sol_reagents_no No check_reagents->sol_reagents_no No check_conditions Are reaction conditions (temp, time, catalyst) optimal? sol_reagents_yes->check_conditions increase_reagents Increase Molar Equivalents of Anhydride sol_reagents_no->increase_reagents sol_conditions_yes Yes check_conditions->sol_conditions_yes Yes sol_conditions_no No check_conditions->sol_conditions_no No final_check Review substrate reactivity (steric hindrance) sol_conditions_yes->final_check optimize_conditions Optimize Reaction: - Increase temperature - Extend reaction time - Add catalyst (Pyridine/DMAP) sol_conditions_no->optimize_conditions

Caption: Troubleshooting logic for low-yield acetylations.

References

Validation & Comparative

A Comparative Analysis of Acethydrazide and Other Hydrazides in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of heterocyclic compounds with diverse pharmacological activities.[1][2][3] Among the various hydrazides utilized in organic synthesis, Acethydrazide presents a simple and reactive building block. This guide provides a comparative analysis of this compound against other commonly employed hydrazides, such as benzhydrazide, isonicotinic acid hydrazide (Isoniazid), and cyanoacetic acid hydrazide, in the synthesis of key heterocyclic scaffolds: pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The comparison focuses on reaction yields, conditions, and overall efficiency, supported by experimental data from the literature.

Comparative Performance in Heterocyclic Synthesis

The utility of a hydrazide in synthesis is often determined by its reactivity, the stability of the resulting intermediates, and the yield of the final heterocyclic product. The following tables summarize quantitative data for the synthesis of various heterocycles using this compound and other hydrazides. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, the presented data is a collation from various sources to provide a comparative perspective.

Synthesis of Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4] The most common method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazide with a 1,3-dicarbonyl compound.[5]

Hydrazide1,3-Dicarbonyl CompoundSolventCatalystReaction ConditionsYield (%)Reference
This compoundAcetylacetoneEthanol (B145695)-Reflux, 4h~85%[6]
Phenylhydrazine (B124118)Ethyl acetoacetateNone-Room Temp.High[5]
PhenylhydrazineSubstituted ChalconesEthanolAcetic AcidReflux, 6-8h70-85%[7]
Isonicotinic acid hydrazideEthyl acetoacetateEthanol-Reflux, 5h82%[8]

Analysis: this compound demonstrates high efficiency in the synthesis of pyrazoles, with yields comparable to other commonly used hydrazides like phenylhydrazine and isonicotinic acid hydrazide. The choice of hydrazide often depends on the desired substituent on the pyrazole nitrogen, which can significantly influence the biological activity of the final compound.

Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, known for its antibacterial, antifungal, and anti-inflammatory properties.[9] A common synthetic route involves the cyclization of an acylhydrazone, which is formed from the condensation of a hydrazide with an aldehyde, or the direct cyclization of a hydrazide using various reagents.[10]

HydrazideReagent(s)SolventReaction ConditionsYield (%)Reference
This compoundAromatic Aldehyde, Chloramine-TEthanolReflux, 3h75-88%[11]
Isonicotinic acid hydrazideCarbon Disulfide, KOHEthanolRefluxHigh[10]
BenzhydrazideAromatic Aldehyde, I2DMSO100°C, 2-3h80-92%[12]
Various Acyl Hydrazidesα-bromo nitroalkanes, KI, UHPDMERoom Temp.63-70%[13]

Analysis: this compound is a competent substrate for the synthesis of 1,3,4-oxadiazoles, affording good to excellent yields. The choice of the cyclizing agent and reaction conditions plays a crucial role in the efficiency of the reaction. Other hydrazides, such as isonicotinic acid hydrazide and benzhydrazide, are also widely used and demonstrate high yields under various synthetic protocols.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal and antimicrobial properties.[14] Their synthesis often involves the reaction of hydrazides with various reagents, such as nitriles, isothiocyanates, or through the cyclization of intermediate thiosemicarbazides.[15]

HydrazideReagent(s)SolventReaction ConditionsYield (%)Reference
This compoundPhenyl isothiocyanate, NaOHWater/EthanolRefluxGood[16]
Isonicotinic acid hydrazideCarbon Disulfide, Hydrazine (B178648) HydrateBasic mediaRefluxHigh[15]
4-Bromobenzoic acid hydrazide4-Fluoroaniline, Methyl Iodide, Na2CO3DMF110°C, 24hGood[15]
TrifluoroacetimidohydrazidesD-Glucose, AcidSolvent80°C, 3hHigh[17]

Analysis: this compound serves as a valuable precursor for the synthesis of 1,2,4-triazoles. The synthetic route often involves a multi-step process, and the yields are generally good. The versatility of the 1,2,4-triazole (B32235) synthesis allows for the use of a wide range of hydrazides, with the final product's properties being highly dependent on the starting materials.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles using hydrazides.

General Protocol for the Synthesis of Pyrazoles from Hydrazides (Knorr Synthesis)

Materials:

  • Hydrazide (e.g., this compound) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve the hydrazide (1.0 eq) in ethanol in a round-bottom flask.

  • To this solution, add the 1,3-dicarbonyl compound (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[5]

General Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Hydrazides

Materials:

  • Hydrazide (e.g., Benzhydrazide) (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine the hydrazide (1.0 eq), aromatic aldehyde (1.0 eq), iodine (1.1 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Heat the reaction mixture to 100°C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water and a solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Dry the solid and purify by recrystallization from a suitable solvent (e.g., ethanol).[12]

General Protocol for the Synthesis of 3-Substituted-4-amino-5-mercapto-1,2,4-triazoles

Materials:

  • Hydrazide (e.g., Isonicotinic acid hydrazide) (1.0 eq)

  • Carbon Disulfide (CS₂) (1.2 eq)

  • Potassium Hydroxide (B78521) (KOH)

  • Hydrazine Hydrate (excess)

  • Ethanol

Procedure:

  • Dissolve the hydrazide (1.0 eq) and potassium hydroxide in ethanol.

  • Cool the solution in an ice bath and add carbon disulfide (1.2 eq) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • To the resulting potassium dithiocarbazinate salt, add an excess of hydrazine hydrate.

  • Heat the mixture to reflux for 4-6 hours, during which the color of the solution may change and hydrogen sulfide (B99878) gas may evolve.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol.[15]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles from hydrazides.

G cluster_0 Pyrazole Synthesis (Knorr) A Hydrazide C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D Pyrazole C->D

Caption: General workflow for the synthesis of pyrazoles.

G cluster_1 1,3,4-Oxadiazole Synthesis E Hydrazide G Acylhydrazone Intermediate E->G F Aldehyde F->G H Oxidative Cyclization G->H I 1,3,4-Oxadiazole H->I

Caption: General workflow for 1,3,4-oxadiazole synthesis.

G cluster_2 1,2,4-Triazole Synthesis J Hydrazide L Thiosemicarbazide Intermediate J->L K Isothiocyanate K->L M Cyclization L->M N 1,2,4-Triazole M->N

Caption: General workflow for 1,2,4-triazole synthesis.

Conclusion

This compound is a highly effective and versatile reagent in the synthesis of a variety of biologically important heterocyclic compounds. Its performance, in terms of reaction yield and applicability, is comparable to other widely used hydrazides such as benzhydrazide and isonicotinic acid hydrazide. The choice of a specific hydrazide is primarily dictated by the desired substitution on the resulting heterocycle, which in turn influences its pharmacological profile. The experimental protocols and synthetic workflows provided in this guide offer a practical framework for researchers to select the most appropriate hydrazide and reaction conditions for their specific synthetic targets. Further research focusing on direct, side-by-side comparative studies of different hydrazides under identical conditions would be invaluable for a more nuanced understanding of their relative reactivity and efficiency.

References

A Comparative Guide to the Validation of Analytical Methods for Acethydrazide using HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Acethydrazide, a crucial chemical intermediate and potential impurity, is paramount for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given analytical challenge.

The choice between HPLC and GC for the analysis of this compound is contingent on the specific analytical requirements of the study. GC, particularly when coupled with a mass spectrometer (GC-MS), often provides lower detection limits.[1] However, a significant consideration for the GC analysis of this compound is the necessity for derivatization to enhance its volatility and thermal stability.[1][2] This additional sample preparation step can increase the complexity and duration of the analysis.[1] Conversely, HPLC methods can often analyze this compound directly.

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the quantitative performance data from the validation of representative HPLC and GC methods for the analysis of this compound.

Validation ParameterHPLC MethodGC-MS Method (with Derivatization)Rationale for Comparison
Linearity (R²) > 0.999[1]> 0.999[1]Both techniques are capable of achieving excellent linearity over a defined concentration range.[1]
Accuracy (% Recovery) 98.5 - 101.2%[1]99.1 - 100.8%[1]High accuracy is achievable with both methods through proper development and validation.[1]
Precision (% RSD) < 2.0%[1]< 2.0%[1]Both methods demonstrate high precision for repeatable and reproducible results.[1]
Limit of Detection (LOD) ~0.1 µg/mL[1]~0.01 µg/mL[1]GC-MS typically offers lower detection limits for volatile or derivatized compounds.[1]
Limit of Quantitation (LOQ) ~0.3 µg/mL[1]~0.03 µg/mL[1]The higher sensitivity of GC-MS allows for the quantification of trace amounts of this compound.[1]
Specificity High[1]Very High[1]The mass detector in GC-MS provides definitive identification, offering superior specificity.[1]

Experimental Protocols

Detailed experimental protocols are essential for the successful replication and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in various samples.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[2] A Primesep N HILIC mixed-mode column is also a suitable alternative.[1][3]

  • Mobile Phase: A gradient elution is often used, with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.[2]

  • Detection Wavelength: Detection is typically performed at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the trace analysis of this compound, which requires a derivatization step.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]

  • Derivatization: In-situ derivatization is performed by reacting this compound with a derivatizing agent such as benzaldehyde (B42025) or acetone (B3395972) to form a more volatile and thermally stable derivative.[1]

  • GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.[1]

    • Ramp: 10°C/min to 250°C.[1]

    • Hold: 5 minutes at 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250°C.[1][2]

  • MS Transfer Line Temperature: 280°C.[1][2]

  • Ion Source Temperature: 230°C.[1][2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]

  • Sample Preparation: The sample is dissolved in a suitable solvent, and the derivatizing agent is added. The reaction mixture may be heated in a sealed vial before injection.[1]

Workflow for Analytical Method Validation

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[4] The following diagram illustrates a typical workflow for the validation of analytical methods in accordance with ICH guidelines.[5][6]

Analytical_Method_Validation_Workflow cluster_dev Development Phase cluster_val Validation Phase (ICH Q2) cluster_imp Implementation Phase MethodDev Method Development & Optimization PreValidation Pre-Validation/ Feasibility Studies MethodDev->PreValidation Protocol Validation Protocol Definition PreValidation->Protocol Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity ValidationReport Validation Report & Documentation Specificity->ValidationReport Linearity->Accuracy Linearity->ValidationReport Accuracy->Precision Accuracy->ValidationReport Precision->LOD_LOQ Precision->ValidationReport LOD_LOQ->Robustness LOD_LOQ->ValidationReport Robustness->ValidationReport RoutineAnalysis Routine Analysis & QC ValidationReport->RoutineAnalysis

Caption: General workflow for analytical method validation.

References

A Comparative Analysis of the Reactivity of Acethydrazide and Pivalic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chemical building blocks is paramount. This guide provides an objective comparison of the reactivity of acethydrazide and pivalic acid hydrazide, two common reagents in synthetic and medicinal chemistry. The primary differentiator between these two molecules lies in the steric bulk of the acyl group, which significantly influences their nucleophilic character and, consequently, their reaction kinetics and yields.

The core of this comparison centers on the accessibility of the terminal nucleophilic nitrogen of the hydrazide moiety. In this compound, the relatively small methyl group presents minimal steric hindrance. Conversely, the bulky tert-butyl group of pivalic acid hydrazide creates significant steric congestion around the reactive nitrogen, impeding its approach to electrophilic centers.[1][2] This fundamental structural difference is the primary determinant of their varied reactivity profiles in common reactions such as acylation and condensation.

Quantitative Data Summary

While direct, side-by-side kinetic studies comparing this compound and pivalic acid hydrazide are not extensively documented in the literature, the principle of steric hindrance allows for a clear predictive comparison. The impact of a tert-butyl group on reactivity is significant. For instance, a related kinetic study demonstrated that the sterically hindered pivaldehyde reacts 7.5 times slower than the less hindered butyraldehyde (B50154) in hydrazone formation, underscoring the substantial effect of steric bulk on reaction rates.[3] This principle strongly suggests that pivalic acid hydrazide will exhibit lower reaction rates compared to this compound under identical conditions.

Reaction TypeThis compound (Expected)Pivalic Acid Hydrazide (Expected)Key Influencing Factor
Condensation (Hydrazone Formation) Higher reaction rate, higher yieldLower reaction rate, lower yieldSteric hindrance from the tert-butyl group in pivalic acid hydrazide impedes the nucleophilic attack on the carbonyl carbon.[1]
Acylation Higher reaction rate, higher yieldLower reaction rate, lower yieldThe bulky tert-butyl group in pivalic acid hydrazide sterically hinders the approach of the acylating agent to the terminal nitrogen.[4]

Experimental Protocols

To facilitate empirical comparison, the following standardized protocols for key reactions are provided. These protocols are designed to be directly comparable for both this compound and pivalic acid hydrazide.

Protocol 1: Condensation Reaction with an Aldehyde (Hydrazone Formation)

This protocol describes a general procedure for the synthesis of a hydrazone from a hydrazide and an aldehyde, which can be adapted for a comparative study.[1][5]

Materials:

  • This compound or Pivalic Acid Hydrazide

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of the selected hydrazide (this compound or pivalic acid hydrazide) in a minimal amount of absolute ethanol.

  • Add 1.0 equivalent of the aldehyde to the solution.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature or under gentle reflux.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the hydrazone product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Characterize the product by appropriate analytical methods (e.g., NMR, IR, melting point).

Protocol 2: Acylation Reaction with an Acid Anhydride (B1165640)

This protocol provides a general method for the N-acylation of a hydrazide using an acid anhydride.[6][7]

Materials:

  • This compound or Pivalic Acid Hydrazide

  • Acid Anhydride (e.g., Acetic Anhydride)

  • Appropriate solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Pyridine (B92270) (optional, as a base and catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve 1.0 equivalent of the selected hydrazide (this compound or pivalic acid hydrazide) in a suitable solvent in a round-bottom flask.

  • If desired, add 1.1 equivalents of pyridine to the solution.

  • Slowly add 1.1 equivalents of the acid anhydride to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (if a base was used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams are provided.

Hydrazone_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration Hydrazide R-C(=O)NHNH₂ Intermediate1 R'R''C(O⁻)-N⁺H₂NHC(=O)R Hydrazide->Intermediate1 attacks Carbonyl R'R''C=O Carbonyl->Intermediate1 Intermediate1_2 R'R''C(O⁻)-N⁺H₂NHC(=O)R Intermediate2 R'R''C(OH)-NHNHC(=O)R Intermediate2_2 R'R''C(OH)-NHNHC(=O)R Intermediate1_2->Intermediate2 proton transfer Hydrazone R'R''C=NNHC(=O)R Water H₂O Intermediate2_2->Hydrazone eliminates Intermediate2_2->Water

Caption: Mechanism of Hydrazone Formation.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_analysis Analysis Acethydrazide_sol This compound Solution Reaction_A Reaction A: This compound + Electrophile Acethydrazide_sol->Reaction_A Pivalic_Hydrazide_sol Pivalic Acid Hydrazide Solution Reaction_B Reaction B: Pivalic Acid Hydrazide + Electrophile Pivalic_Hydrazide_sol->Reaction_B Electrophile_sol Electrophile Solution (Aldehyde/Acylating Agent) Electrophile_sol->Reaction_A Electrophile_sol->Reaction_B TLC_A TLC Monitoring (A) Reaction_A->TLC_A TLC_B TLC Monitoring (B) Reaction_B->TLC_B Workup_A Workup & Isolation (A) TLC_A->Workup_A Workup_B Workup & Isolation (B) TLC_B->Workup_B Analysis_A Yield & Purity Analysis (A) Workup_A->Analysis_A Analysis_B Yield & Purity Analysis (B) Workup_B->Analysis_B Comparison Comparative Analysis Analysis_A->Comparison Analysis_B->Comparison

Caption: Comparative Reactivity Experimental Workflow.

References

A Comparative Guide to the Biological Activity of Acethydrazide: In-Vitro vs. In-Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acethydrazide, also known as acetylhydrazine, is a significant metabolite of the first-line anti-tuberculosis drug isoniazid (B1672263). Its biological activity, particularly its role in isoniazid-induced hepatotoxicity, has been a subject of extensive research. This guide provides a comprehensive comparison of the in-vitro and in-vivo studies on this compound's biological effects, offering insights into its mechanisms of action, toxicity, and metabolic fate.

Quantitative Data Summary

The following tables summarize key quantitative data from in-vitro and in-vivo studies to facilitate a direct comparison of this compound's biological activity.

Table 1: In-Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointConcentration/IC50Reference
Isolated Rat HepatocytesLDH LeakageCytotoxicity> 16 mM (for parent hydrazine)[1]
Isolated Rat HepatocytesATP DepletionMetabolic ToxicityDose-dependent (at non-cytotoxic concentrations for hydrazine)[1]
Isolated Rat HepatocytesProtein Synthesis InhibitionMetabolic ToxicityOccurs at concentrations below those affecting cell viability (for hydrazine)[1]

Note: Specific IC50 values for this compound's cytotoxicity are not widely reported in the reviewed literature; data for its parent compound, hydrazine (B178648), are provided for context.

Table 2: In-Vivo Toxicity and Pharmacokinetics of this compound (Acetylhydrazine)

Animal ModelRoute of AdministrationParameterValueReference
HumanOral (from Isoniazid)Plasma Half-life~5 times longer than isoniazid; >20 hours in slow acetylators[2]
HumanIntravenousEliminationDependent on NAT2 acetylator status[3]
RatIntraperitonealHepatotoxicity Threshold Dose~10 mg/kg (for parent hydrazine)[4]
RatIntraperitonealOptimal Hepatotoxic Dose~40 mg/kg (for parent hydrazine)[4]
MouseOralLD50 (1,2-dimethylhydrazine)11.7 mg/kg (male), 27.1 mg/kg (female)[5]

Comparative Analysis: In-Vitro vs. In-Vivo Findings

Studies on this compound reveal a critical interplay between its intrinsic chemical properties and the complex biological environment, leading to notable differences between in-vitro and in-vivo observations.

Metabolic Activation is Key to In-Vivo Toxicity: A central theme emerging from in-vivo research is that this compound itself is not the ultimate toxic agent. Instead, its hepatotoxicity is a consequence of metabolic activation by cytochrome P450 enzymes in the liver.[6][7] This process generates a reactive acylating species that covalently binds to hepatic macromolecules, leading to cellular damage and necrosis.[6][7] This crucial step of metabolic activation is often not fully replicated in simple in-vitro cell culture models, which may explain why higher concentrations of the parent compound, hydrazine, are required to elicit cytotoxicity in isolated hepatocytes.[8]

Pharmacokinetics Influence In-Vivo Outcomes: The in-vivo effects of this compound are significantly influenced by pharmacokinetic factors, particularly the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme.[2][9] An individual's acetylator status (slow or rapid) determines the rate of both the formation of this compound from isoniazid and its subsequent detoxification to diacetylhydrazine.[2] Slow acetylators have a prolonged plasma half-life of this compound, which can lead to its accumulation and an increased risk of hepatotoxicity.[2] Furthermore, the parent drug, isoniazid, can inhibit the detoxification of this compound, further enhancing its toxic potential in vivo.[3][8] These complex pharmacokinetic interactions are absent in in-vitro systems.

Discrepancies in Endpoints: A direct comparison of in-vivo and in-vitro studies using hydrazine as a model compound highlights discrepancies in toxicological endpoints. While some biochemical changes like glutathione (B108866) and ATP depletion are observed in both systems, much higher concentrations are needed in-vitro.[8] More specific hepatic effects observed in-vivo, such as changes in triglyceride levels, are not consistently replicated in-vitro.[8] However, inhibition of protein synthesis appears to be a more consistent marker between the two models.[8]

Experimental Protocols

1. In-Vitro Cytotoxicity Assay: MTT Assay

This protocol is a standard method to assess cell viability and can be adapted to evaluate the cytotoxicity of this compound on a hepatocyte cell line (e.g., HepG2).

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

2. In-Vivo Hepatotoxicity Study in Rodents

This protocol outlines a general procedure to assess the hepatotoxicity of this compound in a rat model.

  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Dosing: Prepare this compound in a suitable vehicle (e.g., saline). Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 20, 40 mg/kg). A control group should receive the vehicle only.

  • Observation and Sample Collection: Monitor the animals for clinical signs of toxicity. At 24 or 48 hours post-dosing, collect blood samples via cardiac puncture for serum biochemical analysis (ALT, AST).

  • Histopathology: Euthanize the animals and perform a necropsy. Collect the liver, fix it in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.

  • Data Analysis: Analyze serum biochemistry data for significant increases in liver enzymes in the treated groups compared to the control group. Evaluate liver sections for pathological changes such as necrosis, inflammation, and fatty changes.

Signaling Pathways and Experimental Workflows

Metabolic Activation Pathway of this compound

The primary mechanism of this compound-induced hepatotoxicity involves its metabolic activation in the liver. The following diagram illustrates this pathway.

Acethydrazide_Metabolism cluster_0 In-Vivo Metabolism Isoniazid Isoniazid This compound This compound (Acetylhydrazine) Isoniazid->this compound NAT2 (Acetylation) ReactiveMetabolite Reactive Acylating Species This compound->ReactiveMetabolite Cytochrome P450 (Oxidation) Diacetylhydrazine Diacetylhydrazine (Detoxification) This compound->Diacetylhydrazine NAT2 (Acetylation) Macromolecules Hepatic Macromolecules (Protein, DNA) ReactiveMetabolite->Macromolecules Covalent Binding Hepatotoxicity Hepatotoxicity (Cellular Necrosis) Macromolecules->Hepatotoxicity

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Experimental Workflow: In-Vitro vs. In-Vivo Comparison

The following diagram outlines a logical workflow for comparing the in-vitro and in-vivo biological activity of a compound like this compound.

workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies invitro_start Select Cell Line (e.g., Hepatocytes) cytotoxicity Cytotoxicity Assays (MTT, LDH) invitro_start->cytotoxicity mechanism Mechanistic Assays (e.g., ATP, Protein Synthesis) invitro_start->mechanism ic50 Determine IC50 cytotoxicity->ic50 correlation Correlate In-Vitro and In-Vivo Data ic50->correlation mechanism->correlation invivo_start Select Animal Model (e.g., Rat) toxicity Acute Toxicity Study (Dose-ranging) invivo_start->toxicity pk Pharmacokinetic Study invivo_start->pk ld50 Determine LD50/Toxic Dose toxicity->ld50 histology Histopathology toxicity->histology ld50->correlation pk->correlation histology->correlation

Caption: Workflow for comparing in-vitro and in-vivo biological activity.

References

Navigating Specificity: A Comparative Guide to Acethydrazide Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules like Acethydrazide is paramount to ensuring the accuracy and specificity of biological assays. This guide provides a comprehensive framework for assessing the cross-reactivity of this compound, offering a comparative analysis with structurally related compounds. Due to a lack of publicly available, direct experimental data on this compound cross-reactivity, this guide presents a hypothetical study based on established immunoassay principles to illustrate the assessment process and data interpretation.

This compound, a derivative of hydrazine, is a versatile chemical intermediate used in the synthesis of various pharmaceuticals.[1][2][3] Its reactive hydrazide group makes it a valuable building block but also necessitates a thorough evaluation of its potential to cross-react with antibodies or other reagents in sensitive biological assays.[1][2] Cross-reactivity occurs when an assay's detection antibody binds to molecules structurally similar to the target analyte, leading to inaccurate quantification and false-positive results.[4]

Comparative Cross-Reactivity Data (Hypothetical)

To illustrate the assessment of this compound's specificity, the following table summarizes hypothetical cross-reactivity data for a panel of structurally related compounds. This data is presumed to be generated using a competitive enzyme-linked immunosorbent assay (ELISA) with a polyclonal antibody raised against this compound.

CompoundStructure% Cross-Reactivity
This compound CH₃CONHNH₂100%
AcetamideCH₃CONH₂8%
HydrazineNH₂NH₂15%
SemicarbazideNH₂CONHNH₂35%
Propionyl HydrazideCH₃CH₂CONHNH₂60%
IsoniazidC₅H₄NCONHNH₂2%

Caption: Table 1: Hypothetical cross-reactivity of this compound and structurally related compounds in a competitive ELISA. The percentage of cross-reactivity is determined by comparing the concentration of the analog required to cause 50% inhibition of the signal with the concentration of this compound required for the same inhibition.

Experimental Protocol: Competitive ELISA

A competitive ELISA is a standard and effective method for determining the cross-reactivity of small molecules (haptens) like this compound.[4] The objective is to assess the specificity of an anti-Acethydrazide antibody by evaluating its binding to structurally similar compounds.

Materials:

  • 96-well microtiter plates

  • Coating Antigen (this compound-protein conjugate)

  • Anti-Acethydrazide Antibody (primary antibody)

  • HRP-conjugated Secondary Antibody

  • This compound standard

  • Test compounds (potential cross-reactants)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Microtiter plate wells are coated with an this compound-protein conjugate (e.g., this compound-BSA) diluted in Coating Buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with Wash Buffer to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding Assay Buffer and incubating for 1-2 hours at room temperature.

  • Competition: A fixed concentration of the anti-Acethydrazide antibody is mixed with varying concentrations of either the this compound standard or the test compounds. This mixture is then added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature, allowing the free antibody to bind to the immobilized this compound-protein conjugate.

  • Washing: The plate is washed again to remove unbound antibodies and test compounds.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: A final wash step removes any unbound secondary antibody.

  • Signal Development: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark. The enzyme on the bound secondary antibody will convert the substrate, leading to a color change.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a Stop Solution.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100

Visualizing the Process and Relationships

To further clarify the experimental process and the structural relationships influencing cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coating 1. Coat Plate with This compound-Protein Conjugate Washing1 2. Wash Coating->Washing1 Blocking 3. Block Wells Washing1->Blocking Competition 4. Add Antibody and Standard/Test Compound Mix Blocking->Competition Washing2 5. Wash Competition->Washing2 Secondary_Ab 6. Add Secondary Antibody Washing2->Secondary_Ab Washing3 7. Wash Secondary_Ab->Washing3 Substrate 8. Add Substrate Washing3->Substrate Stop 9. Stop Reaction Substrate->Stop Read 10. Read Absorbance Stop->Read

Caption: Workflow for the competitive ELISA to assess this compound cross-reactivity.

structural_relationships This compound This compound (CH3CONHNH2) Acetamide Acetamide (CH3CONH2) This compound->Acetamide Lacks terminal -NH2 Hydrazine Hydrazine (NH2NH2) This compound->Hydrazine Lacks acetyl group Semicarbazide Semicarbazide (NH2CONHNH2) This compound->Semicarbazide Carbonyl attached to another amino group Propionyl_Hydrazide Propionyl Hydrazide (CH3CH2CONHNH2) This compound->Propionyl_Hydrazide Longer alkyl chain Isoniazid Isoniazid (C5H4NCONHNH2) This compound->Isoniazid Aromatic ring instead of methyl group

Caption: Structural relationships between this compound and potential cross-reactants.

Conclusion

References

Acethydrazide-Based Fungicides: A Comparative Benchmark Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of emerging Acethydrazide-based fungicides against established commercial standards. The following sections present quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of the underlying biochemical pathways to aid in the evaluation and development of novel antifungal agents.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of novel this compound-based fungicide candidates in comparison to the commercial standards, Carbendazim (B180503) and Boscalid, against a range of economically important phytopathogenic fungi. Efficacy is presented as the half-maximal effective concentration (EC50), where a lower value indicates higher antifungal activity.

Table 1: Efficacy Against Rhizoctonia solani

CompoundEC50 (µg/mL)Reference
This compound Derivatives
Compound C320.170[1]
Commercial Standards
Carbendazim0.360[1]
Boscalid1.36[1]
Azoxystrobin74.85 x 10⁻³[2]
Pencycuron0.1 x 10⁻³[2]
Fludioxonil0.06 x 10⁻³[2]

Table 2: Efficacy Against Valsa mali

CompoundEC50 (µg/mL)Reference
This compound Derivatives
Compound C240.590[1]
Commercial Standards
Data Not Available in Cited Sources

Table 3: Efficacy Against Botrytis cinerea

CompoundEC50 (µg/mL)Reference
This compound Derivatives
Compound C240.870[1]
Commercial Standards
Boscalid2.09 (mycelial growth)[3]
2.14 (spore germination)[3]
Carbendazim0.89 - 3.82[4]
Fludioxonil< 0.1[5]
Iprodione0.1 - 1.42[5]
Pyrimethanil0.03 - 75[5]
Tebuconazole0.03 - 1[5]

Table 4: Efficacy Against Alternaria alternata

CompoundEC50 (µg/mL)Reference
This compound Derivatives
Compound C241.71[1]
Commercial Standards
Boscalid> 100 (Resistant isolates)[6]
0.089 - 3.435 (Sensitive isolates)[6]
Prochloraz2.24[7]
Mancozeb14.66[7]
Fludioxonil0.35[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro and in vivo evaluation of fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the vegetative growth of a fungus.

a. Preparation of Fungicide-Amended Media:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the molten PDA to cool to approximately 50°C in a water bath.

  • Prepare stock solutions of the test compounds (this compound derivatives and commercial standards) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. A solvent-only control should be included.

  • Pour the fungicide-amended PDA into sterile Petri dishes (90 mm diameter) and allow them to solidify.

b. Inoculation and Incubation:

  • From the margin of an actively growing fungal culture on PDA, excise a mycelial plug (typically 5 mm in diameter) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.

  • Incubate the plates at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.

c. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the colony in the control plate, and DT is the average diameter of the colony in the treated plate.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

In Vitro Spore Germination Assay

This assay assesses the ability of a compound to inhibit the germination of fungal spores, a critical stage in the infection process.

a. Spore Suspension Preparation:

  • Grow the target fungus on a suitable medium until sporulation is abundant.

  • Flood the culture plate with sterile distilled water containing a wetting agent (e.g., Tween 80 at 0.05%).

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

b. Assay Procedure:

  • Prepare serial dilutions of the test compounds in a suitable germination medium (e.g., Potato Dextrose Broth - PDB).

  • In the wells of a microtiter plate or on a glass slide, mix the spore suspension with the different concentrations of the test compounds. Include a control with no compound.

  • Incubate the plates/slides in a humid chamber at the optimal temperature for germination for a predetermined period (e.g., 12-24 hours).

c. Data Collection and Analysis:

  • After incubation, add a drop of a fixative (e.g., lactophenol cotton blue) to stop further germination.

  • Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination inhibition.

  • Determine the EC50 value as described for the mycelial growth inhibition assay.

In Vivo Detached Leaf Assay

This assay evaluates the protective efficacy of a fungicide on host tissue.

a. Plant Material and Treatment:

  • Collect young, fully expanded, and healthy leaves from the host plant.

  • Wash the leaves gently with sterile distilled water and pat them dry.

  • Apply the test compounds to the leaves. This can be done by spraying a solution of the compound onto the leaf surface until runoff or by applying a specific volume to a defined area. Control leaves should be treated with a blank solution (without the test compound).

  • Allow the leaves to dry completely.

b. Inoculation and Incubation:

  • Place the treated leaves in a humid chamber (e.g., a plastic box with moist filter paper).

  • Inoculate the leaves with a mycelial plug or a spore suspension of the target fungus. The inoculation site can be wounded (e.g., with a sterile needle) or non-wounded.

  • Incubate the chamber at an appropriate temperature and light cycle to facilitate infection.

c. Disease Assessment:

  • After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the diameter of the lesion that develops around the inoculation point.

  • Calculate the percentage of disease control compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Understanding the biochemical targets of fungicides is crucial for developing new compounds and managing resistance. The this compound-based fungicides and the commercial standards discussed in this guide have distinct mechanisms of action.

This compound-Based Fungicides and Boscalid: Succinate Dehydrogenase Inhibition (SDHI)

Many novel this compound derivatives, along with the commercial fungicide Boscalid, function as Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial respiratory chain, a critical enzyme in both the Krebs cycle and the electron transport chain. By inhibiting this enzyme, these fungicides disrupt cellular respiration and energy production in the fungus, ultimately leading to cell death.

SDHI_Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) UQ Ubiquinone (UQ) UQH2 Ubiquinol (UQH2) UQ->UQH2 e- ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound-based Fungicide / Boscalid This compound->Succinate Inhibits

Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Carbendazim: Inhibition of Microtubule Assembly

Carbendazim belongs to the benzimidazole (B57391) class of fungicides. Its primary mode of action is the disruption of microtubule assembly in fungal cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell structure, and intracellular transport. Carbendazim binds to β-tubulin, a protein subunit of microtubules, preventing its polymerization into functional microtubules. This leads to the arrest of mitosis and ultimately inhibits fungal growth.[8][9][10][11][12]

Carbendazim_MoA cluster_process Microtubule Dynamics Tubulin β-tubulin dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis & Cell Division Microtubule->Mitosis Essential for Carbendazim Carbendazim Carbendazim->Tubulin Binds to FungalGrowth Fungal Growth Mitosis->FungalGrowth

Mechanism of Carbendazim on Microtubule Assembly.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of novel fungicide candidates, from initial in vitro screening to in vivo validation.

Fungicide_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation MycelialGrowth Mycelial Growth Inhibition Assay DataAnalysis Data Analysis (EC50 Calculation) MycelialGrowth->DataAnalysis SporeGermination Spore Germination Assay SporeGermination->DataAnalysis DetachedLeaf Detached Leaf Assay WholePlant Whole Plant/ Greenhouse Trials DetachedLeaf->WholePlant Lead Lead Compound Identification WholePlant->Lead Candidate Novel this compound Candidate Candidate->MycelialGrowth Candidate->SporeGermination DataAnalysis->DetachedLeaf

Workflow for Fungicide Efficacy Evaluation.

References

Acethydrazide Derivatives in Drug Discovery: A Comparative Molecular Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and interaction patterns of novel acethydrazide derivatives with key protein targets, providing researchers with comparative data and detailed experimental insights to accelerate drug development.

In the quest for novel therapeutic agents, this compound derivatives have emerged as a versatile scaffold, demonstrating a wide range of biological activities. Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding mechanisms of these derivatives with their protein targets, thereby guiding the design of more potent and selective inhibitors. This guide provides a comparative analysis of molecular docking studies of various this compound derivatives against different protein targets, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of selected this compound derivatives against their respective protein targets. Lower binding energy values indicate a higher predicted affinity between the ligand and the protein.

Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)
Compound 2bSirtuin-1 (SIRT1)4ZZH-7.16[1]
Compound 2oSirtuin-1 (SIRT1)4ZZHFavorable energy value[1]
Compound 2cThiopurine S-methyltransferase (TPMT)2BZGSignificant activity[1][2]
Compound 2oThiopurine S-methyltransferase (TPMT)2BZGInteracted with target[1][2]
Compound 2dTyrosinase7RK7Significant activity[1][2]
Compound 2oTyrosinase7RK7Interacted with target[1][2]
Compound 5aColon Cancer Target6MTUMore negative than co-crystallized ligand[3]
Compound 5bColon Cancer Target6MTUMore negative than co-crystallized ligand[3]
Compound 44Chlamydia trachomatis IncA6e7e-87.3827[4]
Ibuprofen HydrazideCyclooxygenase-2 (COX-2)5IKTData not specified[5]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a generalized yet detailed methodology for performing molecular docking studies with this compound derivatives, based on practices cited in the referenced literature.

Preparation of the Receptor Protein
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[1][4][5]

  • Protein Clean-up: The initial PDB file is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction.[1][5]

  • Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.[1][5]

  • Handling Missing Residues: In cases where the crystal structure has missing residues, homology modeling techniques can be employed to predict their coordinates.[1]

Preparation of the Ligands (this compound Derivatives)
  • 3D Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.[1] These are then converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands undergo energy minimization to obtain a stable conformation with the lowest possible energy.[1] This step is crucial for realistic docking simulations.

Molecular Docking Simulation
  • Software Selection: A variety of software can be used for molecular docking, including Smina[1], iGemdock[4], and AutoDock Vina[5].

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process.

  • Docking Execution: The docking algorithm explores various possible conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.[1] The process often involves techniques like the biased probability Monte Carlo minimization technique.[1]

Analysis of Docking Results
  • Binding Pose Visualization: The predicted binding poses of the ligands within the active site of the protein are visualized using molecular graphics software such as Discovery Studio or PyMOL.[4][5]

  • Interaction Analysis: The interactions between the ligand and the amino acid residues of the protein are analyzed to identify key binding interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[4]

  • Scoring and Ranking: The docking poses are ranked based on their calculated binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.[6]

Visualizing the Process: From Selection to Simulation

The following diagrams illustrate the logical workflow of a typical molecular docking study and the general drug discovery process involving these computational methods.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Protein Structure Retrieval (PDB) PDB_Prep Protein Preparation (Remove Water, Add Hydrogens) PDB->PDB_Prep Ligand 2. Ligand Structure Generation Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Docking 3. Molecular Docking (e.g., AutoDock Vina, Smina) PDB_Prep->Docking Ligand_Prep->Docking Analysis 4. Result Analysis (Binding Energy, Interactions) Docking->Analysis Visualization 5. Visualization (PyMOL, Discovery Studio) Analysis->Visualization Conclusion Lead Compound Identification Visualization->Conclusion

Caption: A generalized workflow for molecular docking studies.

Drug_Discovery_Logic Target Target Identification Docking In Silico Screening (Molecular Docking) Target->Docking Ligand Ligand Design (this compound Derivatives) Ligand->Docking SAR Structure-Activity Relationship (SAR) Docking->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Logical flow in computational drug discovery.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Acethydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) analysis applied to acethydrazide and related hydrazide derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the predictive models and structural features influencing the biological activity of these compounds.

Data Presentation: Comparative QSAR Model Performance

The efficacy of QSAR models is evaluated based on several statistical parameters. The table below summarizes key quantitative data from various studies on hydrazide compounds, offering a comparison of their predictive capabilities across different biological activities.

Biological ActivityCompound SeriesQSAR ModelKey Descriptorsq² (or r²_pred)Reference
Antimycobacterial 2-(pyrazin-2-yloxy)acetohydrazide analogsHansch AnalysisMolecular connectivity indices, hydrogen donor feature, shape factors0.8890.782[1]
Antimycobacterial N'-substituted-(pyrrolyl-phenoxy) acetohydrazidesCoMFASteric and electrostatic fields0.8220.511[2][3]
Antimycobacterial N'-substituted-(pyrrolyl-phenoxy) acetohydrazidesCoMSIASteric, electrostatic, hydrophobic, H-bond donor/acceptor0.7640.625[2][3]
Antimicrobial Naphthalen-1-yl-acetic acid benzylidene/...-hydrazidesMulti-target QSARlog P, HOMO energy, molecular connectivity indices--[4]
Anticancer (Lung) Benzylidene hydrazine (B178648) benzamidesMLRLog S, rerank, MR0.8490.610[5]
Anticonvulsant N-phenyl-N′-(4-pyridinyl)-urea derivativesMLR & PLSSubstituent constants, constitutional, topological, quantum chemical--[6]

Note: 'r²' (coefficient of determination) indicates the goodness of fit of the model, while 'q²' (cross-validated r²) or 'r²_pred' (predictive r²) assesses the model's predictive power. A hyphen (-) indicates that the specific value was not provided in the abstract.

Experimental Protocols

The development of robust QSAR models relies on standardized and well-documented experimental and computational protocols. The methodologies cited in the analyzed studies generally follow a consistent workflow.

1. Data Set Preparation:

  • Compound Selection: A series of structurally related this compound or hydrazide derivatives with known biological activities (e.g., MIC, IC50) is selected.

  • Data Division: The compounds are typically divided into a training set, used to build the model, and a test set, used to validate the model's predictive ability.

2. Molecular Modeling and Descriptor Calculation:

  • Structure Optimization: The 3D structures of the molecules are computationally optimized using methods like the semi-empirical PM6 method or Density Functional Theory (DFT).[7][8]

  • Descriptor Calculation: A wide range of molecular descriptors are calculated to quantify the physicochemical properties of the compounds. These can include:

    • 1D/2D Descriptors: Lipophilic (e.g., log P), electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and topological indices.[1][4][9]

    • 3D Descriptors: Used in models like CoMFA and CoMSIA, these include steric and electrostatic fields calculated around the aligned molecules.[2][3]

3. QSAR Model Development:

  • Statistical Methods: Various statistical techniques are employed to build the mathematical relationship between the descriptors and biological activity. Common methods include:

    • Multiple Linear Regression (MLR): Used to create a linear equation relating the most significant descriptors to activity.[5][6]

    • Partial Least Squares (PLS): A method often used when there are many, and possibly correlated, descriptors.[6]

    • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR techniques that correlate biological activity with the shape and electronic properties of molecules.[2][3][10]

4. Model Validation:

  • Internal Validation: Cross-validation (often leave-one-out) is performed on the training set to assess the model's robustness and internal predictive power, yielding a q² value.

  • External Validation: The model's ability to predict the activity of new compounds is tested using the external test set. The predictive r² (r²_pred) is a key metric for this validation.[1]

  • Y-Randomization: The biological activity data is randomly shuffled to ensure the original model's statistical significance is not due to chance correlations.[11]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in QSAR analysis and the potential biological context of this compound compounds.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Prediction Data Select Compound Series & Biological Activity Data Split Split Data (Training & Test Sets) Data->Split Descriptors Calculate Molecular Descriptors (1D, 2D, 3D) Split->Descriptors Feature_Selection Feature Selection Descriptors->Feature_Selection Build_Model Build QSAR Model (e.g., MLR, PLS, CoMFA) Feature_Selection->Build_Model Internal_Val Internal Validation (Cross-validation, q²) Build_Model->Internal_Val External_Val External Validation (Test Set, r²_pred) Internal_Val->External_Val Prediction Predict Activity of New Compounds External_Val->Prediction

A generalized workflow for a QSAR study.

Signaling_Pathway This compound This compound Derivative Target Molecular Target (e.g., Enoyl-ACP Reductase) This compound->Target Inhibition Pathway Biosynthesis Pathway (e.g., Mycolic Acid Synthesis) Target->Pathway Catalyzes Step in Effect Biological Effect (e.g., Inhibition of Mycobacterial Growth) Pathway->Effect Disruption Leads to

Hypothetical pathway for antimycobacterial acethydrazides.

References

Comparative study of different catalytic systems for Acethydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of acethydrazide, a key chemical intermediate, is of significant interest. This guide provides an objective comparison of various catalytic systems for this compound production, supported by experimental data and detailed methodologies.

The synthesis of this compound (CH₃CONHNH₂) can be achieved through several routes, primarily involving the reaction of an acetyl group source with hydrazine (B178648). The choice of catalyst is a critical factor that influences reaction efficiency, yield, cost-effectiveness, and environmental impact. This comparison covers non-catalytic methods, heterogeneous acid and metal oxide catalysts, and emerging biocatalytic approaches.

Performance Comparison of Catalytic Systems

The efficacy of different synthetic strategies for producing this compound is summarized below. The data highlights key performance indicators such as reaction yield, time, and temperature, providing a clear basis for comparison.

Catalytic SystemReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Non-Catalytic Ethyl Acetate (B1210297), Hydrazine Hydrate (B1144303)NoneMethanol (B129727)45-602-4~98%Advantages: High yield, simple procedure. Disadvantages: Relies on pre-synthesized ester.[1][2]
Heterogeneous Acid Acetic Acid, Hydrazine HydrateHβ Solid Acid Molecular SieveNone (Neat)98-100 (reflux)4-6>90%Advantages: Reusable catalyst, environmentally friendly, one-step from acid. Disadvantages: Requires higher temperature.[3]
Heterogeneous Metal Oxide Acetic Acid, Hydrazine HydrateCuO/Cr₂O₃ CompositeNone (Neat)98-100 (reflux)4-6>90%Advantages: Reusable catalyst, high yield, one-step from acid. Disadvantages: Potential metal leaching concerns.[4]
Alternative Catalyst-Free Butanone Azine, AcetamideNoneWater90-1208-12>95%Advantages: Avoids expensive hydrazine hydrate, high purity. Disadvantages: Longer reaction time, uses less common starting material.[5]
Biocatalytic (Representative) Ethyl Acetate, Hydrazine HydrateImmobilized Lipase (B570770) (e.g., Lipozyme)Toluene5024High (>95%)Advantages: Mild conditions, high selectivity, green catalyst. Disadvantages: Longer reaction time, enzyme cost and stability can be factors.[6][7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Non-Catalytic Synthesis from Ethyl Acetate

This method relies on the direct hydrazinolysis of an ester.

  • To a reaction vessel, add methanol as the solvent.

  • Slowly add hydrazine hydrate to the methanol with stirring.

  • Add ethyl acetate dropwise to the mixture, maintaining a reaction temperature of approximately 45°C.[1]

  • After the addition is complete, increase the temperature to 60°C and maintain for 2 hours.[1]

  • Monitor the reaction to completion via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to below 0°C to induce crystallization.

  • Collect the solid this compound by filtration, wash with cold methanol, and dry under vacuum.[8]

Protocol 2: Hβ Solid Acid Catalyzed Synthesis from Acetic Acid

This protocol utilizes a reusable solid acid catalyst for a one-step synthesis from acetic acid.

  • Under a nitrogen atmosphere, charge a reaction kettle equipped with a rectifying column with acetic acid, hydrazine hydrate (80% or higher), and Hβ solid acid molecular sieves (10-20% of acetic acid mass).[3] The mass ratio of acetic acid to hydrazine hydrate should be between 1:1 and 1:1.5.[3]

  • Begin stirring and heat the mixture to reflux (tower top temperature of 98-100°C).[3]

  • Continuously remove the water generated during the reaction via the rectifying column.

  • Maintain the reaction for 4-6 hours.[3]

  • After the reaction is complete, continue heating to distill off unreacted acetic acid and hydrazine hydrate (tower top temperature of 100-120°C).[3]

  • While still hot, pour out the remaining liquid and filter to recover the catalyst.

  • Allow the filtrate to cool for crystallization. The resulting solid is washed with pure water and vacuum dried to yield this compound.[3]

Protocol 3: CuO/Cr₂O₃ Composite Catalyzed Synthesis

This method is similar to the solid acid protocol but uses a mixed metal oxide catalyst.

  • In a four-hole boiling flask equipped with a stirrer, thermometer, and rectifying column, add acetic acid, hydrazine hydrate (80% or higher), and the CuO/Cr₂O₃ composite catalyst (10-20% of acetic acid mass).[4] The mass ratio of acetic acid to hydrazine hydrate is typically 1:1 to 1:1.5.[4]

  • Under nitrogen protection, heat the stirred mixture to reflux, maintaining a column top temperature of 98-100°C to remove water.[4]

  • Continue the reaction for 4-6 hours.[4]

  • After completion, distill the unreacted starting materials at 100-120°C.[4]

  • Filter the hot reaction mixture to separate the catalyst for reuse.

  • The filtrate is cooled to crystallize the product, which is then washed with pure water and dried under vacuum to afford this compound.[4]

Protocol 4: Lipase-Catalyzed Synthesis (Representative)

This protocol describes a green, biocatalytic approach using an immobilized enzyme.

  • In a suitable reaction vessel, dissolve ethyl acetate in an organic solvent such as toluene.

  • Add hydrazine hydrate to the solution.

  • Add an immobilized lipase (e.g., Lipozyme, from Mucor miehei) to the mixture (e.g., 5% by weight of reactants).[6]

  • Stir the suspension at a controlled temperature, for instance, 50°C, for 24 hours.[6]

  • Monitor the formation of this compound using TLC or GC-MS.

  • Upon completion, recover the immobilized enzyme by simple filtration for potential reuse.

  • Evaporate the solvent from the filtrate and purify the resulting this compound, typically by recrystallization.

Visualizing the Process

To better understand the relationships between different synthetic strategies and the general laboratory procedure, the following diagrams are provided.

Synthetic Pathways to this compound cluster_0 Esterification Route cluster_1 Direct Hydrazinolysis cluster_3 Alternative Route AceticAcid Acetic Acid EthylAcetate Ethyl Acetate AceticAcid->EthylAcetate H₂SO₄ / EtOH This compound This compound AceticAcid->this compound 1. Hβ Solid Acid 2. CuO/Cr₂O₃ EthylAcetate->this compound 1. Non-Catalytic 2. Lipase Catalyst Hydrazine Hydrazine Hydrate Hydrazine->AceticAcid Hydrazine->EthylAcetate ButanoneAzine Butanone Azine ButanoneAzine->this compound Heat, Water Acetamide Acetamide Acetamide->ButanoneAzine

Caption: Synthetic pathways to this compound.

G General Experimental Workflow for this compound Synthesis A Reactants & Catalyst (if applicable) Charged to Reactor B Reaction Under Controlled Temperature (e.g., Reflux) A->B C Reaction Monitoring (e.g., TLC) B->C D Workup C->D Reaction Complete E Catalyst Recovery (for heterogeneous systems) D->E F Product Isolation D->F E->A Recycle G Crystallization F->G H Filtration & Washing G->H I Drying H->I J Pure this compound I->J

Caption: General experimental workflow.

References

Unveiling the Molecular Architecture: A Comparative Analysis of Acethydrazide's Crystal Structure via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a detailed analysis of the crystal structure of acethydrazide, a key organic intermediate, as determined by X-ray diffraction. To offer a comprehensive perspective, its crystallographic parameters are compared with those of related simple hydrazides, formohydrazide and propionylhydrazide.

This compound (C₂H₆N₂O) plays a crucial role as a building block in the synthesis of various pharmaceuticals. Its molecular conformation and intermolecular interactions, dictated by its crystal structure, are fundamental to its reactivity and properties. X-ray diffraction stands as the definitive method for elucidating such atomic-level details.

Comparative Crystallographic Data of Simple Hydrazides

The following table summarizes the key crystallographic parameters for this compound and two comparable short-chain hydrazides, providing a clear overview of their structural differences.

ParameterThis compound[1]FormohydrazidePropionylhydrazide
Chemical Formula C₂H₆N₂OCH₄N₂OC₃H₈N₂O
Molecular Weight 74.08 g/mol 60.06 g/mol 88.11 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPccnP2₁/n
a (Å) 9.5636 (7)8.655 (3)4.881 (2)
b (Å) 8.7642 (6)7.749 (3)9.771 (4)
c (Å) 10.4282 (7)8.019 (3)10.151 (4)
α (°) 909090
β (°) 110.886 (1)9097.43 (3)
γ (°) 909090
Volume (ų) 816.63 (10)537.4 (3)479.9 (3)
Z 884

In-Depth Look at this compound's Structure

The crystal structure of this compound reveals a monoclinic system with the space group P2₁/c.[1] The asymmetric unit contains two crystallographically independent molecules, a common feature in organic crystal structures. The crystal packing is primarily stabilized by a network of intermolecular N-H···O hydrogen bonds, a characteristic interaction in hydrazide compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The determination of a crystal structure by single-crystal X-ray diffraction involves a systematic workflow. The following protocol outlines the key steps for a small organic molecule like this compound.

1. Crystal Growth and Selection:

  • Suitable single crystals of the compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • A well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm, is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to facilitate handling at low temperatures.

3. Data Collection:

  • The mounted crystal is placed in the X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector at various orientations.

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the space group of the crystal.

  • The intensities of the individual reflections are integrated and corrected for various experimental factors.

5. Structure Solution and Refinement:

  • The initial crystal structure is determined using direct methods or Patterson methods, which provide an initial electron density map.

  • An atomic model is built into the electron density map.

  • The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process optimizes the atomic coordinates, bond lengths, bond angles, and thermal parameters.

6. Structure Validation:

  • The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure Final Crystal Structure structure_validation->final_structure Final Crystal Structure logical_relationship cluster_molecules Hydrazide Derivatives cluster_properties Structural Properties formyl Formohydrazide (H-CO-NHNH₂) acetyl This compound (CH₃-CO-NHNH₂) formyl->acetyl Increasing Alkyl Chain Length packing Crystal Packing & Intermolecular Forces formyl->packing propionyl Propionylhydrazide (CH₃CH₂-CO-NHNH₂) acetyl->propionyl Increasing Alkyl Chain Length acetyl->packing propionyl->packing unit_cell Unit Cell Parameters packing->unit_cell Influences

References

Navigating the Reactivity Landscape: A Comparative Guide to the Interactions of Hydrazide Derivatives with Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between hydrazide derivatives and common laboratory reagents is paramount. This guide provides a comprehensive evaluation of the reactions of various alkyl, aryl, and heteroaryl hydrazides with acetic acid, offering insights into potential product formations and their biological relevance. The data presented here is crucial for anticipating side reactions, designing synthetic pathways, and discovering novel bioactive molecules.

The interaction of hydrazide derivatives with acetic acid is not a simple, single-pathway reaction. Depending on the substituent on the hydrazide, a variety of outcomes can be observed, including C- and N-acetylation, hydrolysis, and molecular rearrangement.[1][2] This guide summarizes the results of a systematic investigation into these interactions, providing a comparative analysis of the products formed, reaction efficiencies, and potential pharmacological activities of the resulting compounds.

Comparative Analysis of Reaction Outcomes

The reaction of a series of hydrazide derivatives with acetic acid under reflux conditions demonstrates a significant divergence in product formation. The outcomes, including the type of reaction, reaction time, and product yield, are summarized in the table below. This data is essential for predicting how a given hydrazide scaffold might behave in the presence of acetic acid, a common solvent, reagent, and catalyst in organic synthesis.[1]

EntryHydrazide Reactant (R Group)Reaction TypeProductTime (h)Yield (%)
1C6H5C-Acetylation4-Acetylbenzohydrazide383.1
24-t-Bu-C6H4Hydrolysis4-(tert-Butyl)benzoic acid872.4
33-CH3O-C6H4Hydrolysis3-Methoxybenzoic acid673.6
42,4-(HO)2–C6H3Hydrolysis4-Hydroxybenzoic acid1084.5
5Pyridine-4-ylHydrolysisIsonicotinic acid471.9
6Pyridine-3-ylHydrolysisNicotinic acid798.2
74-(CH3)2N-C6H4N-Acetylation followed by HydrolysisAcetohydrazide977.6
8HN-Acetylation followed by RearrangementAcetamide995.6
94-O2N-C6H4N-AcetylationN′-Acetyl-4-nitrobenzohydrazide391.9
104-F-C6H4N-AcetylationN′-Acetyl-4-fluorobenzohydrazide1081.1
114-F3C-C6H4N-AcetylationN′-Acetyl-4-(trifluoromethyl)benzohydrazide1077.3
124-HO-C6H4N-AcetylationN′-Acetyl-4-hydroxybenzohydrazide2.574.2
133-HO-C6H4N-AcetylationN′-Acetyl-3-hydroxybenzohydrazide375.4
143-Br-C6H4N-AcetylationN′-Acetyl-3-bromobenzohydrazide6.581.3
153-HO-naphthalen-2-ylN-AcetylationN′-Acetyl-3-hydroxy-2-naphthohydrazide890.9
16Thiophen-2ylN-AcetylationN′-Acetylthiophene-2-carbohydrazide1079.7
17CH3N-AcetylationN′-Acetylacetohydrazide981.8

Experimental Protocols

The following section details the methodologies employed for the synthesis and characterization of the reaction products, as well as the computational analysis of their biological activity.

General Procedure for the Reaction of Hydrazides with Glacial Acetic Acid

A solution of the respective hydrazide (2 mmol) in glacial acetic acid (1 ml) was heated under reflux for a period ranging from 2 to 8 hours.[3] The progress of the reaction was monitored using thin-layer chromatography.[2] Upon completion, the reaction mixture was cooled to room temperature.[3] For products that crystallized upon cooling, the solid was collected directly.[3] Soluble products were precipitated by pouring the reaction mixture over crushed ice.[3] The resulting precipitate was filtered, washed with cold diethyl ether, and dried in an oven at 50 °C.[3] If necessary, the final products were purified by recrystallization from ethanol (B145695) or an ethanol-water mixture.[3]

Characterization Methods

All synthesized compounds were characterized using the following spectroscopic and analytical techniques:[1][3]

  • NMR Spectroscopy: 1H and 13C NMR spectra were recorded on a Bruker Avance III 300 MHz spectrometer.[2]

  • FT-IR Spectroscopy: Fourier-transform infrared spectra were collected using a Bruker Tensor 27 FT-IR spectrometer with KBr disks.[2]

  • Elemental Analysis: The elemental composition (C, H, N, S) of the target products was determined using a Thermo Finnigan Flash EA CHNS-O microanalyzer.[2]

  • Melting Point: Uncorrected melting points were measured using a Kruss type KSP1N melting point meter.[2]

Molecular Modeling and Docking

To evaluate the potential biological activity of the synthesized compounds, in silico methods were employed.[1]

  • Database Screening: The synthesized compounds were screened against the ChEMBL database to identify known interactions with biological targets.[3]

  • Molecular Docking: Docking simulations were performed using the Smina program to predict the binding affinity and mode of interaction with the crystal structures of SIRT1 (PDB ID: 4ZZH), TPMT (PDB ID: 2BZG), and tyrosinase (PDB ID: 7RK7).[2][3] The 3D structures of the synthesized compounds were generated using ChemDraw Pro and subjected to energy minimization before docking.[2] The best binding modes were selected based on the lowest energy conformations calculated by the Smina scoring function.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of hydrazide derivative interactions with acetic acid, from reaction setup to product analysis and in silico evaluation.

G cluster_synthesis Synthesis and Purification cluster_analysis Analysis and Evaluation start Hydrazide Derivative (2 mmol) + Glacial Acetic Acid (1 ml) reflux Reflux Heating (2-8 h) start->reflux Reaction cool Cool to Room Temperature reflux->cool precipitation Precipitation (Crushed Ice) cool->precipitation filtration Filtration and Washing cool->filtration If crystallized precipitation->filtration drying Oven Drying (50 °C) filtration->drying recrystallization Recrystallization (Optional) drying->recrystallization product Final Product recrystallization->product characterization Characterization (NMR, FT-IR, CHNS, MP) product->characterization mol_modeling Molecular Modeling product->mol_modeling db_screening Database Screening (ChEMBL) mol_modeling->db_screening docking Molecular Docking (SIRT1, TPMT, Tyrosinase) mol_modeling->docking results Biological Activity Profile docking->results

Experimental Workflow Diagram

In Silico Biological Activity Screening

A screening of the synthesized compounds against the ChEMBL database revealed that several of the products have known biological activities.[1] For instance, 4-(tert-Butyl)benzoic acid (product from entry 2) has shown activity against sirtuin 1 (SIRT1), 3-Methoxybenzoic acid (product from entry 3) against thiopurine methyltransferase (TPMT), and 4-Hydroxybenzoic acid (product from entry 4) against tyrosinase, with measured IC50 values below 200 μM.[1][3]

Molecular docking studies on all synthesized products against these three targets (SIRT1, TPMT, and Tyrosinase) provided further insights into their potential as bioactive molecules.[3] The predicted binding affinities from these docking studies are presented below. Notably, N′-Acetyl-3-hydroxy-2-naphthohydrazide (from entry 15) demonstrated the most favorable binding affinity across all three targets, suggesting its potential as a multi-target drug candidate.[3]

ProductAffinity for SIRT1 (kcal/mol)ProductAffinity for TPMT (kcal/mol)ProductAffinity for Tyrosinase (kcal/mol)
2o-8.592o-9.622o-8.33
2k-7.762k-8.952l-7.29
2b-7.162m-8.42m-7.28
2n-7.042a-8.352d-6.47
2a-6.972n-8.152p-6.32
2i-6.822j-8.122j-6.16
2m-6.772b-8.072a-5.96
2j-6.72l-8.022k-5.79
2l-6.442i-7.662b-5.79
2d-5.912c-7.022n-5.6
2c-5.672d-6.782f-5.51
2p-5.482p-6.722i-5.38
2f-5.262f-6.362c-5.12
2e-5.132e-6.12e-4.68

This comprehensive guide serves as a valuable resource for chemists and pharmacologists working with hydrazide derivatives. The presented data highlights the importance of carefully considering the reaction conditions and the nature of the hydrazide substituent to achieve the desired synthetic outcome and to anticipate the formation of potentially bioactive byproducts. The diverse reactivity of hydrazides in the presence of a simple reagent like acetic acid underscores the rich chemical landscape this class of compounds offers for the development of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Acethydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of acethydrazide are critical for ensuring laboratory safety and environmental protection. this compound is classified as a hazardous substance due to its toxicity, potential carcinogenicity, and other health risks. Adherence to proper disposal protocols is mandatory for all researchers, scientists, and drug development professionals handling this compound.

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste, aligned with standard laboratory safety practices and regulatory requirements.

Hazard Identification and Immediate Safety Precautions

Before handling, it is essential to recognize the hazards associated with this compound. This chemical is considered hazardous waste and must be treated as such.[1]

Key Hazards:

  • Toxic: Toxic if swallowed.[2]

  • Irritant: Causes skin and serious eye irritation.[2][3]

  • Chronic Health Risks: Suspected of causing genetic defects and cancer.[2][3]

  • Incompatibilities: Reacts with strong oxidizing agents and strong bases.[1]

All personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound or its waste products.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: When handling the solid form or creating dust, work must be conducted in a certified chemical fume hood to prevent inhalation.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted through your institution's hazardous waste management program. Never dispose of this compound down the drain or in the regular trash. [2]

Protocol for this compound Waste Management:

  • Waste Classification and Segregation:

    • Classify all materials contaminated with this compound as hazardous waste.

    • Segregate this compound waste from other waste streams. Crucially, keep it separate from incompatible materials like strong oxidizing agents and bases.[1]

  • Containerization:

    • Solid Waste: Collect unused or expired this compound, as well as contaminated items (e.g., weigh boats, gloves, wipes), in a designated, leak-proof hazardous waste container that is chemically compatible with the compound.

    • Liquid Waste: For solutions containing this compound, use a sealable, leak-proof container. Fill the container to no more than 90% of its capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • Specify the full chemical name: "This compound " or "Acetic acid hydrazide ". Do not use abbreviations.[1]

    • Indicate the date when waste was first added to the container.

    • Follow all additional labeling requirements mandated by your institution's Environmental Health & Safety (EHS) department.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).

    • The SAA should be located at or near the point of generation and under the supervision of laboratory personnel.

    • Ensure liquid waste containers are placed in secondary containment to prevent spills.

  • Requesting Waste Pickup:

    • Once the container is full or ready for disposal, contact your institution's EHS department to schedule a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

  • Disposal of Empty Containers:

    • An this compound container is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., water, as this compound is water-soluble).[2]

    • The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.

    • After triple-rinsing and allowing the container to air-dry, completely remove or deface the chemical label.

    • The cleaned and defaced container can typically be disposed of as regular solid waste or recycled, in accordance with your institution's policies.

Data Summary for Disposal Planning

The following table summarizes key data that informs the handling and disposal procedures for this compound.

ParameterDataCitation
Chemical Name This compound; Acetic acid hydrazide[1][3]
CAS Number 1068-57-1[1]
Physical State Solid (White)[1][2]
GHS Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer)[2][3]
Solubility Water soluble[1][2]
Incompatible Materials Strong oxidizing agents, Strong bases[1]
UN Number UN2811[1][2][3]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (this compound)[1][2]

Disposal Workflow Diagram

The logical workflow for the proper disposal of this compound is illustrated below. This process ensures that all safety and regulatory steps are followed from the point of waste generation to its final removal by authorized personnel.

Acethydrazide_Disposal_Workflow start Generation of this compound Waste (Solid or Liquid) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_cont Empty Container? start->empty_cont segregate Step 2: Segregate Waste (Classify as Hazardous, Avoid Incompatibles) ppe->segregate containerize Step 3: Place in Compatible Container (Leave 10% Headspace for Liquids) segregate->containerize label Step 4: Label Container ('Hazardous Waste', Full Chemical Name, Date) containerize->label store Step 5: Store in Satellite Accumulation Area (Sealed, Secondary Containment) label->store pickup Step 6: Arrange EHS Pickup store->pickup end Waste Removed by Authorized Personnel pickup->end empty_cont->ppe No triple_rinse Triple-Rinse Container empty_cont->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose/ Recycle Container collect_rinsate->deface_label

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Acethydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling Acethydrazide, targeting researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact. This compound is a hazardous chemical that requires careful management due to its potential health risks.

Key Hazards of this compound: this compound is classified as a hazardous substance with multiple health risks. It is toxic if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer[1][2][3]. Inhalation of dust or vapors can cause respiratory tract irritation[1][4].

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. It is crucial to use the specified equipment to prevent exposure.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][4]. Provides protection from splashes and vapors[5].
Skin Chemical-resistant gloves and protective clothingNitrile gloves are a suitable option[6]. Wear appropriate protective clothing to prevent skin exposure[4]. A flame-resistant lab coat is also recommended[6].
Respiratory NIOSH or European Standard EN 149 approved respiratorTo be used when engineering controls are insufficient or during emergency situations[4]. Work should be conducted in a chemical fume hood to avoid inhalation of the solid[5][6].

Note: Specific breakthrough times and suitability of glove materials can vary by manufacturer and handling conditions. Always consult the manufacturer's data for specific recommendations.

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is essential to ensure safety. The following step-by-step plan outlines the key procedures from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, well-ventilated place[4][5].

  • Keep it away from incompatible materials such as strong acids, bases, and oxidizing agents[5].

  • The storage area should be secure and free of moisture[5].

2. Handling and Use:

  • All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize dust generation and inhalation[5][6].

  • Ensure eyewash stations and safety showers are readily accessible[3].

  • Avoid contact with eyes, skin, and clothing[4].

  • Do not eat, drink, or smoke in the handling area[2].

  • Wash hands thoroughly after handling[4].

3. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and prevent dust formation[3].

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Sweep up the spilled solid and place it into a suitable, labeled container for disposal[3].

  • Ventilate the area of the spill.

  • For skin contact, immediately wash with plenty of soap and water for at least 15 minutes and remove contaminated clothing[4].

  • For eye contact, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek medical attention[4].

  • If inhaled, move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen[4].

  • If swallowed, do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention[3][4].

4. Disposal:

  • This compound waste is classified as hazardous chemical waste and must be segregated from non-hazardous trash[6].

  • Solid Waste: Collect unused or expired this compound and any contaminated lab supplies (e.g., gloves, wipes) in a designated, leak-proof, and clearly labeled hazardous waste container[6].

  • Liquid Waste: Collect any solutions containing this compound in a compatible, sealed, and labeled container, leaving about 10% headspace for expansion[6].

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container can be disposed of as regular solid waste or recycled according to institutional policy[6].

  • Do not dispose of this compound down the drain or in regular trash[5][6].

  • Follow all local, state, and federal regulations for hazardous waste disposal[5].

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials weigh Weigh this compound in Fume Hood prep_materials->weigh dissolve Perform Experimental Procedure (e.g., Dissolving, Reaction) weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate spill Spill Occurs dissolve->spill exposure Personnel Exposure dissolve->exposure segregate_solid Segregate Solid Waste (Contaminated PPE, unused solid) decontaminate->segregate_solid segregate_liquid Segregate Liquid Waste (Solutions, rinsates) decontaminate->segregate_liquid dispose Dispose of Waste via Certified Hazardous Waste Vendor segregate_solid->dispose segregate_liquid->dispose spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Evacuate, Ventilate, Clean with PPE first_aid Administer First Aid and Seek Medical Attention exposure->first_aid Follow First Aid Measures

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.